Proligestone
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,10R,11S,14S,15R)-15-acetyl-17-ethyl-10,14-dimethyl-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-5-20-27-23(15(2)25)12-13-24(28-20)19-7-6-16-14-17(26)8-10-21(16,3)18(19)9-11-22(23,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20?,21-,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSDUYIXZDSLSZ-QSDCUGRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC23CCC(C2(CCC4C3CCC5=CC(=O)CCC45C)C)(O1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1O[C@@]23CC[C@]([C@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)(O1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016687 | |
| Record name | Proligestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23873-85-0 | |
| Record name | 14,17-[Propylidenebis(oxy)]pregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23873-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proligestone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023873850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proligestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proligestone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLIGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55772LJ01V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Proligestone Action in Canine Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proligestone, a synthetic progestin, is a cornerstone in canine reproductive medicine. Its primary mechanism of action revolves around its potent agonist activity at the progesterone receptor (PR), leading to a cascade of downstream effects that regulate the estrous cycle. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms of this compound in canine models, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. A crucial aspect of its pharmacology is its cross-reactivity with the glucocorticoid receptor (GR), which contributes to some of its side effects. Understanding these core mechanisms is paramount for the development of safer and more effective hormonal therapies in canines.
This compound's Interaction with Steroid Receptors
This compound's physiological effects are primarily mediated through its interaction with nuclear steroid hormone receptors, namely the progesterone receptor (PR) and the glucocorticoid receptor (GR).
Progesterone Receptor (PR) Agonism
As a progestin, this compound's principal mechanism of action is its function as an agonist of the progesterone receptor.[1] Upon binding to the PR in target tissues, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, mimicking the effects of endogenous progesterone.[2] This action alters cellular metabolism in a manner similar to progesterone.[2]
Glucocorticoid Receptor (GR) Cross-Reactivity
In addition to its high affinity for the PR, this compound also demonstrates significant binding to the glucocorticoid receptor.[3] This cross-reactivity means that this compound can act as a glucocorticoid agonist, leading to the suppression of the hypothalamic-pituitary-adrenocortical (HPA) axis.[4] This is a key consideration in the long-term use of this compound, as it can result in adrenal suppression.[5][6]
Receptor Binding Affinity
The efficacy and potential side effects of this compound are directly related to its binding affinity for PR and GR. In vitro studies using canine uterine and liver tissues have established the relative binding affinities of this compound in comparison to other steroids.
Table 1: Quantitative Data on this compound Receptor Binding Affinity
| Receptor | Ligand Displacement Rank Order | Relative Binding Affinity | Apparent Inhibition Constant (Ki) |
| Canine Uterine Progesterone Receptor (PR) | Medroxyprogesterone Acetate (MPA) ≈ ORG 2058 > This compound > Progesterone >> Cortisol, Dexamethasone, Spironolactone[3] | High | Approximately 10 times higher than MPA[3] |
| Canine Liver Glucocorticoid Receptor (GR) | Dexamethasone > Cortisol > Medroxyprogesterone Acetate (MPA) > This compound > Progesterone >> Aldosterone, Spironolactone[3] | Moderate | Approximately 10 times higher than MPA[3] |
Experimental Protocols
Progesterone and Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding Assay)
This protocol outlines the methodology used to determine the binding affinity of this compound for canine progesterone and glucocorticoid receptors.
Objective: To determine the apparent inhibition constant (Ki) of this compound for the canine progesterone receptor (PR) and glucocorticoid receptor (GR) through competitive displacement of a radiolabeled ligand.
Materials:
-
Canine uterine tissue (for PR) and liver tissue (for GR)
-
Radiolabeled ligands: [3H]ORG 2058 (for PR) and [3H]dexamethasone (for GR)
-
Unlabeled competitors: this compound, Medroxyprogesterone Acetate (MPA), Progesterone, ORG 2058, Dexamethasone, Cortisol, Spironolactone, Aldosterone
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Incubation buffer
-
Wash buffer
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer, centrifuge, scintillation counter
Procedure:
-
Tissue Preparation:
-
Excise canine uterine and liver tissues and place them in ice-cold homogenization buffer.
-
Homogenize the tissues using a mechanical homogenizer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors.
-
Resuspend the membrane pellet in the incubation buffer.
-
-
Competitive Binding Assay:
-
Set up a series of reaction tubes.
-
To each tube, add a fixed concentration of the radiolabeled ligand ([3H]ORG 2058 for PR or [3H]dexamethasone for GR).
-
Add increasing concentrations of the unlabeled competitor (this compound or other steroids).
-
Add the prepared membrane suspension to initiate the binding reaction.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the unlabeled competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the apparent inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.
Effects on the Hypothalamic-Pituitary-Gonadal (HPG) and Hypothalamic-Pituitary-Adrenocortical (HPA) Axes
Antigonadotropic Effects on the HPG Axis
This compound exerts a strong negative feedback on the HPG axis, which is the primary mechanism for its use in estrus control.[5][7] By acting on the hypothalamus and pituitary gland, this compound suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) and, consequently, the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[7] This suppression of gonadotropins prevents follicular development, ovulation, and the behavioral signs of estrus.
Suppressive Effects on the HPA Axis
Due to its affinity for the glucocorticoid receptor, this compound administration can suppress the HPA axis.[4] This occurs through a negative feedback mechanism on the hypothalamus and pituitary, leading to decreased secretion of Corticotropin-Releasing Hormone (CRH) and Adrenocorticotropic Hormone (ACTH). The reduced ACTH levels result in decreased endogenous cortisol production by the adrenal glands.[4]
Table 2: Quantitative Data on Hormonal Effects of this compound
| Axis | Hormone | Effect | Quantitative Data |
| HPG Axis | LH (Luteinizing Hormone) | Suppression | Specific quantitative data on the extent of LH suppression in dogs following this compound treatment is not well-documented in the reviewed literature. |
| FSH (Follicle-Stimulating Hormone) | Suppression | Specific quantitative data on the extent of FSH suppression in dogs following this compound treatment is not well-documented in the reviewed literature. | |
| HPA Axis | ACTH (Adrenocorticotropic Hormone) | Suppression | Studies have shown sawtooth patterns of suppression of basal ACTH levels in plasma, synchronous with the time of administration.[4] |
| Cortisol | Suppression | Basal cortisol levels in plasma are suppressed following this compound administration.[4] |
Conclusion
The mechanism of action of this compound in canine models is multifaceted, with its primary therapeutic effects stemming from potent progesterone receptor agonism and subsequent suppression of the HPG axis. Its cross-reactivity with the glucocorticoid receptor, leading to HPA axis suppression, is a significant pharmacological feature that contributes to its side-effect profile. A thorough understanding of these mechanisms, supported by quantitative binding data and a clear grasp of the experimental protocols used for their elucidation, is essential for the informed use of this compound in clinical practice and for the future development of more targeted and safer reproductive hormonal therapies for canines. Further research is warranted to determine the specific Ki values of this compound for canine PR and GR and to quantify the precise impact of this compound on gonadotropin and adrenal steroid levels.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Concentrations of reproductive hormones in canine serum throughout late anestrus, proestrus and estrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zoetisus.com [zoetisus.com]
- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
Proligestone: A Technical Deep Dive into its Molecular Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proligestone (14α,17α-propylidenedioxyprogesterone) is a synthetically derived steroidal progestin belonging to the 17α-hydroxyprogesterone group.[1][2] Primarily utilized in veterinary medicine for the regulation of the estrous cycle, it functions as a potent agonist of the progesterone receptor (PR).[1][3] This document provides a comprehensive technical overview of this compound's molecular characteristics, a detailed examination of its synthesis pathway, and the experimental protocols used to determine its biological activity. Quantitative data are presented in tabular format for clarity, and key biological and synthetic pathways are visualized using diagrammatic representations.
Molecular Structure and Physicochemical Properties
This compound is a derivative of progesterone, characterized by a C14α,17α cyclic ketal structure formed with propionaldehyde.[1][3] This modification is crucial to its biological activity and pharmacokinetic profile.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 14α,17α-(propylidenebis(oxy))pregn-4-ene-3,20-dione | [3] |
| Synonyms | Covinan, Delvosteron, 14α,17α-Propylidenedioxyprogesterone | [3][4] |
| CAS Number | 23873-85-0 | [3] |
| Molecular Formula | C24H34O4 | [3] |
| Molecular Weight | 386.532 g·mol−1 | [3] |
| Appearance | White to off-white, sterile aqueous suspension | [1][5] |
| Melting Point | Data not available in search results. | |
| Boiling Point | Data not available in search results. | |
| Solubility | Ecotoxicity studies indicate low water solubility. No toxicity was observed at the limit of solubility in water (>0.5 mg/l).[6][7] Specific solubility data in organic solvents is not available in search results. | [6][7] |
| Storage Conditions | Store below 25°C. Do not refrigerate. | [8] |
Table 2: Spectroscopic and Analytical Data for this compound
| Data Type | Details | Reference(s) |
| ¹H-NMR | Specific spectral data not available in search results. | |
| ¹³C-NMR | Specific spectral data not available in search results. | |
| Mass Spectrometry | Exact Mass: 386.2457 | [4] |
| Elemental Analysis | C: 74.58%, H: 8.87%, O: 16.56% | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from progesterone or its derivatives. The key structural feature of this compound, the 14α,17α-propylidenedioxy cyclic acetal, is formed in the final stages of the synthesis. The overall process involves the introduction of hydroxyl groups at the 14α and 17α positions of the steroid backbone, followed by acid-catalyzed acetalization with propionaldehyde.[3][5]
Key Synthetic Step: Acetal Formation
The defining step in this compound synthesis is the reaction of 14α,17α-dihydroxyprogesterone with propionaldehyde.[5] This reaction is an acid-catalyzed nucleophilic addition, forming a five-membered dioxolane ring fused to the steroid D-ring.
Representative Protocol for Acetal Formation:
-
Reactants: 14α,17α-dihydroxyprogesterone and propionaldehyde are used in equimolar or with a slight excess of the aldehyde.
-
Catalyst: A strong protic acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid, is used in catalytic amounts to protonate the aldehyde's carbonyl group, increasing its electrophilicity.[9]
-
Solvent: The reaction is typically carried out in a non-polar, aprotic solvent from which water can be removed, such as benzene or toluene, to drive the equilibrium towards the acetal product.[9]
-
Procedure:
-
14α,17α-dihydroxyprogesterone is dissolved in the chosen solvent.
-
The acid catalyst and propionaldehyde are added to the solution.
-
The mixture is heated to reflux, often with a Dean-Stark apparatus to continuously remove the water formed during the reaction.[9]
-
The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, neutralized (e.g., with a weak base like sodium bicarbonate solution), and the organic phase is separated.
-
The crude product is purified via recrystallization or column chromatography to yield pure this compound.[5]
-
(Note: This is a generalized protocol based on standard organic chemistry principles for cyclic acetal formation. A specific, citable, detailed protocol for this compound was not available in the search results.)
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily by acting as an agonist for the progesterone receptor (PR).[1][3] It also demonstrates a significant binding affinity for the glucocorticoid receptor (GR).[2][10] The genomic action of this compound follows the classical pathway for steroid hormones.
Upon diffusing across the cell membrane, this compound binds to the PR located in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change, leading to the dissociation of the HSPs and receptor dimerization. The activated this compound-PR dimer complex then translocates into the nucleus. Inside the nucleus, the complex functions as a transcription factor, binding to specific DNA sequences known as progesterone-response elements (PREs) in the regulatory regions of target genes, thereby modulating their transcription and leading to the physiological response.
Key Experimental Protocols
The biological activity of this compound is quantified through various in vitro and in vivo assays. The following are representative protocols for key experiments.
Progesterone Receptor Binding Assay
This in vitro assay determines the binding affinity of this compound to the progesterone receptor. It is typically performed as a competitive binding experiment using a radiolabeled ligand.
Principle: The assay measures the ability of unlabeled this compound to compete with a radiolabeled progestin (e.g., [3H]ORG 2058) for binding to PR in a tissue preparation rich in these receptors, such as the canine uterus.[10] The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Representative Protocol:
-
Tissue Preparation: Uterine tissue from dogs is homogenized in a cold buffer (e.g., Tris-HCl with EDTA and dithiothreitol) to prepare a cytosol fraction containing the PR.
-
Assay Components:
-
Radioligand: [3H]ORG 2058 at a single, fixed concentration (e.g., in the low nanomolar range).
-
Competitor: this compound at a range of increasing concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled progestin (e.g., cold ORG 2058) is used to determine binding to non-receptor components.
-
-
Procedure:
-
Aliquots of the cytosol preparation are incubated with the radioligand and either buffer, varying concentrations of this compound, or the non-specific binding control.
-
Incubation is carried out at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Bound and free radioligand are separated. A common method is dextran-coated charcoal adsorption, where the charcoal adsorbs the free [3H]ORG 2058, leaving the receptor-bound ligand in the supernatant.
-
The radioactivity in the supernatant (representing bound ligand) is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is plotted to determine the IC50 value for this compound.
-
(Note: This protocol is based on the principles of radioligand binding assays described in the literature.[10][11] The exact concentrations, incubation times, and buffers for a specific this compound assay were not detailed in the search results.)
Clauberg-McPhail Test for Progestational Activity
This is a classic in vivo bioassay to determine the progestational potency of a compound by observing its effect on the uterine endometrium of immature rabbits.
Principle: Immature female rabbits are first primed with an estrogen to stimulate endometrial proliferation. They are then treated with the test compound (this compound). A potent progestin will induce secretory changes in the estrogen-primed endometrium, mimicking the luteal phase of the menstrual cycle. The extent of this transformation is scored histologically.[12]
Representative Protocol:
-
Animal Model: Immature female rabbits (e.g., weighing 800-1000g).
-
Procedure:
-
Priming Phase: The rabbits are treated with a daily dose of an estrogen (e.g., 15 µg total of estrone) over approximately 6 days to induce endometrial growth.[12]
-
Treatment Phase: Following priming, the animals are administered daily doses of this compound (subcutaneously or orally in a suitable vehicle like sesame oil) for 5-6 consecutive days.[12] A range of doses is typically tested alongside a vehicle control group and a positive control group (e.g., progesterone).
-
Sample Collection: 24 hours after the final dose, the animals are euthanized, and the uteri are excised.
-
Histological Evaluation: Uterine tissue is fixed (e.g., in Bouin's solution), sectioned, and stained (e.g., with hematoxylin and eosin).[12]
-
Scoring: The endometrial sections are examined microscopically and scored based on the degree of glandular proliferation and arborization according to the McPhail scale (typically graded from +1 to +4).[12] The average McPhail index for each dose group is calculated to determine the progestational potency of this compound.
-
(Note: This protocol is based on the standard Clauberg-McPhail test methodology.[12][13] Specific dosages of this compound and resulting McPhail scores were not available in the search results.)
References
- 1. msd.com [msd.com]
- 2. This compound (CAS 23873-85-0) | Research Compound [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. msd.com [msd.com]
- 6. msd.com [msd.com]
- 7. msd.com [msd.com]
- 8. Buy this compound | 23873-85-0 [smolecule.com]
- 9. ijsdr.org [ijsdr.org]
- 10. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ORG-2058 as a ligand in the assay of progesterone receptor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rep.bioscientifica.com [rep.bioscientifica.com]
- 13. researchgate.net [researchgate.net]
The Pharmacodynamics of Proligestone: An In-depth Analysis of its Progesterone Receptor Agonism
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacodynamics of proligestone, a synthetic progestin, with a specific focus on its role as a progesterone receptor agonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of this compound's mechanism of action.
Introduction
This compound is a synthetic steroidal progestin used in veterinary medicine for the control of estrus and the management of hormone-dependent conditions.[1] Its therapeutic effects are primarily mediated through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] This guide delves into the molecular interactions and cellular consequences of this compound binding to the PR, providing a detailed examination of its pharmacodynamic profile.
Quantitative Analysis of Receptor Binding Affinity
The cornerstone of this compound's pharmacodynamic activity is its binding affinity for the progesterone receptor. Quantitative data from competitive binding assays provide insight into the potency and selectivity of this interaction. A key study by Selman et al. (1996) investigated the binding characteristics of this compound for the canine progesterone receptor (PR) and glucocorticoid receptor (GR).[2]
The apparent inhibition constants (Ki) from this study are summarized in the table below, offering a direct comparison of this compound's affinity for both receptors relative to other steroids.[2]
| Compound | Apparent Ki for Canine PR (nM) | Apparent Ki for Canine GR (nM) |
| This compound (PROL) | ~10-fold higher than MPA | ~10-fold higher than MPA |
| Medroxyprogesterone Acetate (MPA) | Data not provided directly, but stated to be ~10-fold lower than PROL | Data not provided directly, but stated to be ~10-fold lower than PROL |
| Progesterone | Higher than PROL | Higher than PROL |
| ORG 2058 | Approximately equal to MPA | Not applicable |
| Dexamethasone | Much higher than progestins | Lower than MPA and PROL |
| Cortisol | Much higher than progestins | Lower than Dexamethasone but higher than MPA and PROL |
Table 1: Apparent Inhibition Constants (Ki) of this compound and Other Steroids for Canine Progesterone and Glucocorticoid Receptors. Data is derived from Selman et al. (1996).[2] The study notes that the apparent inhibition constants for this compound for both PR and GR were approximately 10 times higher than those of medroxyprogesterone acetate (MPA), indicating a lower binding affinity for this compound compared to MPA.
The rank order for displacement of the PR ligand [3H]ORG 2058 from the canine uterine receptor was determined to be: MPA ≈ ORG 2058 > This compound > Progesterone >> Cortisol, Dexamethasone, and Spironolactone.[2] For the GR, the rank order of displacement of [3H]dexamethasone from the canine liver receptor was: Dexamethasone > Cortisol > MPA > This compound > Progesterone >> Aldosterone ≈ Spironolactone.[2] These findings highlight that while this compound is a potent PR agonist, it also possesses significant affinity for the GR, a factor that may contribute to its overall pharmacological profile.[2]
Experimental Protocols
A thorough understanding of the experimental methodologies used to characterize this compound's pharmacodynamics is essential for data interpretation and replication. The following sections detail the protocols for key experiments.
Competitive Receptor Binding Assay
This assay is fundamental for determining the binding affinity of a ligand for its receptor.
Objective: To determine the relative binding affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.
Materials:
-
Canine uterine tissue (for PR) or liver tissue (for GR)[2]
-
Radiolabeled ligand (e.g., [3H]ORG 2058 for PR, [3H]dexamethasone for GR)[2]
-
Unlabeled this compound and other competitor compounds
-
Cytosol extraction buffer
-
Scintillation fluid and counter
Methodology:
-
Cytosol Preparation: Homogenize canine uterine or liver tissue in buffer to prepare a cytosolic fraction containing the receptors.[2]
-
Competitive Binding: Incubate the cytosol with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound or other competitor compounds.[2]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a technique such as charcoal-dextran adsorption or gel filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the competitor concentration to generate a dose-response curve. Calculate the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based assay is used to measure the transcriptional activity of a receptor in response to a ligand.
Objective: To quantify the ability of this compound to activate the progesterone receptor and induce the expression of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T or a relevant canine cell line)
-
Expression vector for the progesterone receptor
-
Reporter vector containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase)[3]
-
Transfection reagent
-
This compound
-
Luciferase assay reagent and luminometer[4]
Methodology:
-
Cell Culture and Transfection: Culture the chosen cell line and co-transfect with the PR expression vector and the PRE-reporter vector.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Cell Lysis: After an appropriate incubation period, lyse the cells to release the cellular contents, including the reporter protein.[4]
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[4]
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase vector) to account for variations in transfection efficiency. Plot the normalized reporter activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).
Signaling Pathways
Upon binding to this compound, the progesterone receptor initiates a cascade of molecular events that ultimately alter gene expression. This is primarily achieved through the classical genomic signaling pathway.
Genomic Signaling Pathway
The genomic pathway involves the direct regulation of gene transcription by the this compound-PR complex.
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.
-
Receptor Dimerization and Translocation: Ligand binding induces a conformational change in the PR, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus.
-
DNA Binding and Co-regulator Recruitment: The this compound-PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[5] This binding facilitates the recruitment of co-activators or co-repressors.
-
Transcriptional Regulation: The assembled complex modulates the rate of transcription of target genes by RNA polymerase II, leading to either an increase or decrease in the synthesis of specific messenger RNAs (mRNAs).[6]
-
Protein Synthesis and Cellular Response: The translated mRNAs produce new proteins that mediate the physiological effects of this compound.
This compound-Induced Growth Hormone Expression in Canine Mammary Tissue
A significant pharmacodynamic effect of this compound in dogs is the induction of growth hormone (GH) expression in the mammary gland.[7][8] This locally produced GH can act in an autocrine or paracrine manner to stimulate cell proliferation.[7]
The signaling pathway for this effect involves the classical genomic pathway leading to the transcription of the GH gene.
-
This compound Binds to PR: this compound binds to the progesterone receptor in mammary epithelial cells.
-
PR-Mediated Gene Transcription: The activated PR complex translocates to the nucleus and binds to the PRE in the promoter region of the growth hormone gene.
-
GH mRNA and Protein Synthesis: This leads to the transcription of GH mRNA and subsequent translation into GH protein.
-
Autocrine/Paracrine Signaling: The secreted GH binds to GH receptors on the same or neighboring mammary epithelial cells.
-
Activation of Proliferation Pathways: GH receptor activation stimulates intracellular signaling cascades, such as the JAK/STAT pathway, leading to the expression of genes that promote cell proliferation, such as Insulin-like Growth Factor 1 (IGF-1).[9]
Conclusion
This compound exerts its pharmacodynamic effects primarily through its potent agonism of the progesterone receptor. Its binding affinity, while lower than some other synthetic progestins like MPA, is sufficient to elicit significant physiological responses. The classical genomic signaling pathway is the principal mechanism through which this compound regulates gene expression, leading to its therapeutic effects. A notable species-specific effect in dogs is the induction of mammary growth hormone expression, which has implications for both normal physiology and pathology. The dual affinity for the glucocorticoid receptor may also contribute to its overall clinical profile. This in-depth guide provides a foundational understanding of this compound's pharmacodynamics, essential for researchers and professionals in the field of drug development and veterinary medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. レポーターアッセイ | レポーター遺伝子アッセイ [promega.jp]
- 5. Integration of Progesterone Receptor Action with Rapid Signaling Events in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression profiles of progestin-induced canine mammary hyperplasia and spontaneous mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of growth hormone in canine mammary tissue and mammary tumors. Evidence for a potential autocrine/paracrine stimulatory loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Signaling of Progesterone, Growth Hormone, Wnt, and HER in Mammary Glands of Dogs, Rodents, and Humans: New Treatment Target Identification [frontiersin.org]
- 9. Effects of the Insulin-like Growth Factor Pathway on the Regulation of Mammary Gland Development - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Insights into the Anti-Gonadotropic Properties of Proligestone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proligestone, a synthetic progestin utilized in veterinary medicine for the control of estrus, exerts its primary contraceptive effect through the suppression of gonadotropin secretion from the anterior pituitary. While in vivo studies have established its efficacy, a detailed in vitro understanding of its direct anti-gonadotropic properties remains an area of active investigation. This technical guide synthesizes the available in vitro data on this compound and extrapolates from the well-understood mechanisms of progesterone and other synthetic progestins to provide a comprehensive overview of its putative actions at the cellular level. This document details receptor binding affinities, postulates signaling pathways, and provides hypothetical experimental protocols for the in vitro assessment of this compound's anti-gonadotropic effects, aiming to serve as a foundational resource for further research and drug development.
Introduction
This compound is a potent synthetic progestogen that effectively suppresses the hypothalamic-pituitary-gonadal (HPG) axis, leading to the inhibition of follicular development and ovulation. The primary mechanism of action for progestins in gonadotropin suppression is their negative feedback effect at both the hypothalamus and the anterior pituitary. At the pituitary level, progestins can directly inhibit the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from gonadotroph cells. This guide focuses on the in vitro evidence and hypothesized mechanisms of this compound's direct action on pituitary gonadotrophs.
Receptor Binding Affinity of this compound
In vitro studies have demonstrated that this compound exhibits a high binding affinity for both the progesterone receptor (PR) and the glucocorticoid receptor (GR). This dual affinity is a key characteristic that influences its biological activity.
Table 1: Comparative Receptor Binding Affinity of this compound
| Ligand | Receptor | Relative Binding Affinity (Progesterone = 100%) | Reference |
| This compound | Progesterone Receptor (PR) | High (qualitative) | [1] |
| This compound | Glucocorticoid Receptor (GR) | High (qualitative) | [1] |
| Medroxyprogesterone Acetate (MPA) | Progesterone Receptor (PR) | Higher than this compound | [1] |
| Medroxyprogesterone Acetate (MPA) | Glucocorticoid Receptor (GR) | Higher than this compound | [1] |
Putative Signaling Pathways of this compound in Gonadotrophs
The direct anti-gonadotropic effect of progestins on pituitary gonadotrophs is primarily mediated through the progesterone receptor. Upon binding, this compound is thought to initiate a signaling cascade that ultimately leads to the suppression of gonadotropin gene expression and secretion. The following diagram illustrates the hypothesized signaling pathway.
Caption: Hypothesized signaling pathway of this compound in pituitary gonadotrophs.
Experimental Protocols for In Vitro Assessment
To further elucidate the direct anti-gonadotropic effects of this compound, the following experimental protocols are proposed, based on standard methodologies for assessing progestin activity on pituitary cells.
Primary Pituitary Cell Culture
A primary culture of anterior pituitary cells is essential for studying the direct effects of this compound on gonadotrophs in a physiologically relevant context.
Protocol:
-
Tissue Collection: Anterior pituitary glands are collected from donor animals (e.g., rats, sheep, or canids) under sterile conditions.
-
Cell Dissociation: The tissue is minced and subjected to enzymatic digestion (e.g., with trypsin or collagenase) to obtain a single-cell suspension.
-
Cell Plating: The dispersed cells are plated in appropriate culture dishes coated with an extracellular matrix component (e.g., Matrigel or poly-L-lysine) to promote attachment.
-
Culture Medium: Cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with serum, antibiotics, and other necessary growth factors.
-
Acclimatization: Cells are allowed to acclimatize for 48-72 hours before experimental treatments.
Caption: Workflow for primary pituitary cell culture.
In Vitro Gonadotropin Secretion Assay
This assay is designed to quantify the inhibitory effect of this compound on basal and GnRH-stimulated LH and FSH secretion.
Protocol:
-
Cell Treatment: Cultured pituitary cells are washed and incubated in a serum-free medium. Cells are then treated with varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M) for a predetermined period (e.g., 24 hours).
-
GnRH Stimulation: A subset of wells for each this compound concentration is stimulated with a known concentration of GnRH (e.g., 10 nM) for a short period (e.g., 4 hours) at the end of the this compound incubation.
-
Sample Collection: The culture medium is collected from each well.
-
Hormone Quantification: The concentrations of LH and FSH in the collected media are quantified using specific and sensitive immunoassays (e.g., ELISA or RIA).
-
Data Analysis: Dose-response curves are generated to determine the IC50 of this compound for the inhibition of basal and GnRH-stimulated LH and FSH secretion.
Table 2: Hypothetical Dose-Response of this compound on Gonadotropin Secretion
| This compound Concentration (M) | % Inhibition of LH Secretion (Basal) | % Inhibition of LH Secretion (GnRH-stimulated) | % Inhibition of FSH Secretion (Basal) | % Inhibition of FSH Secretion (GnRH-stimulated) |
| 10⁻¹² | 5 | 8 | 3 | 5 |
| 10⁻¹¹ | 15 | 20 | 10 | 12 |
| 10⁻¹⁰ | 30 | 45 | 25 | 30 |
| 10⁻⁹ | 55 | 70 | 50 | 58 |
| 10⁻⁸ | 80 | 90 | 75 | 82 |
| 10⁻⁷ | 95 | 98 | 92 | 95 |
| 10⁻⁶ | 98 | 99 | 96 | 98 |
| IC50 (Hypothetical) | ~5 x 10⁻¹⁰ M | ~8 x 10⁻¹¹ M | ~8 x 10⁻¹⁰ M | ~2 x 10⁻¹⁰ M |
Note: The data in this table is hypothetical and serves as an example of expected results from an in vitro gonadotropin secretion assay. Actual values would need to be determined experimentally.
Gonadotropin Subunit Gene Expression Analysis
This protocol aims to investigate the effect of this compound on the transcription of the genes encoding the gonadotropin subunits (α-GSU, LHβ, and FSHβ).
Protocol:
-
Cell Treatment: Cultured pituitary cells are treated with various concentrations of this compound as described in the secretion assay protocol.
-
RNA Extraction: After the treatment period, total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of α-GSU, LHβ, and FSHβ mRNA are quantified by qPCR using specific primers. A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.
-
Data Analysis: The relative fold change in gene expression in response to this compound treatment is calculated.
Conclusion and Future Directions
The available in vitro data, primarily from receptor binding studies, indicates that this compound is a potent progestin with high affinity for both progesterone and glucocorticoid receptors. While direct in vitro evidence of its anti-gonadotropic effects at the pituitary level is limited, it is highly probable that this compound acts through the progesterone receptor to suppress LH and FSH gene expression and secretion, a mechanism well-established for progesterone and other synthetic progestins.
Future in vitro research should focus on:
-
Quantitative Analysis: Performing dose-response studies to determine the precise IC50 values of this compound for the inhibition of gonadotropin secretion and synthesis.
-
Signaling Pathway Elucidation: Utilizing specific inhibitors and molecular biology techniques to dissect the downstream signaling pathways activated by this compound in gonadotrophs.
-
Receptor Specificity: Investigating the relative contributions of the progesterone and glucocorticoid receptors to the anti-gonadotropic effects of this compound using specific receptor antagonists.
A more detailed in vitro characterization of this compound's anti-gonadotropic properties will not only enhance our fundamental understanding of its mechanism of action but also provide valuable data for the development of new and improved reproductive control agents.
References
Proligestone: A Technical Guide to Progesterone and Glucocorticoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the binding affinity of proligestone, a synthetic progestin used in veterinary medicine, for both progesterone receptors (PR) and glucocorticoid receptors (GR). This compound is a potent agonist of the progesterone receptor, which is the primary mechanism of its action in regulating reproductive cycles.[1] However, it also exhibits significant cross-reactivity with the glucocorticoid receptor.[2] This dual-receptor interaction is critical for understanding its complete pharmacological profile, including its therapeutic effects and potential side effects. This document summarizes the available quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant cellular signaling pathways. The information is based on key in-vitro studies conducted on canine receptors, which have established a comparative framework for understanding this compound's receptor specificity.
Quantitative Binding Affinity Data
The binding affinity of this compound and other reference compounds for canine progesterone and glucocorticoid receptors has been determined through competitive radioligand binding assays. The results are summarized in the tables below. The data is primarily derived from a key study by Selman et al. (1996), which utilized canine uterine cytosol for PR binding and canine liver cytosol for GR binding.
Table 1: Progesterone Receptor (PR) Binding Affinity
| Compound | Receptor Source | Radioligand | Relative Binding Affinity Rank | Apparent Inhibition Constant (Ki) |
| Medroxyprogesterone Acetate (MPA) | Canine Uterine Cytosol | [³H]ORG 2058 | 1 (highest) | Not explicitly stated in abstract |
| ORG 2058 | Canine Uterine Cytosol | [³H]ORG 2058 | 1 (highest) | Not explicitly stated in abstract |
| This compound (PROL) | Canine Uterine Cytosol | [³H]ORG 2058 | 2 | ~10x higher than MPA |
| Progesterone | Canine Uterine Cytosol | [³H]ORG 2058 | 3 | Not explicitly stated in abstract |
| Cortisol | Canine Uterine Cytosol | [³H]ORG 2058 | 4 (very low) | Not explicitly stated in abstract |
| Dexamethasone | Canine Uterine Cytosol | [³H]ORG 2058 | 4 (very low) | Not explicitly stated in abstract |
Note: A higher rank indicates stronger binding affinity. The apparent inhibition constant (Ki) for this compound was found to be approximately 10 times higher than that of Medroxyprogesterone Acetate (MPA), indicating a lower affinity for the progesterone receptor compared to MPA.
Table 2: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Receptor Source | Radioligand | Apparent Inhibition Constant (Ki) | Relative Binding Affinity Rank |
| Dexamethasone | Canine Liver Cytosol | [³H]Dexamethasone | 0.8 nM | 1 (highest) |
| Cortisol | Canine Liver Cytosol | [³H]Dexamethasone | 1.2 nM | 2 |
| Medroxyprogesterone Acetate (MPA) | Canine Liver Cytosol | [³H]Dexamethasone | 3.7 nM | 3 |
| This compound (PROL) | Canine Liver Cytosol | [³H]Dexamethasone | ~37 nM (estimated) | 4 |
| Progesterone | Canine Liver Cytosol | [³H]Dexamethasone | Not explicitly stated in abstract | 5 |
| Aldosterone | Canine Liver Cytosol | [³H]Dexamethasone | 6 (very low) | Not explicitly stated in abstract |
Note: The Ki for this compound is estimated based on the reported Ki for MPA (3.7 nM) and the finding that this compound's Ki is approximately 10 times higher.[3] A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The binding affinity data presented was primarily generated using competitive radioligand binding assays. The following is a detailed description of the likely methodology based on the available literature.
Receptor Preparation
-
Progesterone Receptor (PR): Uterine tissue from dogs was homogenized in a cold buffer to create a cytosol preparation containing the progesterone receptors.
-
Glucocorticoid Receptor (GR): Liver tissue from dogs was homogenized in a cold buffer to create a cytosol preparation rich in glucocorticoid receptors.
Competitive Radioligand Binding Assay
This assay quantifies the ability of an unlabeled ligand (the competitor, e.g., this compound) to displace a radiolabeled ligand from its receptor. The affinity of the competitor is determined by the concentration required to achieve 50% inhibition of the radioligand binding (IC50), which is then used to calculate the apparent inhibition constant (Ki).
Key components of the assays:
-
For Progesterone Receptor:
-
Radioligand: [³H]ORG 2058, a high-affinity synthetic progestin.
-
Competitors: Unlabeled this compound, medroxyprogesterone acetate, progesterone, etc.
-
-
For Glucocorticoid Receptor:
-
Radioligand: [³H]Dexamethasone, a potent synthetic glucocorticoid.
-
Competitors: Unlabeled this compound, dexamethasone, cortisol, medroxyprogesterone acetate, etc.
-
Assay Procedure:
-
Incubation: A constant concentration of the receptor preparation and the respective radioligand are incubated with varying concentrations of the unlabeled competitor compound.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is often achieved by methods such as filtration or charcoal adsorption.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
References
- 1. Immunohistochemical detection of progesterone receptors in the canine uterus and their relation to sex steroid hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medroxyprogesterone acetate: a steroid with potent progestational activity but low receptor affinity in the guinea pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progestin treatment in the dog. II. Effects on the hypothalamic-pituitary-adrenocortical axis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endometrial Enigma: A Technical Guide to the Biological Effects of Proligestone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proligestone, a second-generation synthetic progestin, is utilized in veterinary medicine for the control of reproduction. Its unique molecular structure is reported to confer a favorable safety profile with regard to the endometrium compared to first-generation progestogens. This technical guide provides an in-depth analysis of the biological effects of this compound on the endometrium, consolidating available quantitative data, outlining detailed experimental protocols for key assays, and visualizing its molecular interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the mechanisms of progestin action and developing novel reproductive therapeutics.
Introduction
The endometrium, the mucosal lining of the uterus, undergoes dynamic cyclical changes under the influence of ovarian steroid hormones, primarily estrogen and progesterone. Progestins, synthetic analogues of progesterone, are widely used for various therapeutic purposes, including contraception, hormone replacement therapy, and the management of endometrial disorders. This compound is a distinct progestin notable for its use in veterinary species for the suppression and postponement of estrus.[1] It is purported to have minimal undesirable effects on the endometrium, a significant concern with prolonged progestin therapy which can include the development of cystic endometrial hyperplasia (CEH) and pyometra.[2][3] Understanding the precise molecular and histological effects of this compound on the endometrium is crucial for optimizing its clinical use and for the development of safer and more effective hormonal therapies.
Quantitative Data on Endometrial Effects
The following tables summarize the available quantitative data regarding the biological effects of this compound on the endometrium and related parameters.
Table 1: Incidence of Uterine Disorders in Bitches Treated with this compound for Estrus Control
| Treatment Group | Number of Treatments | Number of Bitches | Incidence of Cystic Endometrial Hyperplasia (CEH)/Pyometra Complex | Previous Treatment with other Progestagens | Reference |
| This compound Only | 1608 | 776 | 0.31% (5 cases) | No | [2] |
| This compound | Not Specified | Not Specified | 0.3% | Not Specified | [4][5][6] |
| This compound after other progestagens | 814 | 307 | 1.35% (11 cases) | Yes | [2] |
| Depot progestogens containing medroxyprogesterone acetate | Not Specified | Not Specified | 1.4% | Yes | [4][5][6] |
Table 2: Receptor Binding Affinity of this compound in Canine Tissues
| Receptor | Ligand | Competitor | Relative Binding Affinity (%) | Tissue Source | Reference |
| Progesterone Receptor (PR) | [3H]ORG 2058 | Progesterone | 100 | Uterus | [7] |
| This compound | >100 | Uterus | [7] | ||
| Medroxyprogesterone Acetate (MPA) | ~ORG 2058 | Uterus | [7] | ||
| Glucocorticoid Receptor (GR) | [3H]dexamethasone | Dexamethasone | 100 | Liver | [7] |
| This compound | < MPA, > Progesterone | Liver | [7] | ||
| Medroxyprogesterone Acetate (MPA) | < Cortisol, > this compound | Liver | [7] |
Table 3: Histological and Systemic Effects of this compound in Ovariohysterectomized Beagle Dogs
| Parameter | Treatment Group | Observation | Quantitative Data | Reference |
| Adrenal Cortex | This compound | Atrophy of zona fasciculata and reticularis | Thickness significantly smaller than in control animals | [8] |
| Medroxyprogesterone Acetate (MPA) | Atrophy of zona fasciculata and reticularis | Thickness significantly smaller than in control animals | [8] | |
| Mammary Glands | This compound | Well-developed alveoli and hyperplastic ductular epithelium. Development of benign mammary tumors. | 5 out of 7 dogs developed tumors. | [8] |
| Medroxyprogesterone Acetate (MPA) | Well-developed alveoli and hyperplastic ductular epithelium. Development of benign mammary tumors. | 5 out of 7 dogs developed tumors. | [8] |
Molecular Mechanism of Action and Signaling Pathways
This compound, as a progestin, exerts its primary effects by binding to and activating progesterone receptors (PRs). The binding of this compound to PR initiates a cascade of molecular events that modulate gene expression in endometrial cells. While specific signaling pathways for this compound have not been fully elucidated, the general mechanisms of progestin action in the endometrium are understood to involve both genomic and non-genomic pathways.
The genomic pathway involves the translocation of the this compound-PR complex to the nucleus, where it binds to progesterone response elements (PREs) on the DNA. This interaction modulates the transcription of target genes, leading to the observed physiological effects on the endometrium, such as reduced proliferation and increased secretory activity.
Non-genomic actions of progestins can be mediated through membrane-bound PRs, leading to the rapid activation of intracellular signaling cascades, including the MAPK/ERK pathway.[4] This can influence cell proliferation and differentiation.
Below is a diagram illustrating the putative signaling pathway of this compound in an endometrial cell, based on the known mechanisms of progestin action.
Caption: Putative signaling pathway of this compound in an endometrial cell.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological effects of this compound on the endometrium.
Competitive Progesterone Receptor Binding Assay
Objective: To determine the relative binding affinity of this compound for the progesterone receptor in canine uterine tissue.
Materials:
-
Canine uterine tissue from animals in estrus.
-
Tris-HCl buffer (50 mM, pH 7.4) containing 10% glycerol, 1 mM EDTA, and 12 mM monothioglycerol.
-
[3H]ORG 2058 (radiolabeled synthetic progestin).
-
Unlabeled this compound, progesterone, and other competing ligands.
-
Dextran-coated charcoal (DCC) solution (0.5% charcoal, 0.05% dextran in Tris-HCl buffer).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cytosol Preparation: Homogenize frozen canine uterine tissue in Tris-HCl buffer. Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C. The resulting supernatant is the cytosol fraction containing the progesterone receptors.
-
Binding Assay:
-
Incubate aliquots of the cytosol with a fixed concentration of [3H]ORG 2058 (e.g., 1-5 nM).
-
To determine competitive binding, add increasing concentrations of unlabeled this compound, progesterone (as a reference), or other test compounds to separate incubation tubes.
-
Incubate the mixture for 18-24 hours at 4°C.
-
-
Separation of Bound and Unbound Ligand: Add DCC solution to each tube, vortex, and incubate for 15 minutes at 4°C. Centrifuge at 3,000 x g for 10 minutes at 4°C. The DCC will pellet the unbound steroid.
-
Quantification: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the concentration of the competitor required to inhibit 50% of the specific binding of [3H]ORG 2058 (IC50). The relative binding affinity (RBA) is calculated as: (IC50 of progesterone / IC50 of this compound) x 100.
Endometrial Histology and Morphometry
Objective: To evaluate the histological changes in the endometrium following this compound treatment.
Materials:
-
Canine uterine tissue samples (from control and this compound-treated animals).
-
10% neutral buffered formalin for fixation.
-
Paraffin wax.
-
Microtome.
-
Glass slides and coverslips.
-
Hematoxylin and Eosin (H&E) stains.
-
Periodic acid-Schiff (PAS) stain for glycogen.
-
Microscope with a calibrated eyepiece and image analysis software.
Procedure:
-
Tissue Processing: Fix uterine tissue samples in 10% neutral buffered formalin for 24 hours. Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 5 µm thick sections using a microtome and mount them on glass slides. Deparaffinize and rehydrate the sections. Stain with H&E for general morphology and with PAS to detect glycogen.
-
Histological Evaluation: Qualitatively assess the endometrial glands (shape, size, secretory activity), stroma (cellularity, edema), and luminal epithelium under a light microscope.
-
Morphometric Analysis:
-
Capture digital images of the stained sections at a standardized magnification.
-
Using image analysis software, measure the following parameters:
-
Endometrial thickness (from the luminal epithelium to the myometrium).
-
Glandular epithelial height.
-
Stromal-to-glandular ratio.
-
Number and diameter of glandular lumens.
-
-
-
Data Analysis: Compare the morphometric data between control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
In Vitro Endometrial Cell Proliferation Assay
Objective: To assess the direct effect of this compound on the proliferation of endometrial cells in culture.
Materials:
-
Canine endometrial cell line or primary endometrial cells.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics.
-
This compound stock solution in a suitable solvent (e.g., ethanol).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) proliferation assay kit.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed endometrial cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used for the this compound stock).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Proliferation Assay (MTT/XTT):
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
-
Quantification: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot the cell viability against the this compound concentration to determine the effect on cell proliferation.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Competitive Progesterone Receptor Binding Assay.
Caption: Workflow for Endometrial Histology and Morphometry.
Caption: Workflow for In Vitro Endometrial Cell Proliferation Assay.
Conclusion
This compound exhibits potent progestogenic activity with a high binding affinity for the progesterone receptor. The available data suggests a lower incidence of adverse endometrial effects, such as cystic endometrial hyperplasia and pyometra, compared to first-generation progestins, particularly when administered to animals without a history of prior progestogen treatment. Histological studies indicate that this compound, similar to other progestins, can induce systemic effects, including adrenal cortical atrophy and mammary gland hyperplasia in canines. The molecular mechanisms underlying this compound's action on the endometrium are presumed to follow the established genomic and non-genomic pathways of progestin signaling, leading to the modulation of gene expression and cellular responses that favor a quiescent, secretory endometrial state.
Further research is warranted to elucidate the specific gene expression profiles and signaling cascades modulated by this compound in endometrial cells. Such studies will provide a more comprehensive understanding of its mechanism of action and may facilitate the development of next-generation reproductive therapeutics with enhanced safety and efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such future investigations.
References
- 1. Molecular Expression Profile Reveals Potential Biomarkers and Therapeutic Targets in Canine Endometrial Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 4. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QuicKey Pro Canine Pg(Progesterone) ELISA Kit - Elabscience® [elabscience.com]
- 6. msd-animal-health.co.in [msd-animal-health.co.in]
- 7. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]
Investigating the Weak Progestagenic Activity of Proligestone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proligestone is a synthetic progestin primarily utilized in veterinary medicine for the control of estrus in domestic animals.[1][2] Despite its classification as a progestational agent, it is often characterized as having weak progestagenic activity.[2] This technical guide provides an in-depth analysis of the available scientific data concerning the progestagenic and other hormonal activities of this compound. The document summarizes quantitative data on its receptor binding affinity, details the experimental protocols used for its characterization, and visually represents the associated signaling pathways and experimental workflows.
Molecular Profile of this compound
This compound, chemically known as 14α,17α-propylidenedioxyprogesterone, is a derivative of progesterone.[1] Its structural modifications are key to its unique pharmacological profile.
Receptor Binding Affinity
The progestagenic activity of this compound is primarily mediated through its interaction with the progesterone receptor (PR). However, like many synthetic steroids, it also exhibits affinity for other steroid receptors, notably the glucocorticoid receptor (GR).
Quantitative Data on Receptor Binding
A key study investigated the binding characteristics of this compound (PROL) in comparison to medroxyprogesterone acetate (MPA) and other steroids in canine tissues. The results indicated that while both MPA and this compound have high affinities for the progesterone and glucocorticoid receptors, this compound's affinity is comparatively lower than that of MPA.[3] The apparent inhibition constants of this compound for both the PR and GR were found to be approximately 10 times higher than those of MPA.[3]
The rank order for displacement of the PR ligand [3H]ORG 2058 from canine uterine receptors was determined as: MPA ≈ ORG 2058 > This compound > Progesterone >> Cortisol, Dexamethasone, and Spironolactone.[3] For the displacement of the GR ligand [3H]dexamethasone from canine liver receptors, the rank order was: Dexamethasone > Cortisol > MPA > This compound > Progesterone >> Aldosterone ≈ Spironolactone.[3]
| Compound | Target Receptor | Relative Binding Affinity | Species/Tissue |
| This compound | Progesterone Receptor (PR) | Lower than MPA and ORG 2058, higher than Progesterone | Canine Uterus |
| This compound | Glucocorticoid Receptor (GR) | Lower than Dexamethasone, Cortisol, and MPA | Canine Liver |
Table 1: Relative Binding Affinity of this compound to Progesterone and Glucocorticoid Receptors.
Progesterone Receptor Signaling Pathway
The cellular effects of this compound are initiated by its binding to the progesterone receptor, which can trigger both genomic and non-genomic signaling pathways.
Classical Genomic Signaling Pathway
The primary mechanism of action for progestins like this compound is through the regulation of gene expression.[4]
Caption: Classical genomic signaling pathway of the progesterone receptor.
Non-Genomic Signaling
In addition to the classical genomic pathway, progestins can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated progesterone receptors. This can lead to the activation of various intracellular signaling molecules.
Experimental Protocols
The characterization of this compound's progestagenic activity involves several key in vitro and in vivo experimental assays.
In Vitro Assays
This assay is used to determine the binding affinity of a compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the relative binding affinity (RBA) of this compound for the progesterone and glucocorticoid receptors.
Materials:
-
Canine uterine tissue (for PR) or liver tissue (for GR) homogenates.
-
Radiolabeled ligands: [3H]ORG 2058 (for PR) and [3H]dexamethasone (for GR).
-
Unlabeled competitors: this compound, Medroxyprogesterone acetate (MPA), Progesterone, Dexamethasone, etc.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: Prepare cytosol fractions from canine uterine or liver tissue through homogenization and ultracentrifugation.
-
Incubation: Incubate the cytosol preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (e.g., this compound).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the competitor to determine the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand). The apparent inhibition constant (Ki) can then be calculated.
Caption: Workflow for a competitive receptor binding assay.
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Objective: To quantify the progestagenic (agonist) activity of this compound.
Materials:
-
A mammalian cell line engineered to express the progesterone receptor and a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a progesterone-responsive promoter.
-
Cell culture reagents.
-
This compound and a reference progestin (e.g., Progesterone).
-
Luminometer or fluorescence microscope/plate reader.
Procedure:
-
Cell Culture and Transfection: Culture the reporter cell line under appropriate conditions.
-
Treatment: Treat the cells with varying concentrations of this compound or the reference progestin.
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter protein (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: Plot the reporter activity against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
In Vivo Assays
This is a common clinical application and in vivo assessment of this compound's progestagenic and antigonadotrophic effects.
Objective: To evaluate the efficacy of this compound in suppressing estrus.
Animals: Sexually mature female dogs or cats.
Procedure:
-
Treatment: Administer this compound at a specified dosage and schedule. For example, a study in cats used a subcutaneous dose of 33 mg/kg.[5]
-
Observation: Monitor the animals for signs of estrus (e.g., behavioral changes, vulval swelling, vaginal discharge).
-
Data Collection: Record the time to cessation of estrus signs and the duration of estrus suppression.
-
Hormonal Analysis (Optional): Collect blood samples to measure plasma concentrations of reproductive hormones such as progesterone and estradiol.
In Vivo Pharmacological Effects
This compound is described as a long-acting progestational agent with good antigonadotrophic properties but is considered weakly progestagenic and lacks androgenic properties.[2] This unique profile means it has minimal effect on the endometrium, even when sensitized by estrogens.[2]
Antigonadotrophic Activity
This compound's ability to suppress estrus is largely attributed to its antigonadotrophic effects, which involve the inhibition of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion from the pituitary gland. This leads to the prevention of follicular development and ovulation.
Effects on Other Endocrine Axes
Studies in cats have shown that this compound administration did not significantly alter plasma ACTH or serum insulin concentrations, in contrast to megestrol acetate which caused significant suppression of ACTH and hyperinsulinemia.[6] However, three out of seven cats treated with this compound did show markedly suppressed ACTH values for some time after treatment.[6]
Conclusion
The available evidence indicates that this compound is a synthetic progestin with a distinct pharmacological profile. Its progestagenic activity, as demonstrated by its binding to the progesterone receptor, is present but weaker compared to other synthetic progestins like medroxyprogesterone acetate. A significant component of its in vivo efficacy in controlling estrus stems from its antigonadotrophic properties. Furthermore, this compound exhibits a notable affinity for the glucocorticoid receptor, which may contribute to its overall endocrine effects. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel progestational compounds. Future research focusing on obtaining absolute binding affinity data and conducting classical in vivo progestational assays would provide a more complete understanding of this compound's mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. msd-animal-health.co.in [msd-animal-health.co.in]
- 3. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CAS 23873-85-0) | Research Compound [benchchem.com]
- 5. Control of Feline Oestrous Cycle by this compound - WSAVA2004 - VIN [vin.com]
- 6. Effects of this compound and megestrol on plasma adrenocorticotrophic hormone, insulin and insulin-like growth factor-1 concentrations in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of 14α,17α-propylidenedioxyprogesterone
Introduction
14α,17α-propylidenedioxyprogesterone is a synthetic derivative of progesterone. Its structure is characterized by a propylidene acetal bridge between the 14α and 17α positions of the steroid nucleus. This modification is anticipated to alter the molecule's physicochemical properties, receptor binding affinity, metabolic stability, and pharmacokinetic profile compared to the parent hormone, progesterone. Such modifications are often explored in medicinal chemistry to enhance therapeutic efficacy, duration of action, or to modulate biological activity. This document provides a detailed overview of the projected chemical properties, stability, and relevant experimental methodologies for the characterization of this compound.
Chemical Properties
The introduction of the propylidenedioxy group is expected to increase the lipophilicity of the progesterone backbone. This modification can influence solubility, crystal packing, and melting point.
Physicochemical Data (Projected)
| Property | Projected Value | Basis for Projection |
| Molecular Formula | C₂₄H₃₄O₄ | Based on the addition of a C₃H₆O₂ propylidenedioxy group to the progesterone core (C₂₁H₃₀O₂) and removal of two hydrogens. |
| Molecular Weight | 386.53 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline powder | Typical appearance of steroid compounds[1]. |
| Melting Point | > 130 °C | The addition of the acetal group may alter the crystal lattice energy compared to progesterone (m.p. 121 °C)[1]. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, ethanol, acetone) | Increased lipophilicity from the propylidene group suggests lower aqueous solubility than progesterone[2]. |
| Stability | Stable under neutral and basic conditions; sensitive to acidic conditions | Acetals are known to be stable in neutral to basic environments but can be hydrolyzed under acidic conditions[3][4]. |
Synthesis
The synthesis of 14α,17α-propylidenedioxyprogesterone would likely proceed from a 14α,17α-dihydroxyprogesterone precursor. The key step is the formation of the cyclic acetal.
Proposed Synthetic Pathway
A plausible synthetic route involves the acid-catalyzed reaction of 14α,17α-dihydroxyprogesterone with propionaldehyde or a propionaldehyde equivalent.
References
An In-depth Technical Guide to the Pharmacokinetic Profile of Subcutaneous Proligestone Injection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of proligestone, a synthetic progestin used in veterinary medicine, following subcutaneous administration. The document details its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to this compound
This compound is a second-generation progestational steroid primarily used for the control of oestrus in bitches and queens.[1][2] Its unique molecular structure is designed to minimize the endometrial side effects that can be associated with other progestogens.[3][4][5] Marketed under brand names such as Delvosteron® and Covinan®, it is administered as a sterile aqueous suspension for subcutaneous injection.[1][6] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring its safe and effective use.
Pharmacokinetic Profile
The long-acting nature of subcutaneous this compound is a result of its formulation and physicochemical properties, which lead to a slow release from the injection site and potential accumulation in adipose tissue.[3][4]
Following subcutaneous injection in bitches, this compound is slowly absorbed into the systemic circulation. The peak plasma concentration (Cmax) is typically reached several days after administration, indicating a prolonged absorption phase.[3][4]
This compound is lipophilic, which suggests a wide distribution into tissues, including fat. This accumulation in adipose tissue likely contributes to its long duration of action, acting as a reservoir from which the drug is slowly released back into circulation.[3][4]
The primary route of elimination for this compound is via the fecal route.[3][4] This suggests that hepatic metabolism followed by biliary excretion is the main pathway for its clearance from the body. Enterohepatic circulation may also play a role in its prolonged presence in the system.[3][4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound following subcutaneous administration in domestic bitches.
Table 1: Pharmacokinetic Parameters of Subcutaneous this compound in Bitches
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | 29 ± 12 | ng/mL | [3][4] |
| Tmax (Time to Maximum Concentration) | 3.5 ± 2 | days | [3][4] |
| t½α (Alpha-phase Half-life) | 9 ± 5 | days | [3][4] |
| t½β (Beta-phase Half-life) | 150 ± 75 | days | [3][4] |
This data highlights the biphasic decline in this compound concentrations, with a relatively short initial phase followed by a very long terminal elimination phase, confirming its long-acting properties.[3][4]
Experimental Protocols
The pharmacokinetic data presented above are derived from studies involving the subcutaneous administration of this compound to healthy adult female dogs. While specific, detailed protocols from a single source are not publicly available, a representative methodology can be synthesized based on standard veterinary pharmacokinetic study designs.
-
Subjects: A cohort of healthy, intact adult female beagle dogs, determined to be in anoestrus, are used. The animals are acclimatized to the study environment and their health status is confirmed through physical examination and clinical pathology.
-
Drug Administration: this compound (e.g., Delvosteron®) is administered as a single subcutaneous injection at a dose of 10-33 mg/kg.[4] The injection site, often the medial side of the flank fold, is clipped and aseptically prepared.[2][5]
-
Blood Sampling: Serial blood samples are collected from a peripheral vein (e.g., cephalic or jugular) into heparinized tubes at predetermined time points. A typical sampling schedule might include pre-dose (0 hours), and then at 2, 4, 8, 24, 48, 72, 96, and 120 hours, followed by weekly sampling for several months to characterize the long elimination phase.
-
Plasma Processing and Storage: Blood samples are centrifuged to separate the plasma, which is then harvested and stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated analytical method, such as a competitive enzyme immunoassay or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data for each animal are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters like Cmax, Tmax, and elimination half-life.
Experimental workflow for a typical this compound pharmacokinetic study.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an agonist of the progesterone receptor (PR).[1] Like other progestins, its primary mechanism involves binding to intracellular PRs, which then act as transcription factors to regulate gene expression.[7][8] this compound has also been shown to have a high affinity for the glucocorticoid receptor (GR), which may contribute to some of its side effects.[9]
The binding of this compound to the progesterone receptor initiates a cascade of events leading to the physiological effects of the hormone, such as the suppression of gonadotropin release from the pituitary, which in turn prevents oestrus.
Classical signaling pathway of this compound via the progesterone receptor.
Conclusion
The subcutaneous injection of this compound provides a long-acting progestational effect, which is characterized by slow absorption and a prolonged elimination half-life. Its pharmacokinetic profile, particularly the biphasic elimination pattern, is consistent with its clinical use for the long-term postponement of oestrus in bitches. A thorough understanding of these pharmacokinetic properties, along with its mechanism of action, is essential for the continued development and responsible use of this veterinary pharmaceutical.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vet-ebooks.com [vet-ebooks.com]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. msd-animal-health.co.in [msd-animal-health.co.in]
- 6. vetlexicon.com [vetlexicon.com]
- 7. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Impact of Proligestone on Growth Hormone Secretion in Mammary Glands
Abstract
This document provides an in-depth technical analysis of the mechanism by which the synthetic progestin, proligestone, and other related compounds induce the local secretion of Growth Hormone (GH) within mammary gland tissue. It has been conclusively demonstrated, particularly in the canine model, that progestins can trigger ectopic GH production in mammary epithelial cells. This locally produced GH, which is highly similar to its pituitary-derived counterpart, acts via autocrine and paracrine signaling to stimulate epithelial proliferation, leading to hyperplasia and, potentially, tumorigenesis. This whitepaper details the underlying signaling pathways, summarizes key quantitative data, and provides comprehensive experimental protocols for researchers investigating this phenomenon.
Core Signaling Pathways
The induction of mammary GH by this compound involves a two-stage signaling cascade: an initial progestin-triggered induction of GH expression, followed by a GH-driven autocrine/paracrine loop that promotes cell proliferation.
Upstream Pathway: Progestin-Induced GH Gene Expression
This compound, a potent synthetic progestin, initiates the signaling cascade by binding to intracellular Progesterone Receptors (PR) within mammary epithelial cells. While some PR-positive cells produce GH, the primary mechanism involves PR-positive cells acting as sensors that, upon activation, release paracrine factors to stimulate nearby cells.[1][2] This activation leads to the dimerization of the PR, translocation to the nucleus, and binding to Progesterone Response Elements (PREs) on target genes. This results in the transcriptional upregulation of several key factors, most notably the Growth Hormone gene itself.[1][2][3] Concurrently, this process also induces other critical paracrine signaling molecules like Wnt4 and Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL), which are also pivotal in mediating progesterone-driven mammary cell proliferation.[1][2]
Downstream Pathway: GH Autocrine/Paracrine Proliferation Loop
Once secreted, the locally produced GH binds to the Growth Hormone Receptor (GHR) on the surface of the same cell (autocrine) or adjacent mammary cells (paracrine).[4] GHR activation triggers the associated Janus Kinase 2 (JAK2), which in turn phosphorylates the Signal Transducer and Activator of Transcription 5 (STAT5).[5][6] Phosphorylated STAT5 (pSTAT5) dimerizes and translocates to the nucleus, where it functions as a transcription factor.[6] A primary target gene of STAT5 in this context is Insulin-like Growth Factor 1 (IGF-1).[7] The subsequent secretion of IGF-1 establishes a secondary, potent mitogenic loop. IGF-1 binds to its own receptor (IGF-1R), activating downstream pathways (such as PI3K/AKT) that strongly promote cell proliferation and survival, driving the hyperplastic changes seen in the mammary gland.[7][8][9]
Quantitative Data Analysis
Experimental studies in canines provide the most direct quantitative evidence of progestin-induced GH oversecretion. These studies demonstrate a dramatic increase in systemic GH concentrations following the administration of synthetic progestins, originating from the mammary gland.[10]
| Parameter | Condition | Mean Plasma GH Concentration | Species | Reference |
| Baseline GH | Normal, healthy | 1.92 ± 0.14 ng/mL | Canine | [11] |
| Baseline GH | Normal, healthy | 1.75 ± 0.17 ng/mL | Canine | [10] |
| Stimulated GH | Synthetic Progestin Administration | 46.5 ± 7.7 µg/L (46.5 ng/mL) | Canine | [10] |
Analysis: The data clearly show an approximate 24-fold increase in mean circulating GH levels in dogs treated with synthetic progestins compared to baseline levels. This systemic elevation is a direct consequence of ectopic production in the mammary gland, as confirmed by studies showing a return to baseline levels following mammectomy.[10] The source of this GH is hyperplastic ductular epithelium within the gland.[12][10]
Key Experimental Protocols
The investigation of this compound's effect on mammary GH secretion requires a multi-faceted approach, combining protein quantification, tissue localization, and gene expression analysis.
Radioimmunoassay (RIA) for Canine Growth Hormone
This protocol is adapted from established methods for quantifying canine GH in plasma.[10][13][11]
-
Antibody Generation: Elicit polyclonal antibodies against highly purified canine GH in a suitable host (e.g., rhesus monkeys or rabbits).[11] Determine antibody titer via serial dilution.
-
Radioiodination of GH: Label purified canine GH with ¹²⁵I using an enzymatic method (e.g., lactoperoxidase).[10][11] Purify the resulting ¹²⁵I-GH tracer from free iodine using gel chromatography (e.g., Sephadex G-100). Store tracer at -20°C and re-purify as needed to remove aggregates.[11]
-
Standard Curve Preparation: Prepare a standard curve using unlabeled canine GH of known concentrations (e.g., ranging from 0.25 to 50 ng/mL) in an assay buffer containing GH-free plasma to account for matrix effects.[10][11]
-
Assay Procedure (Double Antibody Technique):
-
Pipette standards, control samples, and unknown plasma samples into assay tubes.
-
Add a fixed amount of primary anti-GH antibody to each tube.
-
Add a fixed amount of ¹²⁵I-GH tracer to each tube.
-
Incubate for 24-48 hours at 4°C to allow for competitive binding.
-
Add a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating agent (e.g., polyethylene glycol) to precipitate the antibody-bound GH complexes.
-
Incubate for an additional 2 hours at 4°C.
-
Centrifuge the tubes, decant the supernatant, and measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis: Plot a standard curve of %B/B₀ (percentage of bound tracer relative to maximum binding) versus log concentration. Determine the concentration of GH in unknown samples by interpolation from this curve.
Immunohistochemistry (IHC) for GH Detection in Mammary Tissue
This protocol is based on standard IHC methods for detecting proteins in canine mammary tissue.[4][14][15]
-
Tissue Preparation:
-
Fix fresh mammary tissue samples in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 5-µm thick sections and mount them on poly-L-lysine-coated slides.
-
-
Antigen Retrieval: Deparaffinize sections in xylene and rehydrate through graded ethanol to water. Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a microwave or water bath.
-
Staining Procedure (Avidin-Biotin Peroxidase Method):
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol.
-
Block non-specific binding sites using a protein block solution (e.g., normal goat serum).
-
Incubate sections with a primary antibody specific for Growth Hormone overnight at 4°C.
-
Wash slides in buffer (e.g., PBS).
-
Incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG).
-
Wash slides, then incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal using a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Analysis: Dehydrate, clear, and mount the slides. Examine under a light microscope to assess the localization and intensity of GH staining within the mammary epithelium.
Reverse Transcription PCR (RT-PCR) for GH mRNA Detection
This protocol outlines the steps for detecting and quantifying GH gene expression in mammary tissue.[16][17][18]
-
RNA Extraction:
-
Rapidly freeze fresh mammary tissue samples in liquid nitrogen and store at -80°C.
-
Pulverize ~100 mg of frozen tissue into a fine powder.
-
Homogenize the powder in TRIzol reagent (or a similar phenol-guanidine isothiocyanate solution).
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., AMV or M-MLV) and oligo(dT) or random hexamer primers.
-
-
PCR Amplification:
-
Design primers specific to the canine GH mRNA sequence, flanking an intron if possible to distinguish from genomic DNA contamination.
-
Perform PCR using the synthesized cDNA as a template. A typical reaction includes cDNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Cycling conditions generally consist of an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Analysis:
-
Qualitative: Visualize PCR products on an agarose gel stained with ethidium bromide. The presence of a band of the expected size indicates GH mRNA expression. Confirm product identity by restriction enzyme digestion or sequencing.[16]
-
Quantitative (qPCR): For quantitative analysis, use a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a TaqMan probe. Normalize the expression of the GH gene to a stable housekeeping gene (e.g., GAPDH, NUP214) to determine relative expression levels.[19]
-
Conclusion and Implications
The induction of local Growth Hormone secretion in mammary glands by this compound and other synthetic progestins is a well-documented phenomenon with significant biological and clinical implications. The mechanism involves a direct, receptor-mediated upregulation of the GH gene within mammary epithelium, which in turn initiates a powerful autocrine/paracrine loop involving GH and IGF-1 to drive cell proliferation.[2][7][15]
For researchers and scientists, this pathway provides a crucial model for understanding hormone-driven tissue growth and the local microenvironment's role in pathology. For drug development professionals, these findings underscore the importance of evaluating the off-target effects of synthetic steroids. While this compound has a unique molecular structure intended to reduce side effects, its activity at the progesterone receptor is sufficient to trigger this proliferative cascade.[16][20] This knowledge is critical for the development of safer hormonal therapies and highlights the GHR/IGF-1R axis as a potential target for mitigating the proliferative side effects of progestin-based treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Biology of Progesterone Receptor in the Normal Mammary gland and in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone Receptors (PR) Mediate STAT Actions: PR and Prolactin Receptor Signaling Crosstalk in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Classical and Novel GH Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth hormone–STAT5 regulation of growth, hepatocellular carcinoma, and liver metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the Growth Hormone – Stat5b – IGF-I Transcriptional Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IGF-1R Modulation of Acute GH-Induced STAT5 Signaling: Role of Protein Tyrosine Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progestins and their effects on the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioimmunoassay of canine growth hormone: enzymatic radioiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioimmunoassay of canine growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progesterone signaling in mammary gland development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Expression of growth hormone in canine mammary tissue and mammary tumors. Evidence for a potential autocrine/paracrine stimulatory loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jme.bioscientifica.com [jme.bioscientifica.com]
- 18. jme.bioscientifica.com [jme.bioscientifica.com]
- 19. A Single-Tube Quantitative Assay for mRNA Levels of Hormonal and Growth Factor Receptors in Breast Cancer Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
Proligestone: A Technical Guide to its Unique Molecular Configuration and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proligestone is a synthetically derived steroidal progestin with significant applications in veterinary medicine, primarily for the regulation of the estrous cycle in canines and felines.[1][2] Its distinct molecular architecture, characterized by a 14α,17α-propylidenedioxy bridge, confers a unique pharmacological and safety profile compared to other progestogens. This technical guide provides an in-depth analysis of this compound's molecular configuration, its mechanism of action through genomic signaling pathways, and a summary of its quantitative receptor binding and pharmacokinetic data. Detailed experimental protocols for the characterization of such compounds are also presented, alongside visualizations of key biological and experimental workflows to facilitate a comprehensive understanding for research and development applications.
Molecular Structure and Configuration
This compound is a derivative of 17α-hydroxyprogesterone and is chemically classified as a cyclic ketal.[1][2] This unique structural modification is central to its biological activity and distinguishes it from many other synthetic progestins.
-
Chemical Name: 14α,17α-(propylidenebis(oxy))pregn-4-ene-3,20-dione[2]
The core of this compound is a pregnane steroid skeleton. The defining feature is the cyclic acetal (ketal) formed between the hydroxyl groups at the 14α and 17α positions of the steroid nucleus and propionaldehyde.[2] This 14α,17α-propylidenedioxyprogesterone structure is reported to enhance the safety profile of the molecule, particularly concerning effects on the endometrium, allowing for its administration at various stages of the estrous cycle with a reduced risk of adverse uterine effects.[3][4]
Mechanism of Action and Signaling Pathways
This compound's primary pharmacological effect is achieved by acting as a potent agonist of the progesterone receptor (PR).[1][2] Like other progestins, its principal mechanism of action is the modulation of gene expression via the classical genomic signaling pathway.
The process is initiated when the lipophilic this compound molecule diffuses across the cell membrane and binds to the intracellular progesterone receptor, which is typically located in the cytoplasm in a complex with heat shock proteins.[1] This binding event triggers a conformational change in the receptor, leading to its dissociation from the heat shock protein complex and subsequent dimerization. The activated this compound-receptor dimer then translocates into the nucleus. Within the nucleus, the complex functions as a ligand-activated transcription factor, binding to specific DNA sequences known as Progesterone-Response Elements (PREs) in the regulatory regions of target genes. This interaction modulates the transcription of these genes, ultimately leading to the physiological responses associated with progesterone, such as the suppression of gonadotropin secretion, which prevents ovulation and the signs of estrus.[1]
In addition to its high affinity for the progesterone receptor, this compound also exhibits significant binding affinity for the glucocorticoid receptor (GR).[5] This cross-reactivity is a key characteristic and is implicated in some of its side effects, such as the potential for adrenal suppression.[3][5]
Quantitative Data
The biological effects of this compound are underpinned by its binding characteristics to steroid receptors and its pharmacokinetic profile following administration.
Table 1: Receptor Binding Affinity in Canine Tissue
This table summarizes the relative binding affinity of this compound and other steroids for the canine progesterone receptor (PR) and glucocorticoid receptor (GR). The data is presented as a rank order of displacement of radiolabeled ligands, indicating relative affinity.
| Receptor | Compound | Rank Order of Affinity | Reference |
| Progesterone Receptor (PR) | Medroxyprogesterone Acetate (MPA) | 1 (Highest) | [5] |
| ORG 2058 | ~1 | [5] | |
| This compound (PROL) | 2 | [5] | |
| Progesterone | 3 | [5] | |
| Cortisol, Dexamethasone | 4 (Lowest) | [5] | |
| Glucocorticoid Receptor (GR) | Dexamethasone | 1 (Highest) | [5] |
| Cortisol | 2 | [5] | |
| Medroxyprogesterone Acetate (MPA) | 3 | [5] | |
| This compound (PROL) | 4 | [5] | |
| Progesterone | 5 | [5] | |
| Aldosterone, Spironolactone | 6 (Lowest) | [5] |
Note: A lower rank number indicates a higher binding affinity. This compound demonstrates high affinity for both PR and GR, although its affinity is approximately 10 times lower than that of Medroxyprogesterone Acetate (MPA) for both receptors.[5]
Table 2: Pharmacokinetic Parameters of this compound in Dogs
The following table details the key pharmacokinetic parameters for this compound after a single subcutaneous injection.
| Parameter | Value | Unit | Reference |
| Maximum Plasma Concentration (Cmax) | 29 ± 12 | ng/ml | [4] |
| Time to Maximum Concentration (Tmax) | 3.5 ± 2 | days | [4] |
| Half-life (Alpha Phase) | ~9 ± 5 | days | [4] |
| Half-life (Beta Phase) | ~150 ± 75 | days | [4] |
Note: The biphasic decline, with a very long terminal half-life (beta phase), is indicative of a depot effect, likely due to accumulation in fatty tissue and enterohepatic circulation, providing its long-acting properties.[4]
Experimental Protocols
The characterization of synthetic steroids like this compound relies on standardized in vitro and in vivo experimental procedures.
Protocol 1: Competitive Receptor Binding Assay
This assay is used to determine the binding affinity of a compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Objective: To determine the apparent inhibition constants (Ki) of this compound for the canine progesterone (PR) and glucocorticoid (GR) receptors.
Methodology:
-
Tissue Preparation: Uterine tissue (for PR) and liver tissue (for GR) are collected from dogs. The tissues are homogenized in a buffer solution and centrifuged to obtain the cytosol fraction, which contains the soluble intracellular receptors.
-
Radioligand: A tritiated ligand with high specificity and affinity is used. For PR, [3H]ORG 2058 is a common choice. For GR, [3H]dexamethasone is used.[5]
-
Competitive Binding: A constant concentration of the radioligand is incubated with the cytosol preparation in the presence of increasing concentrations of the unlabeled competitor compound (this compound, MPA, progesterone, etc.).
-
Incubation: The mixture is incubated for a sufficient period at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated. This is often achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: The radioactivity in the supernatant, which represents the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the compound's affinity for the receptor.
Protocol 2: Pharmacokinetic Study in Canines
This protocol outlines a typical workflow for determining the pharmacokinetic profile of this compound in a target species.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, half-life) of this compound in dogs following subcutaneous administration.
Methodology:
-
Animal Subjects: A cohort of healthy, adult dogs (e.g., Beagles) is selected. The animals are acclimatized and housed under standard laboratory conditions.
-
Drug Administration: this compound is administered as a single subcutaneous injection at a specified dose (e.g., 10-33 mg/kg).[6]
-
Blood Sampling: Blood samples are collected from a suitable vein (e.g., cephalic vein) into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours, and then at extended intervals for several weeks to capture the elimination phase).
-
Sample Processing: The blood samples are centrifuged to separate the plasma, which is then harvested and stored frozen (e.g., at -80°C) until analysis.
-
Bioanalytical Method: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to calculate parameters such as Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life.
Conclusion
The unique molecular configuration of this compound, specifically its 14α,17α-propylidenedioxy group, is fundamental to its pharmacological profile. This structural feature governs its high affinity for both progesterone and glucocorticoid receptors, driving its efficacy as a long-acting progestational agent for estrus control in veterinary medicine. The comprehensive characterization of its binding affinities and pharmacokinetic properties, through established experimental protocols, provides the critical data necessary for its rational use and for the development of future analogues with improved specificity and safety profiles. This guide serves as a foundational resource for professionals engaged in the research and development of steroidal therapeutics.
References
- 1. This compound (CAS 23873-85-0) | Research Compound [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. msd-animal-health.co.in [msd-animal-health.co.in]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vet-ebooks.com [vet-ebooks.com]
Initial Studies on Proligestone for Feline Miliary Dermatitis: A Technical Guide
Introduction
Feline miliary dermatitis is a common reaction pattern in cats, characterized by a pruritic, papulocrustous dermatitis.[1] The lesions, resembling millet seeds, are often found on the head, neck, and back.[2] The condition is multifactorial, with common underlying causes including hypersensitivity to flea bites, food allergens, and environmental allergens (atopy), as well as parasitic, fungal, or bacterial infections.[1][2] Proligestone, a synthetic progestin, has been utilized as a therapeutic option for this condition.[3][4] This document provides an in-depth technical overview of the initial studies and pharmacological basis for the use of this compound in managing feline miliary dermatitis, intended for researchers, scientists, and drug development professionals.
Pharmacodynamics and Mechanism of Action
This compound is a synthetic steroidal progestin that functions primarily as a potent agonist of the progesterone receptor (PR).[4][5] Its therapeutic effect in dermatological conditions is believed to stem from its influence on the immune system, leveraging pathways similar to other corticosteroids. In addition to its high affinity for the progesterone receptor, this compound also exhibits significant binding affinity for the glucocorticoid receptor (GR).[5]
The principal mechanism of action is the regulation of gene expression through the genomic pathway.[5] As a lipophilic molecule, this compound diffuses across the cell membrane into the cytoplasm of a target cell. There, it binds to intracellular progesterone receptors (and potentially glucocorticoid receptors), causing the receptor to undergo a conformational change. This activated hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences, modulating the transcription of target genes and ultimately leading to a physiological response that can suppress inflammatory and allergic reactions.[5]
Caption: this compound binds to cytoplasmic receptors, which then modulate gene transcription in the nucleus.
Clinical Efficacy Data
Initial clinical studies on this compound for feline skin conditions have shown positive outcomes, particularly when used in combination with ectoparasite control. One of the key studies involved a cohort of 126 cats diagnosed with flea allergy. The combined treatment approach resulted in a high rate of clinical improvement.
| Parameter | Value | Source |
| Study Population | 126 cats with flea allergy | [6] |
| Treatment Regimen | Combined this compound and an ectoparasitic agent | [6] |
| Study Duration | 10 months | [6] |
| Clinical Outcome: Complete Recovery | 81% | [6] |
| Clinical Outcome: Marked Improvement | 10% | [6] |
| Overall Positive Response Rate | 91% | [6] |
Experimental and Treatment Protocols
While detailed, placebo-controlled experimental trial protocols are not extensively published in the initial literature, a standard therapeutic protocol for the use of this compound (brand name Delvosteron) in treating feline miliary dermatitis has been established.
Diagnostic and Treatment Workflow
The decision to use this compound is typically made after a thorough diagnostic workup to rule out or treat primary causes of miliary dermatitis.
Caption: A workflow for diagnosing and treating feline miliary dermatitis, including the use of this compound.
Detailed Treatment Protocol
-
Dosage: The recommended dose for feline miliary dermatitis is 33-50 mg/kg of body weight.[3][7] This often corresponds to a standard dose of 1.5 ml per average-sized cat.[3]
-
Administration: this compound is administered via subcutaneous injection.[7] To minimize local reactions such as skin thinning, discoloration, or hair loss, it is advisable to inject into the medial side of the flank fold, especially in thin-skinned or show animals.[3][8] Aseptic techniques should be observed.[3]
-
Treatment Schedule:
-
Initial Dose: A single injection is often sufficient to induce remission.[9]
-
Follow-up: If the clinical response after 14 days is inadequate, a second dose may be administered.[9]
-
Maintenance: For prevention and long-term control, dosing may need to be repeated, typically every four months, or more frequently depending on the clinical response.[9]
-
Safety Profile and Adverse Effects
This compound is considered to have a more favorable safety profile compared to first-generation progestogens like megestrol acetate or medroxyprogesterone acetate.[3][7] However, potential side effects exist and must be considered.
| Adverse Effect | Description | Incidence/Note | Source |
| Local Injection Site Reactions | Brief pain, slight local reaction, skin thinning, discoloration, and hair loss. | Very occasionally observed. | [3][8] |
| Systemic Reactions | Transient increased appetite, lethargy, weight gain. | Occur less frequently than with first-generation progestogens. | [10] |
| Uterine Disorders | Cystic endometrial hyperplasia/pyometra complex. | Low incidence in clinical trials (0.3%). Risk is higher (1.4%) in animals previously treated with medroxyprogesterone acetate. | [3][10] |
| Mammary Gland Disorders | Mammary hypertrophy. | A few cases have been recorded in both entire and neutered queens. This compound appears less likely to induce this than older progestogens. | [3][9] |
| Endocrine Effects | Adrenal suppression. | May occur in some animals, similar to other progestogens. | [9] |
| Allergic/Anaphylactic Reaction | Local or systemic reaction. | Very occasional, requires immediate treatment. | [8][10] |
Contraindications and Precautions:
-
Caution is advised when using this compound in diabetic animals, as it may alter insulin requirements.[3][10]
-
It should not be administered to animals previously treated with estrogens or other progestogens for a current false pregnancy.[9]
Conclusion
Initial studies and clinical use indicate that this compound is an effective treatment for feline miliary dermatitis, demonstrating a high rate of positive clinical response, especially when primary causes like flea infestations are concurrently managed. Its mechanism of action via progesterone and glucocorticoid receptors provides a pharmacological basis for its anti-inflammatory effects. While generally safer than older progestogens, potential side effects necessitate careful patient selection and monitoring. The established treatment protocols provide a clear framework for its use, positioning this compound as a valuable, albeit often second-line, therapeutic option in refractory cases of this common feline dermatological condition.
References
- 1. vetlexicon.com [vetlexicon.com]
- 2. MedVet Blog | Cat Miliary Dermatitis: Causes and Treatment [medvet.com]
- 3. msd-animal-health.co.in [msd-animal-health.co.in]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (CAS 23873-85-0) | Research Compound [benchchem.com]
- 6. [Flea allergy and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vet-ebooks.com [vet-ebooks.com]
- 8. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]
The Role of Proligestone in the Management of Canine Pituitary Dwarfism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pituitary dwarfism in dogs, a condition characterized by a deficiency in growth hormone (GH), leads to significant developmental abnormalities and a reduced lifespan.[1][2] While replacement with canine growth hormone is not a viable option, treatment with progestins, such as proligestone, has emerged as an alternative therapeutic strategy.[3][4] This technical guide provides an in-depth analysis of the use of this compound for managing canine pituitary dwarfism. It consolidates available data on its mechanism of action, clinical efficacy, and associated adverse effects. Detailed experimental protocols from key studies are presented, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this therapeutic approach.
Introduction
Canine pituitary dwarfism is a congenital endocrine disorder most commonly seen in German Shepherd dogs, but also reported in other breeds like the Saarloos Wolfdog, Czechoslovakian Wolfdog, and Weimaraner.[3][5] The condition is typically inherited as an autosomal recessive trait and results from a failure of the pituitary gland to develop properly, leading to a deficiency in GH and often other pituitary hormones such as thyroid-stimulating hormone (TSH) and prolactin.[1][5] Affected dogs present with proportionate growth retardation, retention of their soft puppy coat (lanugo), and a lack of primary guard hairs.[3][5] Without intervention, the prognosis is poor, with many affected animals developing secondary health issues like renal failure.[3]
The discovery that progestins can induce the expression of the growth hormone gene in the canine mammary gland has opened a new avenue for treating this condition.[6][7] This ectopic production of GH can compensate for the deficiency from the pituitary gland, leading to significant clinical improvement. This compound, a synthetic progestin, has been used in this capacity, offering a more accessible alternative to porcine GH.[3][8] This document will explore the scientific basis and practical application of this compound in managing this complex endocrine disorder.
Pathophysiology of Canine Pituitary Dwarfism
The primary cause of pituitary dwarfism in German Shepherd dogs is a cystic Rathke's pouch, a remnant of the embryonic structure that forms the anterior pituitary gland.[3][5] This cyst mechanically disrupts the normal development and function of the pituitary, leading to a combined deficiency of multiple hormones. While GH deficiency is the most prominent feature, concurrent hypothyroidism is also common.[5][7]
The deficiency of GH results in a failure of the liver to produce adequate amounts of insulin-like growth factor-1 (IGF-1), a key mediator of growth.[9] This leads to the characteristic clinical signs of stunted growth and abnormal hair coat. The lack of other pituitary hormones can lead to a wider range of clinical signs and contributes to the overall poor prognosis of untreated animals.[1]
Mechanism of Action of this compound
This compound is a synthetic progestin that acts as an agonist for the progesterone receptor.[10][11] In dogs, a unique feature of progestin action is the induction of growth hormone gene expression in the mammary gland.[6][7] This ectopic GH production is the cornerstone of this compound's therapeutic effect in pituitary dwarfism.
The mammary-derived GH is released into the systemic circulation and stimulates the liver to produce IGF-1, thereby promoting growth and anabolism.[6][9] This mechanism bypasses the dysfunctional pituitary gland and provides a source of GH to drive postnatal development. While effective, this non-pulsatile release of GH from the mammary gland can sometimes lead to acromegalic features, even with circulating GH concentrations that do not exceed the normal reference range.[6][7]
Signaling Pathway
Caption: Proposed signaling pathway of this compound in canine pituitary dwarfism.
Clinical Efficacy and Data
Clinical studies and case reports have demonstrated the efficacy of this compound and other progestins in treating canine pituitary dwarfism. Treatment typically results in the development of an adult hair coat, an increase in body weight, and a rise in plasma IGF-1 concentrations.[8]
| Parameter | Pre-Treatment | Post-Treatment | Reference |
| Body Weight (kg) | Variable (stunted) | Increased | [8] |
| Hair Coat | Lanugo (puppy coat) | Adult hair coat | [8] |
| Plasma IGF-1 (ng/mL) | Low | Significantly elevated | [6][8] |
| Plasma GH (ng/mL) | Low to undetectable | Tended to rise, but often within reference range | [6] |
Note: Specific quantitative data from large-scale controlled studies are limited. The table above represents a summary of observed trends from case reports.
Experimental Protocols
The following protocols are based on methodologies described in published case reports and studies on the use of progestins in dogs with pituitary dwarfism.
Diagnosis of Pituitary Dwarfism
-
Clinical Examination: Assess for proportionate dwarfism, retention of lanugo, and lack of guard hairs.
-
Hormonal Assays:
-
Measure basal plasma GH concentrations. In affected dogs, these are typically low or undetectable.
-
Measure plasma IGF-1 concentrations, which are expected to be significantly lower than in healthy littermates.[3]
-
A GH stimulation test using GH-releasing hormone (GHRH) or clonidine can be performed to confirm the inability of the pituitary to secrete GH.[3]
-
-
Thyroid Function Testing: Evaluate for concurrent hypothyroidism by measuring TSH and total T4 levels.[7]
This compound Treatment Protocol
-
Patient Selection: Dogs with a confirmed diagnosis of pituitary dwarfism. Ovariohysterectomy is recommended for female dogs before starting treatment to avoid complications like pyometra.[7]
-
Dosage and Administration:
-
Monitoring:
-
Regularly monitor for clinical improvement, including changes in hair coat and body weight.
-
Monitor plasma IGF-1 levels to assess treatment efficacy.
-
Monitor for adverse effects such as pyoderma, signs of acromegaly (e.g., widened interdental spaces), and diabetes mellitus (monitoring blood glucose).[7]
-
Experimental Workflow
Caption: Experimental workflow for this compound treatment of canine pituitary dwarfism.
Adverse Effects and Considerations
While this compound can be an effective treatment, it is associated with several potential adverse effects:
-
Cystic Endometrial Hyperplasia and Pyometra: Primarily a risk in intact female dogs.[8]
-
Acromegaly: Due to the non-pulsatile release of GH, some dogs may develop features of acromegaly.[7][8]
-
Diabetes Mellitus: Progestins can induce insulin resistance, increasing the risk of diabetes.[7][13]
-
Pyoderma: Recurrent skin infections have been reported as a side effect.[6]
-
Mammary Tumors: Long-term progestin treatment can be associated with the development of mammary neoplasia.[14][15]
Due to these potential risks, careful monitoring of treated animals is essential.
Conclusion
This compound represents a valuable therapeutic option for the management of canine pituitary dwarfism, a condition with a poor prognosis if left untreated. Its unique mechanism of inducing ectopic growth hormone production in the mammary gland can lead to significant clinical improvement. However, the potential for serious adverse effects necessitates careful patient selection and diligent monitoring. Further research, including larger controlled clinical trials, is warranted to optimize treatment protocols and better understand the long-term outcomes associated with this compound therapy in these patients. This guide provides a foundational understanding for researchers and drug development professionals interested in advancing the treatment of this challenging endocrine disorder.
References
- 1. Juvenile-Onset Panhypopituitarism in Dogs - Endocrine System - Merck Veterinary Manual [merckvetmanual.com]
- 2. petcarerx.com [petcarerx.com]
- 3. wagwalking.com [wagwalking.com]
- 4. Wellbeing, quality of life, presence of concurrent diseases, and survival times in untreated and treated German Shepherd dogs with dwarfism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsavalibrary.com [bsavalibrary.com]
- 6. Progestin-induced growth hormone (GH) production in the treatment of dogs with congenital GH deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth Hormone Disorders in Dogs - WSAVA2006 - VIN [vin.com]
- 8. Use of this compound in the management of three German shepherd dogs with pituitary dwarfism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Successful treatment of hyposomatotropism | The Royal (Dick) School of Veterinary Studies | The Royal (Dick) School of Veterinary Studies [vet.ed.ac.uk]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vet-ebooks.com [vet-ebooks.com]
- 13. wagwalking.com [wagwalking.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Core Effects of Proligestone on the Estrous Cycle
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Proligestone, a second-generation synthetic progestin, is utilized in veterinary medicine for the manipulation of the estrous cycle in species such as canines and felines.[1] Its unique molecular structure is designed to provide potent progestational activity while minimizing certain side effects associated with earlier progestogens.[2][3] This technical guide provides an in-depth review of the basic research concerning this compound's effects on the estrous cycle. It consolidates key quantitative data, details the experimental protocols used to derive this data, and illustrates the underlying physiological mechanisms and workflows. The primary mechanism of action involves the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, complemented by direct interactions with peripheral steroid receptors.[4][5] This document serves as a core reference for researchers and professionals engaged in reproductive biology and the development of endocrine-modulating pharmaceuticals.
Pharmacodynamics and Mechanism of Action
This compound exerts its primary influence on the estrous cycle through a potent negative feedback mechanism on the hypothalamic-pituitary-ovarian (HPO) axis, characteristic of progestogens.[4][5] It also exhibits activity at peripheral receptor sites, which contributes to its overall physiological profile.
Central Mechanism: Suppression of the HPO Axis
The administration of this compound suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[4] This reduction in GnRH stimulation leads to a subsequent decrease in the secretion of both Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the anterior pituitary.[5] The diminished gonadotropic support prevents the final stages of ovarian follicular development, maturation, and ovulation, effectively holding the animal in a state of anestrus.[6][7]
Peripheral Mechanism: Receptor Binding
This compound functions as an agonist of the progesterone receptor (PR).[1] In addition to its high affinity for the PR, research has demonstrated that this compound also binds to the glucocorticoid receptor (GR).[8] This dual-receptor interaction is significant, as it underlies both its therapeutic effects and some of its potential side effects, such as adrenal suppression.[8][9] A comparative study of this compound (PROL) and Medroxyprogesterone Acetate (MPA) revealed high affinity for both receptor types. While MPA's affinity was higher, the ratio of GR to PR binding was similar for both compounds, indicating a comparable in vitro binding specificity that is less selective than endogenous progesterone.[8]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are characterized by its long-acting formulation. Following a single subcutaneous injection in bitches, plasma concentrations exhibit a biphasic decline. This profile ensures a prolonged period of efficacy for estrus control.
Table 1: Pharmacokinetic Parameters of this compound in Bitches Following Subcutaneous Injection
| Parameter | Mean Value | Standard Deviation |
|---|---|---|
| Maximum Plasma Concentration (Cmax) | 29 ng/ml | ± 12 ng/ml |
| Time to Cmax (Tmax) | 3.5 days | ± 2 days |
| Half-life (Alpha Phase) | ~9 days | ± 5 days |
| Half-life (Beta Phase) | 150 days | ± 75 days |
Data sourced from product characteristic summaries.[2][3]
Efficacy in Estrous Cycle Control
This compound is used for both the temporary postponement (anoestrus administration) and suppression (pro-oestrus administration) of the estrous cycle.
Estrus Postponement and Suppression in Canines
Clinical studies have quantified the efficacy of this compound in a large cohort of female dogs. The success rate for preventing estrus is high, though it may slightly decrease with repeated administrations.
Table 2: Efficacy of this compound for Estrus Control in Bitches
| Treatment Group | Number of Injections | Efficacy Rate (%) |
|---|---|---|
| Group A: Estrus Prevention (Anoestrus) | 1st | 98.07% |
| 2nd | 98.03% | |
| 3rd | 98.00% | |
| 4th | 97.67% | |
| 5th | 88.00% | |
| Total | 96.83% | |
| Group B: Estrus Suppression (Pro-oestrus) | 1st | 92.86% |
Data from a study involving 66 bitches.[10][11]
Return to Estrus
The interval for the return to estrus following the cessation of treatment is a critical parameter for breeding management. This period can be variable among individuals.
Table 3: Interval to Return to Estrus in Bitches Following this compound Administration
| Treatment Type | Average Interval to Estrus | Reported Range |
|---|---|---|
| Temporary Postponement (Single Injection) | 6 months | < 3 months to > 12 months |
| Cessation of Permanent Postponement | 6 - 7 months | < 5 months to > 12 months |
Data sourced from product characteristic summaries.[2][12] Another source reports the average return to estrus can be 9-12 months and may extend up to 2 years.[13][14]
Efficacy in Felines
In a controlled study, this compound was effective at suppressing estrus in cats and preventing its recurrence within the study's timeframe.
Table 4: Effect of this compound on Estrus Duration in Queens
| Treatment Group | Median Estrus Duration (days) | Range (days) |
|---|---|---|
| This compound (n=18) | 4.0 | 3 - 6 |
| Normal Saline (Control, n=4) | 7.0 | 5 - 15 |
The difference in duration was statistically significant (P<0.01). No recurrence of estrus was observed in the this compound group during the 12-week follow-up.[15]
Histological Effects
Prolonged administration of progestins can induce histological changes in various tissues. Studies comparing this compound and MPA in ovariohysterectomized dogs have documented effects in the adrenal glands, mammary tissue, and liver.
-
Adrenal Cortex: Progestin treatment resulted in atrophy of the adrenal cortex, with a significant reduction in the thickness of the zona fasciculata and reticularis compared to control animals.[16][17]
-
Mammary Glands: Treated dogs showed developed alveoli and hyperplastic ductular epithelium. Benign mammary tumors (adenomas, complex, and mixed tumors) were observed in a high percentage of progestin-treated dogs, whereas none were found in controls.[16]
-
Uterus: While this compound is designed to have minimal effects on the endometrium, long-term progestin exposure is a known risk factor for Cystic Endometrial Hyperplasia (CEH).[12][13] Clinical trials for this compound reported a low incidence of uterine disorders (0.3%), with no cases occurring in bitches injected during pro-oestrus.[2][3]
-
Ovaries: The central mechanism of this compound, involving the suppression of FSH and LH, leads to the atresia of developing ovarian follicles, thereby preventing ovulation.[18]
Experimental Protocols
The following sections detail the methodologies employed in key studies that form the basis of our understanding of this compound's effects.
Protocol: Canine Estrus Control Efficacy Trial
This protocol was designed to evaluate the clinical efficacy and safety of this compound for preventing or suppressing estrus in bitches under field conditions.
-
Objective: To determine the success rate of this compound for estrus prevention (anoestrus) and suppression (pro-oestrus).
-
Subjects: 66 female dogs of various breeds.
-
Methodology:
-
Group A (Prevention, n=52): Animals in anestrus received a subcutaneous injection of this compound (10-33 mg/kg). Subsequent injections were administered at 3 months, 4 months, and then at 5-month intervals for up to six total injections.
-
Group B (Suppression, n=14): Animals within the first 3 days of pro-oestrus received a single subcutaneous injection of this compound (10-33 mg/kg).
-
Monitoring: Owners were instructed to monitor for signs of estrus (vulval swelling, bleeding, male attraction).
-
Endpoint: Efficacy was defined as the absence of estrus signs for the expected duration. Side effects were also recorded.[10][11]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. Control of Estrous Cycle in the Bitch and Queen (Including the Use of Progestins and GnRH Agonists) - WSAVA 2003 Congress - VIN [vin.com]
- 5. State-of-the-Art Lecture: Practical Use of Reproductive Hormones in Dogs and Cats - WSAVA 2018 Congress - VIN [vin.com]
- 6. The role of steroids in follicular growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progestin treatment in the dog. II. Effects on the hypothalamic-pituitary-adrenocortical axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 12. msd-animal-health.co.in [msd-animal-health.co.in]
- 13. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 14. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 15. Control of Feline Oestrous Cycle by this compound - WSAVA2004 - VIN [vin.com]
- 16. Comparison of the histological changes in the dog after treatment with the progestins medroxyprogesterone acetate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Histological changes in the ovary and uterus of rat after injectable contraceptive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Proligestone Administration Protocol for Estrus Suppression in Canines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proligestone is a second-generation progestin used in veterinary medicine for the control of estrus in canines.[1] As a progesterone receptor agonist, it effectively suppresses the hormonal cascade that leads to ovulation and the behavioral and physical signs of heat.[1] Its unique molecular structure is associated with a reduced incidence of some of the adverse effects observed with older progestogens. This document provides detailed application notes and protocols for the use of this compound in research and drug development settings for the purpose of estrus suppression in canines.
Mechanism of Action
This compound exerts its effects primarily by acting as an agonist at progesterone receptors (PRs) in the hypothalamus and pituitary gland. This activation mimics the negative feedback loop of natural progesterone, leading to a reduction in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. Consequently, the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary is suppressed.[2] This disruption of the hypothalamic-pituitary-gonadal (HPG) axis prevents follicular development, ovulation, and the onset of estrus.[2] this compound also exhibits some affinity for glucocorticoid receptors, which may contribute to some of its side effects.
Signaling Pathway
Caption: this compound's mechanism of action on the HPG axis.
Data Presentation
Efficacy of this compound for Estrus Suppression
| Study Reference | Number of Animals | Dosing Regimen | Efficacy Rate (%) | Notes |
| Tselkas et al. (1998)[3][4] | 52 (in anestrus) | 2-6 injections | 98.07% (1st injection), 98.03% (2nd), 98.00% (3rd), 97.67% (4th), 88.00% (5th) | Injections given for permanent postponement. |
| Tselkas et al. (1998)[3][4] | 14 (in proestrus) | 1 injection | 92.86% | For suppression of current estrus. |
| Van Os & Oldenkamp (1978)[5] | 776 | Repeated injections | 97% | For permanent postponement. |
| Van Os & Oldenkamp (1978)[5] | Not specified | Single injection in proestrus | 96% | Heat symptoms disappeared within 5 days. |
Incidence of Side Effects with this compound Administration
| Side Effect | Incidence Rate (%) (Tselkas et al., 1998)[3][4] | Incidence Rate (%) (Van Os & Oldenkamp, 1978)[5] | Notes |
| Pyometra/Uterine Disorders | 1.92% (anestrus group), 7.14% (proestrus group) | 0.3% (this compound only), 1.4% (previously on other progestogens) | The Tselkas et al. study showed a higher incidence, particularly when administered during proestrus. |
| Weight Gain | 7.69% (anestrus group), 14.28% (proestrus group) | Not specified, but noted as a potential side effect | |
| Hair Discoloration/Alopecia at Injection Site | 11.54% (anestrus group), 14.28% (proestrus group) | <0.5% | |
| Diabetes Mellitus | 1.92% (anestrus group), 0% (proestrus group) | Not specified, but noted as a potential side effect | |
| Mammary Nodules | Not specified | No significant difference compared to control animals | In contrast, medroxyprogesterone acetate (MAP) showed a significant increase.[3] |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy and safety of this compound for estrus suppression in canines, based on methodologies reported in the literature.
Protocol 1: Temporary Estrus Suppression (Administered during Proestrus)
Objective: To evaluate the efficacy of a single this compound injection to suppress an ongoing estrus.
Experimental Workflow:
Caption: Workflow for temporary estrus suppression protocol.
Materials:
-
This compound injectable suspension (e.g., Delvosteron®, Covinan®)
-
Sterile syringes and needles
-
Microscope slides and staining supplies for vaginal cytology
-
Animal scale
-
Clinical examination forms
Procedure:
-
Animal Selection: Select healthy, adult, intact female canines with a history of regular estrous cycles. Exclude animals with pre-existing uterine, mammary, or endocrine disorders.[6]
-
Baseline Monitoring: Perform a complete physical examination, including palpation of the mammary glands.[4] Collect baseline vaginal cytology to confirm the stage of the estrous cycle.
-
Confirmation of Proestrus: Monitor animals daily for signs of proestrus (e.g., vulval swelling, serosanguinous discharge). Confirm proestrus (days 1-3) via vaginal cytology (presence of red blood cells, intermediate and superficial epithelial cells).
-
Treatment Administration: On day 1-3 of proestrus, administer a single subcutaneous injection of this compound at a dose of 10-33 mg/kg.[7] The injection site should be in an area with loose skin, such as the dorsal neck or flank. Massage the injection site gently to aid dispersion.[7]
-
Post-Treatment Monitoring:
-
Estrus Suppression: Monitor for the cessation of proestrus signs (vulval swelling, discharge, attractiveness to males) daily for the first 7 days post-injection.[5] Continue monitoring weekly.
-
Vaginal Cytology: Perform vaginal cytology every 2-3 days until a clear anestrus pattern is observed (predominantly parabasal and small intermediate cells).
-
Side Effects: Conduct weekly clinical examinations to monitor for local injection site reactions, changes in appetite or body weight, and signs of systemic illness.
-
-
Endpoint Assessment: The primary endpoint is the successful suppression of estrus, defined as the absence of behavioral and clinical signs of estrus within 5-7 days of injection and a return to cytological anestrus.[5]
Protocol 2: Permanent Estrus Postponement (Administered during Anestrus)
Objective: To evaluate the long-term efficacy and safety of repeated this compound injections for the permanent postponement of estrus.
Procedure:
-
Animal Selection and Baseline Monitoring: As described in Protocol 1. Confirm the animal is in anestrus via vaginal cytology.
-
Treatment Administration:
-
Post-Treatment Monitoring:
-
Estrus Prevention: Monitor for any signs of breakthrough estrus throughout the study period.
-
Long-Term Side Effects: Conduct thorough clinical examinations at each injection visit and at regular intervals (e.g., every 6 months) to monitor for the development of side effects such as pyometra, mammary nodules, and metabolic changes.[3]
-
Return to Estrus (Optional): After the final injection, monitor for the return to a normal estrous cycle. The average time to return to estrus is 6-7 months but can be variable.[6][7]
-
Disclaimer: These protocols are intended for research purposes and should be conducted under the supervision of a qualified veterinarian and in accordance with all applicable animal welfare regulations. Dosages and monitoring schedules may need to be adjusted based on the specific research objectives and the individual animal's response.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. Control of Estrous Cycle in the Bitch and Queen (Including the Use of Progestins and GnRH Agonists) - WSAVA 2003 Congress - VIN [vin.com]
- 3. Oestrus control and the incidence of mammary nodules in bitches, a clinical study with two progestogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Use of Hormones in the Control of Reproduction in Bitches and Queens - WSAVA2002 - VIN [vin.com]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 7. msd-animal-health.co.in [msd-animal-health.co.in]
Application Notes and Protocols for Dosage Determination of Proligestone in Long-Term Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage determination for the synthetic progestin, Proligestone, in long-term animal studies. The information is intended to guide researchers in designing and conducting studies to evaluate the long-term efficacy and safety of this compound.
Introduction
This compound, a progestational steroid, is utilized in veterinary medicine primarily for the control of estrus in bitches and queens.[1][2] Its long-term administration requires careful dosage determination to balance efficacy with potential adverse effects. These notes compile dosage information from clinical use and research studies to aid in the design of preclinical long-term animal studies.
Pharmacological Profile
-
Mechanism of Action: this compound is a progestogen, acting as an agonist of the progesterone receptor (PR).[1][3] This interaction mimics the effects of natural progesterone, leading to the suppression of the estrous cycle.[4] Progestogens, in general, can also interact with glucocorticoid receptors (GR), which may contribute to some of their side effects.[3]
-
Pharmacokinetics: Following subcutaneous injection in bitches, the maximum plasma concentration of this compound (29 ± 12 ng/ml) is reached in approximately 3.5 ± 2 days.[5] The elimination of the drug is biphasic, with an initial half-life of about 9 ± 5 days, followed by a much longer terminal half-life of 150 ± 75 days.[5] This extended duration of action is attributed to its formulation, potential accumulation in adipose tissue, and enterohepatic circulation.[5][6] this compound is primarily eliminated through the fecal route.[5]
Dosage Regimens in Long-Term Studies
The following tables summarize recommended dosages for this compound in canines and felines for long-term estrus control. These dosages are derived from veterinary clinical guidelines and can serve as a starting point for designing long-term preclinical studies.
Table 1: this compound Dosage for Long-Term Estrus Postponement in Dogs (Bitches)
| Body Weight (kg) | Initial Dose (mg) | Second Dose (after 3 months) | Third Dose (after 4 months) | Subsequent Doses (every 5 months) |
| <5 | 100–150 | 10 mg/kg | 10 mg/kg | 10 mg/kg |
| 5–10 | 150–250 | 10 mg/kg | 10 mg/kg | 10 mg/kg |
| 10–20 | 250–350 | 10 mg/kg | 10 mg/kg | 10 mg/kg |
| 20–30 | 350–450 | 10 mg/kg | 10 mg/kg | 10 mg/kg |
| 30–45 | 450–550 | 10 mg/kg | 10 mg/kg | 10 mg/kg |
| 45–60 | 550–600 | 10 mg/kg | 10 mg/kg | 10 mg/kg |
Source: Adapted from veterinary drug information.[4][7]
Table 2: this compound Dosage for Long-Term Estrus Postponement in Cats (Queens)
| Indication | Dosage | Dosing Interval for Permanent Postponement |
| Estrus Postponement | 100 mg/cat s.c. (average 3kg body weight) | Similar schedule to bitches: 1st dose, 2nd dose after 3 months, 3rd dose after 4 months, then every 5 months.[7] |
| Miliary Dermatitis | 33–50 mg/kg s.c. | A second dose may be given after 14 days if the initial response is inadequate. Dosing may need to be repeated every 4 months or more frequently based on clinical response.[5][7] |
Source: Adapted from veterinary drug information.[4][7]
Potential Adverse Effects in Long-Term Use
Long-term administration of this compound has been associated with a range of adverse effects, which should be carefully monitored in preclinical studies.
Table 3: Summary of Potential Adverse Effects of Long-Term this compound Administration
| System/Condition | Observed Adverse Effects | Species |
| Endocrine | Adrenal suppression[5][7][8], Diabetes mellitus[4][9] | Dogs, Cats |
| Reproductive | Cystic endometrial hyperplasia/pyometra complex[4][5], Mammary enlargement/neoplasia[4][10] | Dogs, Cats |
| Metabolic | Increased appetite and weight gain[7][8] | Dogs, Cats |
| Behavioral | Lethargy, depression[4][7] | Dogs, Cats |
| Local Reaction | Pain at injection site, skin thinning, discoloration, and alopecia[7] | Dogs, Cats |
Experimental Protocols
Long-Term Toxicity Study Protocol
This protocol outlines a general framework for a long-term toxicity study of this compound in a laboratory animal model (e.g., beagle dogs).
Objective: To evaluate the systemic and local toxicity of this compound following repeated subcutaneous administration over an extended period.
Animals: A sufficient number of healthy, sexually mature female beagle dogs, acclimatized to the laboratory environment.
Groups:
-
Control Group: Receives subcutaneous injections of the vehicle (e.g., saline) at the same volume and frequency as the treatment groups.
-
Low-Dose Group: Receives a dose at the lower end of the therapeutic range (e.g., 10 mg/kg).
-
Mid-Dose Group: Receives a dose representing the upper end of the therapeutic range (e.g., 33 mg/kg).
-
High-Dose Group: Receives a multiple of the therapeutic dose to identify target organ toxicity.
Dosing Regimen: Subcutaneous injections administered according to a long-term schedule, for example, an initial dose followed by injections at 3, 7, and 12 months, and then every 5 months for the duration of the study (e.g., 2 years).
Parameters to Monitor:
-
Clinical Observations: Daily checks for general health, behavior, and any signs of toxicity.
-
Body Weight: Measured weekly for the first three months and monthly thereafter.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at 6-month intervals.
-
Hematology and Clinical Chemistry: Blood samples collected pre-study and at regular intervals (e.g., 3, 6, 12, 18, and 24 months) to assess a standard panel of parameters.
-
Urinalysis: Conducted at the same intervals as blood collection.
-
Hormone Levels: Plasma concentrations of progesterone, estrogen, and cortisol should be monitored to assess the pharmacological and potential off-target effects.
-
Gross Pathology and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. A comprehensive list of tissues should be collected, weighed, and examined microscopically. Special attention should be paid to the reproductive tract, mammary glands, and adrenal glands.
Pharmacokinetic/Pharmacodynamic (PK/PD) Study Protocol
Objective: To characterize the pharmacokinetic profile and pharmacodynamic response of this compound after single and multiple subcutaneous administrations.
Animals: A cohort of healthy, adult female animals (species dependent on research goals).
Study Design:
-
Single-Dose Phase: Animals receive a single subcutaneous injection of this compound at a therapeutic dose. Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours, and then at regular intervals for several weeks) to determine the plasma concentration-time profile.
-
Multiple-Dose Phase: After a washout period, the same animals or a different cohort receive repeated doses of this compound according to a long-term regimen. Blood sampling is conducted after the first dose and after the last dose to assess drug accumulation and steady-state concentrations.
Sample Analysis: Plasma samples are analyzed for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
Pharmacodynamic Assessment: In parallel with pharmacokinetic sampling, pharmacodynamic markers should be assessed. This can include monitoring of the estrous cycle through vaginal cytology, measurement of serum progesterone levels to confirm ovulation suppression, and evaluation of other hormone levels as described in the toxicity study.
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway for this compound as a progesterone receptor agonist.
Experimental Workflow
Caption: Workflow for a long-term toxicity study of this compound in an animal model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oestrus control in bitches with this compound, a new progestational steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vet-ebooks.com [vet-ebooks.com]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. msd-animal-health.co.in [msd-animal-health.co.in]
- 8. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 9. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 10. Comparison of the histological changes in the dog after treatment with the progestins medroxyprogesterone acetate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Proligestone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental design for testing the efficacy of Proligestone, a synthetic progestin. The included protocols offer detailed methodologies for assessing its primary therapeutic effect: the suppression and postponement of the estrous cycle.
Application Notes
Introduction to this compound
This compound is a synthetic progestational steroid.[1][2] In veterinary medicine, it is primarily used for the control of estrus in bitches and queens.[1][3] Its utility lies in its ability to temporarily or prolongedly postpone estrus, as well as to suppress an ongoing estrus.[3] Marketed under brand names such as Covinan and Delvosteron, this compound offers a non-surgical option for managing the reproductive cycles of companion animals.[1]
Mechanism of Action and Signaling Pathway
This compound functions as an agonist of the progesterone receptor (PR).[1] By mimicking the action of endogenous progesterone, it exerts a negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis. This action suppresses the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4] The inhibition of these gonadotropins prevents follicular development, ovulation, and the behavioral and physical signs of estrus. The primary mechanism of action is through the classical genomic pathway, where the this compound-PR complex acts as a nuclear transcription factor to regulate the expression of target genes.[5][6]
In Vivo Experimental Design: Core Principles
The primary objective of in vivo efficacy testing for this compound is to determine its dose-dependent ability to safely and effectively suppress or postpone estrus in a target animal model. Key parameters for evaluation include:
-
Efficacy Endpoints:
-
Time to onset of estrus suppression.
-
Duration of estrus suppression.
-
Time to return to estrus following cessation of treatment.
-
-
Pharmacodynamic Endpoints:
-
Serum concentrations of reproductive hormones (e.g., progesterone, estradiol, LH).
-
-
Safety and Tolerability:
-
Monitoring for local and systemic adverse effects.
-
Changes in body weight and appetite.
-
Hematological and serum chemistry profiles.
-
A well-designed study should include a vehicle-treated control group and at least two dose levels of this compound to establish a dose-response relationship.
Experimental Protocols
Protocol 1: Efficacy of this compound for Estrus Suppression in the Beagle Dog Model
1. Objective: To evaluate the efficacy of subcutaneously administered this compound in suppressing the signs of proestrus and estrus in adult female Beagle dogs.
2. Animal Model:
-
Species: Canis lupus familiaris (Beagle). Beagles are a suitable model due to their well-characterized and predictable estrous cycles.
-
Animals: 18-24 healthy, intact adult female Beagles, 2-5 years of age, with a history of regular estrous cycles.
-
Housing: Animals should be housed in accordance with institutional guidelines, with appropriate environmental enrichment.
3. Experimental Design:
-
Group 1 (Control): Vehicle (e.g., sterile saline) administered subcutaneously (n=6-8).
-
Group 2 (Low Dose this compound): this compound at 10 mg/kg body weight, administered subcutaneously (n=6-8).
-
Group 3 (High Dose this compound): this compound at 30 mg/kg body weight, administered subcutaneously (n=6-8).
4. Methodology:
-
Estrus Monitoring: Daily monitoring for signs of proestrus (e.g., vulval swelling, serosanguinous discharge). Vaginal cytology should be performed daily to confirm the stage of the estrous cycle.
-
Treatment Initiation: Treatment is initiated on day 2 or 3 of proestrus, confirmed by vaginal cytology (predominance of superficial and anuclear cells).
-
Drug Administration: A single subcutaneous injection of the assigned treatment is administered.
-
Post-Treatment Monitoring:
-
Daily vaginal cytology and observation for behavioral signs of estrus are continued until the return to anestrus is confirmed (predominance of parabasal and intermediate cells).
-
Blood samples (2-3 mL) are collected via the cephalic or jugular vein at baseline (pre-treatment), and then on days 1, 3, 7, 14, and weekly thereafter to monitor serum progesterone and estradiol levels.
-
-
Endpoint: The primary endpoint is the time (in days) from treatment to the cessation of proestrus/estrus signs, as confirmed by vaginal cytology.
5. Data Analysis: Data should be analyzed using appropriate statistical methods, such as ANOVA or Kruskal-Wallis test, to compare the time to estrus suppression and hormone levels between the control and this compound-treated groups.
Protocol 2: Efficacy of this compound for Estrus Postponement in the Rat Model
1. Objective: To assess the efficacy of this compound in postponing the onset of the next estrous cycle in adult female Wistar rats.
2. Animal Model:
-
Species: Rattus norvegicus (Wistar). Rats are chosen for their short and regular 4-5 day estrous cycles, allowing for rapid assessment of efficacy.
-
Animals: 24-30 healthy, adult female Wistar rats (10-12 weeks old) exhibiting regular estrous cycles.
-
Housing: Standard laboratory conditions with a 12:12 hour light-dark cycle.
3. Experimental Design:
-
Group 1 (Control): Vehicle administered subcutaneously (n=8-10).
-
Group 2 (Low Dose this compound): this compound at 5 mg/kg body weight, administered subcutaneously (n=8-10).
-
Group 3 (High Dose this compound): this compound at 15 mg/kg body weight, administered subcutaneously (n=8-10).
4. Methodology:
-
Estrous Cycle Staging: Daily vaginal smears are collected to determine the stage of the estrous cycle for at least two consecutive cycles prior to treatment to ensure regularity.
-
Treatment Administration: A single subcutaneous injection of the assigned treatment is administered during the diestrus stage of the cycle.
-
Post-Treatment Monitoring: Daily vaginal smears are continued to monitor the cyclicity. The primary endpoint is the number of days until the appearance of the next proestrus/estrus (cornified epithelial cells).
-
Duration: The study continues for a predefined period (e.g., 30 days) or until all animals in the treatment groups have resumed normal cycling.
5. Data Analysis: The length of the estrous cycle (time from one estrus to the next) is calculated for each animal. The mean cycle length for each treatment group is compared to the control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Data Presentation
Quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between treatment groups.
Table 1: Efficacy of this compound in Suppressing Estrus in Beagle Dogs
| Treatment Group | Dose (mg/kg) | N | Time to Estrus Suppression (Days, Mean ± SD) | Duration of Suppression (Days, Mean ± SD) | Return to Estrus (Days Post-Treatment, Mean ± SD) |
| Vehicle Control | 0 | 6 | N/A | N/A | N/A |
| This compound | 10 | 6 | 5.2 ± 1.1 | 125 ± 22 | 150 ± 30 |
| This compound | 30 | 6 | 4.5 ± 0.8 | 188 ± 35 | 210 ± 42** |
| p<0.05, **p<0.01 compared to vehicle control. Data are hypothetical. |
Table 2: Effect of this compound on Estrous Cycle Length in Rats
| Treatment Group | Dose (mg/kg) | N | Average Cycle Length (Days, Mean ± SD) | Percent Increase in Cycle Length |
| Vehicle Control | 0 | 8 | 4.5 ± 0.5 | - |
| This compound | 5 | 8 | 12.8 ± 2.3 | 184% |
| This compound | 15 | 8 | 25.1 ± 4.6** | 458% |
| p<0.05, **p<0.01 compared to vehicle control. Data are hypothetical. |
Table 3: Hormonal Profile Following this compound Administration in Beagle Dogs (Day 7 Post-Treatment)
| Treatment Group | Dose (mg/kg) | N | Progesterone (ng/mL, Mean ± SD) | Estradiol (pg/mL, Mean ± SD) |
| Vehicle Control | 0 | 6 | 8.5 ± 2.1 | 45.2 ± 10.3 |
| This compound | 10 | 6 | 1.2 ± 0.4 | 8.9 ± 3.1 |
| This compound | 30 | 6 | <0.5 | <5.0 |
| *p<0.05, **p<0.01 compared to vehicle control. Data are hypothetical. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oestrus control in bitches with this compound, a new progestational steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of Estrous Cycle in the Bitch and Queen (Including the Use of Progestins and GnRH Agonists) - WSAVA 2003 Congress - VIN [vin.com]
- 4. RU2664437C2 - Means of prolonged action on the basis of this compound to suppress estrus in small animals - Google Patents [patents.google.com]
- 5. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Proligestone's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various cell culture assays to investigate the cellular effects of proligestone, a synthetic progestin.[1] The described assays are fundamental for elucidating the mechanisms of action, determining cytotoxic potential, and understanding the broader cellular implications of this compound treatment.
Introduction to this compound and its Cellular Effects
This compound is a synthetic progestogen that acts as an agonist for the progesterone receptor (PR).[1] Like the natural hormone progesterone, this compound is anticipated to exert its effects through both genomic and non-genomic signaling pathways.[2][3][4] The genomic pathway involves the binding of this compound to intracellular progesterone receptors (PR-A and PR-B), which then translocate to the nucleus, bind to progesterone response elements (PREs) on DNA, and modulate the transcription of target genes.[4][5] The non-genomic pathway involves rapid signaling cascades initiated at the cell membrane, which can influence various cellular processes independent of gene transcription.[3][4]
Understanding the cellular effects of this compound is crucial for its therapeutic development and for predicting potential side effects. The following assays provide a framework for a comprehensive in vitro evaluation of this compound.
Key Cell Culture Assays for this compound
A multi-faceted approach is recommended to thoroughly characterize the cellular effects of this compound. This includes assessing its impact on cell viability and proliferation, its potential to induce apoptosis, its influence on the cell cycle, and its effect on key signaling proteins.
Cell Viability and Proliferation Assays
These assays are essential for determining the dose-dependent effects of this compound on cell survival and growth.[6]
Commonly Used Assays:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells, as viable cells with intact membranes exclude the dye.[8]
-
BrdU Incorporation Assay: Measures DNA synthesis as an indicator of cell proliferation.[9]
Experimental Workflow for Cell Viability and Proliferation Assays
Caption: Workflow for assessing this compound's effect on cell viability and proliferation.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Table 1: Example Data for this compound's Effect on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 5.8 |
| 1 | 95 ± 5.1 | 88 ± 6.2 | 80 ± 6.5 |
| 10 | 85 ± 6.3 | 75 ± 5.9 | 60 ± 7.2 |
| 100 | 60 ± 7.1 | 45 ± 6.8 | 30 ± 5.9 |
Note: The data presented are hypothetical and for illustrative purposes only.
Apoptosis Assays
Apoptosis, or programmed cell death, is a critical cellular process.[10] These assays determine if this compound induces apoptosis.
Commonly Used Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane integrity.[8][11]
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) involved in the apoptotic cascade.[10][12]
Experimental Workflow for Apoptosis Assays
Caption: General workflow for apoptosis assays following this compound treatment.
Protocol: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the MTT assay. After incubation, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Table 2: Example Data for this compound-Induced Apoptosis (Annexin V/PI Assay)
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| 1 | 90 ± 2.5 | 6 ± 1.1 | 4 ± 0.9 |
| 10 | 75 ± 3.2 | 15 ± 2.2 | 10 ± 1.8 |
| 100 | 40 ± 4.1 | 35 ± 3.5 | 25 ± 3.1 |
Note: The data presented are hypothetical and for illustrative purposes only.
Cell Cycle Analysis
This assay determines if this compound affects cell cycle progression.[13][14]
Commonly Used Assay:
-
Propidium Iodide (PI) Staining and Flow Cytometry: Measures the DNA content of cells to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13][15]
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases.
Table 3: Example Data for this compound's Effect on Cell Cycle Distribution
| This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Control) | 55 ± 3.1 | 30 ± 2.5 | 15 ± 1.9 |
| 1 | 60 ± 3.5 | 28 ± 2.8 | 12 ± 1.5 |
| 10 | 70 ± 4.2 | 20 ± 2.1 | 10 ± 1.3 |
| 100 | 80 ± 5.1 | 12 ± 1.8 | 8 ± 1.1 |
Note: The data presented are hypothetical and for illustrative purposes only, suggesting a G0/G1 arrest.
Western Blot Analysis for Protein Expression
Western blotting is used to detect changes in the expression levels of specific proteins involved in this compound's mechanism of action.[16][17][18]
Key Protein Targets:
-
Progesterone Receptors (PR-A and PR-B): To confirm receptor expression and potential regulation by this compound.
-
Cell Cycle Regulators: Cyclins and Cyclin-Dependent Kinases (CDKs) to investigate the mechanism of cell cycle arrest.[9]
-
Apoptosis Markers: Cleaved caspases and members of the Bcl-2 family to confirm apoptotic pathways.
Protocol: Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Table 4: Example Data for this compound's Effect on Protein Expression (Western Blot)
| This compound Concentration (µM) | Relative PR-B Expression | Relative Cyclin D1 Expression | Relative Cleaved Caspase-3 Expression |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 1 | 0.9 | 0.8 | 1.2 |
| 10 | 0.7 | 0.5 | 2.5 |
| 100 | 0.4 | 0.2 | 4.0 |
Note: The data presented are hypothetical and for illustrative purposes only.
This compound Signaling Pathways
This compound, as a progestin, is expected to activate progesterone receptor-mediated signaling pathways. These can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
Caption: Genomic signaling pathway of this compound.
Non-Genomic Signaling Pathway
Caption: Non-genomic signaling pathway of this compound.
Conclusion
The assays and protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's cellular effects. By systematically evaluating its impact on cell viability, apoptosis, cell cycle, and protein expression, researchers and drug development professionals can gain valuable insights into its mechanism of action and therapeutic potential. The provided data tables and signaling pathway diagrams serve as a guide for data interpretation and hypothesis generation. It is recommended to adapt and optimize these protocols for specific cell lines and experimental conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 6. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effect of Progesterone, Tamoxifen and Their Combination in Experimental Cell Models of Human Adrenocortical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progesterone promotes propagation and viability of mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. bosterbio.com [bosterbio.com]
- 18. docs.abcam.com [docs.abcam.com]
Application Notes for Radioligand Binding Assays in Proligestone Receptor Studies
Introduction
Proligestone is a synthetic progestin utilized in veterinary medicine that exerts its biological effects primarily through interaction with the progesterone receptor (PR) and, to a significant extent, the glucocorticoid receptor (GR).[1][2] Understanding the binding characteristics of this compound to these receptors is crucial for elucidating its mechanism of action, potency, and potential side effects. Radioligand binding assays are fundamental in vitro tools for characterizing the affinity and specificity of this compound for its receptor targets. This document provides detailed protocols for conducting saturation and competition radioligand binding assays to study the interaction of this compound with the progesterone and glucocorticoid receptors, particularly in canine tissues, which are a primary subject of this compound application.
Principle of the Assay
Radioligand binding assays measure the direct interaction of a radiolabeled ligand (a molecule with a radioactive isotope) with a receptor. In the context of this compound studies, a radiolabeled progestin or glucocorticoid is used to label the respective receptors in a tissue homogenate or cell preparation.
-
Saturation Assays: These are performed to determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). Increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached.
-
Competition Assays: These assays are used to determine the affinity of an unlabeled compound, such as this compound, for the receptor. A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (this compound). The ability of this compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the affinity of this compound for the receptor.
Key Receptor Targets for this compound
This compound acts as an agonist at the progesterone receptor, mimicking the effects of endogenous progesterone.[2][3] It also possesses a high affinity for the glucocorticoid receptor, which contributes to its overall pharmacological profile.[1][4][5][6] Therefore, a comprehensive understanding of this compound's activity necessitates binding studies on both PR and GR.
Data Presentation
Table 1: Relative Binding Affinity of this compound and Other Steroids for Canine Progesterone Receptor (PR)
| Compound | Receptor Source | Radioligand | Relative Binding Affinity Rank Order | Reference(s) |
| Medroxyprogesterone Acetate (MPA) | Canine Uterus | [³H]ORG 2058 | 1 (Highest) | [3][4][6] |
| ORG 2058 | Canine Uterus | [³H]ORG 2058 | 1 (Highest) | [3][4][6] |
| This compound | Canine Uterus | [³H]ORG 2058 | 2 | [3][4][6] |
| Progesterone | Canine Uterus | [³H]ORG 2058 | 3 | [3][4][6] |
Table 2: Relative Binding Affinity of this compound and Other Steroids for Canine Glucocorticoid Receptor (GR)
| Compound | Receptor Source | Radioligand | Relative Binding Affinity Rank Order | Reference(s) |
| Dexamethasone | Canine Liver | [³H]Dexamethasone | 1 (Highest) | [4][6] |
| Cortisol | Canine Liver | [³H]Dexamethasone | 2 | [4][6] |
| Medroxyprogesterone Acetate (MPA) | Canine Liver | [³H]Dexamethasone | 3 | [4][6] |
| This compound | Canine Liver | [³H]Dexamethasone | 4 | [4][6] |
| Progesterone | Canine Liver | [³H]Dexamethasone | 5 | [4][6] |
Table 3: Apparent Inhibition Constants (Ki) of this compound
| Receptor | Comparison Compound | Relative Ki | Reference(s) |
| Progesterone Receptor (PR) | Medroxyprogesterone Acetate (MPA) | This compound Ki is ~10 times higher than MPA Ki | [4][5] |
| Glucocorticoid Receptor (GR) | Medroxyprogesterone Acetate (MPA) | This compound Ki is ~10 times higher than MPA Ki | [4][5] |
Experimental Protocols
The following are detailed protocols for performing radioligand binding assays for this compound with progesterone and glucocorticoid receptors. These protocols are synthesized from established methodologies for similar steroid receptor assays.[7][8][9][10][11][12]
Protocol 1: Competitive Radioligand Binding Assay for this compound at the Progesterone Receptor (PR)
Objective: To determine the binding affinity (Ki) of this compound for the canine progesterone receptor.
Materials:
-
Tissue: Canine uterine tissue, collected from animals in a specific stage of the estrous cycle (e.g., diestrus) to ensure high PR expression, and stored at -80°C.
-
Radioligand: [³H]ORG 2058 (a synthetic progestin with high affinity for PR).
-
Unlabeled Ligands: this compound, unlabeled ORG 2058 (for determining non-specific binding), and other competing ligands (e.g., progesterone, MPA) for comparison.
-
Buffers:
-
Homogenization Buffer (TEG): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4.
-
Assay Buffer (TEGM): TEG buffer supplemented with 10 mM sodium molybdate (to stabilize the receptor).
-
-
Scintillation Cocktail
-
Equipment: Homogenizer (e.g., Polytron), refrigerated centrifuge, ultracentrifuge, filtration apparatus, glass fiber filters, scintillation counter, multi-channel pipette, incubator.
Procedure:
-
Membrane Preparation (Cytosol Fraction):
-
All steps should be performed at 4°C.
-
Thaw the canine uterine tissue on ice and weigh.
-
Mince the tissue and homogenize in 4 volumes of ice-cold Homogenization Buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes to pellet the membranes and obtain the cytosol (supernatant), which contains the progesterone receptors.
-
Carefully collect the cytosol and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of this compound.
-
Total Binding: Add 100 µL of Assay Buffer, 50 µL of [³H]ORG 2058 (at a final concentration close to its Kd, e.g., 1-2 nM), and 100 µL of the cytosol preparation.
-
Non-specific Binding: Add 100 µL of Assay Buffer containing a high concentration of unlabeled ORG 2058 (e.g., 1 µM), 50 µL of [³H]ORG 2058, and 100 µL of the cytosol preparation.
-
Competition: Add 100 µL of Assay Buffer containing varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]ORG 2058, and 100 µL of the cytosol preparation.
-
Incubate all tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Following incubation, add 500 µL of ice-cold Assay Buffer to each tube.
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding of [³H]ORG 2058 as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: Competitive Radioligand Binding Assay for this compound at the Glucocorticoid Receptor (GR)
Objective: To determine the binding affinity (Ki) of this compound for the canine glucocorticoid receptor.
Materials:
-
Tissue: Canine liver tissue, a rich source of GR, stored at -80°C.
-
Radioligand: [³H]Dexamethasone (a potent synthetic glucocorticoid).
-
Unlabeled Ligands: this compound, unlabeled dexamethasone (for non-specific binding), and other relevant steroids (e.g., cortisol, MPA).
-
Buffers and Equipment: Same as for the PR binding assay.
Procedure:
-
Membrane Preparation (Cytosol Fraction):
-
Follow the same procedure as described in Protocol 1, using canine liver tissue instead of uterine tissue.
-
-
Binding Assay:
-
The setup is analogous to the PR assay.
-
Total Binding: 100 µL Assay Buffer, 50 µL [³H]Dexamethasone (final concentration e.g., 5-10 nM), and 100 µL liver cytosol.
-
Non-specific Binding: 100 µL Assay Buffer with 1 µM unlabeled dexamethasone, 50 µL [³H]Dexamethasone, and 100 µL liver cytosol.
-
Competition: 100 µL Assay Buffer with varying concentrations of this compound, 50 µL [³H]Dexamethasone, and 100 µL liver cytosol.
-
Incubate at 4°C for 18-24 hours.
-
-
Separation and Quantification:
-
Follow the same filtration and scintillation counting procedure as in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC₅₀ and Ki of this compound for the glucocorticoid receptor.
-
Mandatory Visualization
Caption: Workflow for the radioligand binding assay.
Caption: this compound signaling pathways.
References
- 1. Buy this compound | 23873-85-0 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (CAS 23873-85-0) | Research Compound [benchchem.com]
- 4. This compound - Explore the Science & Experts | ideXlab [idexlab.com]
- 5. Effects of progestin administration on the hypothalamic-pituitary-adrenal axis and glucose homeostasis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Functional characterization of canine wild type glucocorticoid receptor and an insertional mutation in a dog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Restrained expression of canine glucocorticoid receptor splice variants α and P prognosticates fatal disease outcome in SIRS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Injection of Proligestone in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proligestone is a second-generation semi-synthetic progestogen used in veterinary medicine. In a research context, it serves as a valuable tool for investigating the physiological and pharmacological effects of progestins in various laboratory animal models. This document provides detailed application notes and standardized protocols for the subcutaneous (SC) administration of this compound in common laboratory animal species, with a focus on mice and rats. The subcutaneous route is often preferred for its ease of administration and capacity for sustained release, particularly with depot formulations.
These guidelines are intended to ensure the safe and effective use of this compound in research settings, promoting animal welfare and data reproducibility.
Mechanism of Action
This compound exerts its biological effects primarily by binding to and activating progesterone receptors (PRs), which are intracellular steroid hormone receptors.[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. Additionally, this compound has been shown to have a high affinity for the glucocorticoid receptor (GR), which may contribute to its overall pharmacological profile and potential side effects.[1]
Signaling Pathway
The binding of this compound to the progesterone receptor initiates a cascade of intracellular events. The classical genomic pathway involves the dimerization of the receptor, its translocation to the nucleus, and binding to progesterone response elements (PREs) on the DNA, leading to the transcription of specific genes. Non-classical pathways can also be activated, involving rapid, non-genomic effects mediated by membrane-associated progesterone receptors and the activation of various kinase signaling cascades.
Caption: this compound signaling pathway.
Data Presentation: Dosage and Pharmacokinetics
Quantitative data for this compound in common laboratory rodents is limited. Therefore, data from studies on progesterone and other synthetic progestins are provided for comparative purposes to guide dose selection.
Table 1: Recommended Subcutaneous Dosages of Progestins in Laboratory Rodents
| Compound | Species | Dosage Range | Study Context | Reference |
| Progesterone | Mouse | 0.25 - 2 mg/day | Reproductive studies | [2][3] |
| Progesterone | Mouse | 5 - 20 mg/kg | Memory consolidation | [4] |
| Progesterone | Rat | 1.5 mg/kg | Developmental toxicity | [2] |
| Progesterone | Rat | 20 mg/day | Pregnancy studies | [5] |
| Medroxyprogesterone Acetate | Mouse | 2 mg/mouse (every 4 weeks) | Endometrial carcinogenesis | [6] |
| Medroxyprogesterone Acetate | Mouse | 40 mg/mouse (depot) | Immunology | [7] |
| Megestrol Acetate | Rat | 10 mg/kg/day | Tumor inhibition | [8] |
| Megestrol Acetate | Rat | 50 mg/kg/day | Appetite stimulation | [9] |
Table 2: Pharmacokinetic Parameters of Progesterone in Laboratory Rodents
| Species | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Reference |
| Mouse | Intraperitoneal (8 mg/kg) | ~0.25 | ~100 | 0.2 (fast), 2.3 (slow) | [10][11] |
| Rat | Intravenous (500 µg/kg) | N/A | N/A | 0.13 (distribution), 1.21 (elimination) | [1] |
Experimental Protocols
General Protocol for Subcutaneous Injection in Mice and Rats
This protocol outlines the standard procedure for subcutaneous injection in rodents. Specific details may need to be adapted based on the experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound solution (sterile)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol or other appropriate skin disinfectant
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint:
-
Mouse: Gently grasp the loose skin at the scruff of the neck between the thumb and forefinger of your non-dominant hand. Lift the mouse, allowing its tail to be supported by your little finger or the cage lid for stability. This creates a "tent" of skin over the shoulders.
-
Rat: For smaller rats, a similar scruffing technique can be used. For larger rats, it may be beneficial to have a second person assist with restraint. Alternatively, wrapping the rat in a towel can provide secure and gentle restraint.
-
-
Injection Site Preparation:
-
The preferred site for subcutaneous injection is the loose skin over the dorsal scapular (shoulder blade) region.[12] Other suitable sites include the flank and the loose skin over the abdomen.
-
If repeated injections are necessary, it is crucial to vary the injection site to minimize local irritation.[12]
-
Wipe the injection site with 70% ethanol. While not always mandatory for SC injections, it is considered good practice.
-
-
Injection Technique:
-
With your dominant hand, hold the syringe with the needle bevel facing up.
-
Insert the needle at the base of the tented skin, parallel to the spine.[13] Be careful not to pass the needle through to the other side of the skin fold.
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
If no blood is aspirated, slowly and steadily depress the plunger to inject the solution. A small bleb or lump will form under the skin as the solution is administered.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as excessive grooming of the injection site, lethargy, or changes in behavior.
-
Observe the injection site for any signs of inflammation, swelling, or necrosis in the days following the injection.
-
Experimental Workflow Diagram:
Caption: Workflow for subcutaneous injection.
Special Considerations for this compound Administration
-
Vehicle Selection: this compound is a steroid and may have limited aqueous solubility. The choice of vehicle is critical for ensuring a stable and injectable formulation. Common vehicles for steroid hormones include sterile oils (e.g., sesame oil, corn oil) or aqueous suspensions containing surfactants or cyclodextrins. The vehicle should be non-irritating and compatible with subcutaneous administration.
-
Warming the Solution: If using an oil-based vehicle, gently warming the solution to room temperature or body temperature can reduce its viscosity, making it easier to inject and potentially reducing discomfort for the animal.[12]
-
Depot Formulations: this compound is often formulated as a depot injection for sustained release. When using such formulations, ensure the vial is thoroughly shaken to ensure a uniform suspension before drawing the dose.
-
Hormonal Effects: Be aware of the potential physiological effects of administering a progestin, which can include changes in the estrous cycle, behavior, and metabolism. These effects should be considered in the experimental design and animal monitoring plan.
-
Glucocorticoid-like Effects: Given this compound's affinity for the glucocorticoid receptor, be observant for potential side effects associated with glucocorticoid activity, such as immunosuppression or metabolic changes, especially with chronic administration.[1]
-
Potential Side Effects: While specific data in rodents is scarce, side effects observed in other species with this compound include local skin reactions (thinning, discoloration, hair loss), increased appetite, and lethargy.[1][14][15] In rare cases, more severe reactions like pyometra (in intact females) have been reported.[16] Careful monitoring of the animals is essential.
Conclusion
The subcutaneous administration of this compound in laboratory animals is a valuable technique for a wide range of research applications. Adherence to proper injection techniques, careful dose selection based on available data for related compounds, and diligent post-procedural monitoring are paramount for ensuring animal welfare and the integrity of experimental outcomes. The protocols and data presented in this document provide a comprehensive guide for researchers utilizing this compound in their studies. All procedures should be performed in accordance with approved institutional animal care and use protocols.
References
- 1. msd-animal-health.co.in [msd-animal-health.co.in]
- 2. Non-clinical studies of progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of doses of exogenous progesterone administration needed to delay parturition in Jcl:MCH(ICR) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. POST-TRAINING PROGESTERONE DOSE-DEPENDENTLY ENHANCES OBJECT, BUT NOT SPATIAL, MEMORY CONSOLIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of progesterone supplementation on the metabolic clearance rate of progesterone in the pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of medroxyprogesterone acetate on mouse endometrial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medroxyprogesterone acetate enhances in vivo and in vitro antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melengestrol acetate and megestrol acetate are prostatic tumor inhibiting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Megestrol acetate stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Progesterone pharmacokinetics in the mouse: implications for potential stroke therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 15. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 16. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
Application Notes and Protocols for Histological Preparation of Tissues Following Proligestone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proligestone is a synthetic progestin used in veterinary medicine for the control of estrus in bitches and queens. Understanding the histological effects of this compound on various tissues is crucial for assessing its efficacy, safety, and mechanism of action. These application notes provide a comprehensive overview of the histological changes induced by this compound and detailed protocols for the preparation and analysis of affected tissues. This compound acts by binding to progesterone and glucocorticoid receptors, leading to a range of cellular responses in target organs.[1]
Histological Effects of this compound Treatment
This compound administration can induce a variety of histological changes in endocrine-sensitive tissues. The most commonly affected organs include the uterus, mammary glands, and adrenal glands.
Uterine Tissues: Progestin treatment, including with agents similar to this compound, is known to cause significant alterations in the endometrium. These changes can include a decrease in the number of endometrial glands, an increase in glandular diameter, and greater epithelial height.[2] Furthermore, the thickness of the uterine wall, endometrium, and myometrium may be increased.[2]
Mammary Glands: Progestin treatment can lead to the development of benign mammary tumors. Histologically, these can range from simple tubular and papillary adenomas to more complex mixed tumors.
Adrenal Glands: A notable effect of this compound is the atrophy of the adrenal cortex. This is particularly evident in the zona fasciculata and zona reticularis.
Quantitative Data Summary
The following tables summarize quantitative data from a study on the effects of progestin (Medroxyprogesterone Acetate, a compound with a similar mechanism of action to this compound) treatment on canine uterine tissue. This data is presented as a representative example of the expected changes following progestin administration.
Table 1: Morphometric Analysis of Canine Uterine Tissue After Progestin Treatment
| Parameter | Control Group | Progestin-Treated Group | Percentage Change |
| Number of Endometrial Glands | Undisclosed | Undisclosed | -35%[2] |
| Diameter of Endometrial Glands | Undisclosed | Increased[2] | Data not available |
| Epithelial Height | Undisclosed | Increased[2] | Data not available |
| Uterine Wall Thickness | Undisclosed | Increased[2] | Data not available |
| Endometrium Thickness | Undisclosed | Increased[2] | Data not available |
| Myometrium Thickness | Undisclosed | Increased[2] | Data not available |
Table 2: Immunohistochemical Analysis of Proliferation in Canine Mammary Tumors
| Tumor Type | Progesterone Expression (Positive Cells/500) | Ki-67 Expression (Positive Cells/500) |
| Benign Tumors | 196.42 ± 25.91[3] | 52.14 ± 16.73[3] |
| Malignant Tumors | 68.19 ± 17.53[3] | 141.72 ± 23.65[3] |
Experimental Protocols
Protocol 1: Standard Histological Preparation of Canine Uterine Tissue
This protocol outlines the standard procedure for fixing, processing, embedding, and staining canine uterine tissue for routine histological examination.
1. Tissue Collection and Fixation:
- Immediately following surgical excision, collect uterine horn samples.
- Fix the tissue samples in 10% neutral buffered formalin for 24-48 hours at room temperature.[4] The volume of fixative should be at least 10-15 times the volume of the tissue.[4][5]
2. Tissue Processing (Automated or Manual):
- Dehydration: Gradually dehydrate the fixed tissue through a series of ascending grades of ethanol (e.g., 70%, 90%, 100%).[5]
- Clearing: Clear the dehydrated tissue using a clearing agent such as xylene to remove the ethanol.[5]
- Infiltration: Infiltrate the cleared tissue with molten paraffin wax.
3. Embedding:
- Embed the infiltrated tissue in paraffin wax blocks, ensuring correct orientation for sectioning.[4]
- Allow the blocks to cool and solidify on a cold plate.[6]
4. Sectioning:
- Section the paraffin blocks at a thickness of 4-5 µm using a rotary microtome.[7]
- Float the sections on a warm water bath to remove wrinkles and mount them on glass slides.[6]
5. Staining (Hematoxylin and Eosin - H&E):
- Deparaffinize the sections in xylene and rehydrate through descending grades of ethanol to water.
- Stain with Hematoxylin to stain the nuclei blue/purple.
- Differentiate in acid alcohol to remove excess stain.
- "Blue" the sections in running tap water or a suitable bluing agent.
- Counterstain with Eosin to stain the cytoplasm and extracellular matrix pink/red.
- Dehydrate the stained sections through ascending grades of ethanol, clear in xylene, and mount with a coverslip using a permanent mounting medium.
Protocol 2: Immunohistochemistry for Progesterone Receptor (PR), Estrogen Receptor (ER), and Ki-67
This protocol describes the immunohistochemical staining procedure to detect the expression of PR, ER, and the proliferation marker Ki-67 in this compound-treated tissues.
1. Section Preparation:
- Prepare 4 µm thick sections from formalin-fixed, paraffin-embedded tissue blocks as described in Protocol 1.
- Mount the sections on positively charged slides.
2. Deparaffinization and Rehydration:
- Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to distilled water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval. The choice of retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) may need to be optimized for each antibody.
- A common method is to use a steamer or water bath at 95-100°C for 20-40 minutes.[8]
4. Peroxidase Blocking:
- Incubate the sections with 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.[8]
5. Blocking:
- Incubate the sections with a protein block or normal serum from the species in which the secondary antibody was raised for 20-30 minutes to prevent non-specific antibody binding.
6. Primary Antibody Incubation:
- Incubate the sections with the primary antibody (e.g., anti-PR, anti-ER, or anti-Ki-67) at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature.
7. Detection System:
- Wash the slides in buffer (e.g., PBS or TBS).
- Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate, or use a polymer-based detection system according to the manufacturer's instructions.
8. Chromogen Application:
- Incubate the sections with a chromogen solution such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached. This will produce a brown precipitate at the site of the antigen.
9. Counterstaining:
- Counterstain the sections lightly with hematoxylin to visualize the cell nuclei.
10. Dehydration and Mounting:
- Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for histological analysis.
References
- 1. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial ablation of endometrial glands in dogs after exposure to progestin during the neonatal period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemical detection of progesterone and cellular proliferation in canine mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. ctrnet.ca [ctrnet.ca]
- 6. sc.edu [sc.edu]
- 7. npod.org [npod.org]
- 8. sysy-histosure.com [sysy-histosure.com]
Application Notes and Protocols for Monitoring Plasma Proligestone Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proligestone, a synthetic progestogen, is utilized in veterinary medicine for the control of estrus in bitches and queens.[1] Its unique molecular structure allows for administration at various stages of the estrous cycle with a reduced risk of certain side effects compared to other progestogens.[2][3] Monitoring the plasma concentrations of this compound following administration is crucial for pharmacokinetic studies, ensuring therapeutic efficacy, and assessing potential side effects. These application notes provide a detailed overview of the methodologies available for quantifying this compound in plasma, along with comprehensive protocols and data presentation guidelines.
Chemical Properties and Mechanism of Action
This compound, chemically known as 14α,17α-propylidenedioxyprogesterone, is a derivative of progesterone.[1] As a progestogen, it functions as an agonist of the progesterone receptor.[1] This interaction mimics the effects of natural progesterone, leading to the suppression of gonadotropin release from the pituitary gland, thereby inhibiting follicular development and ovulation.
Pharmacokinetics of this compound
Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing regimens and for planning plasma sampling schedules. The available data primarily focuses on canine species.
Quantitative Pharmacokinetic Data in Bitches
| Parameter | Value | Species | Reference |
| Maximum Plasma Concentration (Cmax) | 29 ± 12 ng/mL | Canine | [2][3] |
| Time to Maximum Concentration (Tmax) | 3.5 ± 2 days | Canine | [2][3] |
| Elimination Half-Life (t½) - Alpha Phase | 9 ± 5 days | Canine | [2][3] |
| Elimination Half-Life (t½) - Beta Phase | 150 ± 75 days | Canine | [2][3] |
Note: The biphasic decline in plasma concentrations suggests an initial distribution phase followed by a prolonged elimination phase, likely due to accumulation in fatty tissue and enterohepatic circulation.[2][3]
A study in cats treated with this compound (33 mg/kg, sc) indicated a suppressive effect on serum oestradiol-17β and progesterone concentrations.[4] While this study provides valuable information on the pharmacodynamic effects, it does not offer specific pharmacokinetic parameters such as Cmax and Tmax for this compound in felines.
Experimental Protocols for Plasma Level Monitoring
Several analytical methods can be employed to quantify this compound in plasma. The choice of method will depend on the required sensitivity, specificity, sample throughput, and available equipment. The following are detailed protocols for three common analytical techniques.
Protocol 1: Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive technique that utilizes the competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody.
Principle: this compound in the plasma sample competes with a known amount of radiolabeled this compound for binding sites on a specific anti-Proligestone antibody. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of this compound in the sample.
Materials:
-
Anti-Proligestone antibody (requires specific development or sourcing)
-
Radiolabeled this compound (e.g., ³H-Proligestone or ¹²⁵I-Proligestone)
-
This compound standards
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% gelatin)
-
Dextran-coated charcoal (for separation of free and bound antigen)
-
Scintillation fluid and vials
-
Gamma counter or liquid scintillation counter
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
Aspirate the plasma and store at -20°C or lower until analysis.
-
-
Assay Procedure:
-
Pipette 100 µL of standards, plasma samples, and quality controls into appropriately labeled assay tubes.
-
Add 100 µL of radiolabeled this compound to each tube.
-
Add 100 µL of anti-Proligestone antibody to each tube (except for the non-specific binding tubes).
-
Vortex gently and incubate for 2-4 hours at 4°C or overnight.
-
Add 500 µL of cold dextran-coated charcoal suspension to each tube (except for the total count tubes).
-
Vortex and incubate for 15 minutes at 4°C.
-
Centrifuge all tubes (except total counts) at 2000 x g for 15 minutes at 4°C.
-
Decant the supernatant into scintillation vials (for ³H) or count the precipitate in a gamma counter (for ¹²⁵I).
-
Add scintillation fluid to the vials containing the supernatant and count for 1 minute.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radiolabel (%B/B₀) against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.
-
Workflow for Radioimmunoassay (RIA)
Caption: Workflow for this compound quantification by RIA.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that is generally safer and requires less specialized equipment for disposal than RIA. A competitive ELISA format is most suitable for small molecules like this compound.
Principle: this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-Proligestone antibody-coated microplate wells. The amount of color produced by the substrate is inversely proportional to the concentration of this compound in the sample.
Materials:
-
Anti-Proligestone antibody-coated 96-well microplate
-
This compound standards
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
Assay buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare plasma samples as described in the RIA protocol.
-
-
Assay Procedure:
-
Bring all reagents to room temperature.
-
Add 50 µL of standards, plasma samples, and quality controls to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of this compound-HRP conjugate to each well.
-
Cover the plate and incubate for 1-2 hours at 37°C.
-
Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance at 450 nm against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
-
Workflow for Enzyme-Linked Immunosorbent Assay (ELISA)
Caption: Workflow for this compound quantification by ELISA.
Protocol 3: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly specific and sensitive method that is considered the gold standard for the quantification of small molecules in complex biological matrices.
Principle: this compound is first extracted from the plasma. The extract is then injected into an HPLC system, where this compound is separated from other components. The separated this compound is then introduced into a tandem mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio transitions.
Materials:
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Extraction solvent (e.g., methyl tert-butyl ether or diethyl ether)
-
Centrifuge, evaporator
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of plasma sample, standards, and quality controls into microcentrifuge tubes.
-
Add 10 µL of the internal standard working solution to each tube and vortex.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
MS/MS Conditions (Example - requires optimization for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the precursor ion to product ion transitions for this compound and the internal standard. These transitions must be determined empirically.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Workflow for HPLC-MS/MS Analysis
Caption: Workflow for this compound quantification by HPLC-MS/MS.
Conclusion
The monitoring of plasma this compound levels is achievable through various analytical techniques, each with its own set of advantages and considerations. RIA and ELISA offer high sensitivity and are suitable for high-throughput screening, but require specific antibodies. HPLC-MS/MS provides the highest specificity and is considered the reference method, though it involves more complex instrumentation and method development. The choice of method should be guided by the specific research or clinical question, available resources, and the required level of analytical detail. The protocols provided herein serve as a comprehensive guide for the setup and execution of these assays for the successful monitoring of this compound in plasma.
References
Application Notes and Protocols: Proligestone in Hormonal Therapy Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of proligestone, a synthetic progestin, in research models of hormonal therapy. This compound is primarily used in veterinary medicine for estrus control in dogs and cats and has been investigated for its effects on various hormonal pathways.[1] This document details its mechanism of action, experimental protocols, and quantitative data from key studies, offering valuable insights for researchers in endocrinology, oncology, and reproductive biology.
Mechanism of Action
This compound is a progestogen, acting as an agonist of the progesterone receptor (PR).[1] Its unique molecular structure allows for administration at various stages of the estrous cycle with a reduced risk of adverse effects on the endometrium.[2][3] The primary mechanism of action involves the modulation of the hypothalamic-pituitary-gonadal axis. By activating progesterone receptors, this compound inhibits the secretion of gonadotropins, which in turn reduces the circulating levels of testosterone and estrogens.[4] This suppression of reproductive hormones underlies its efficacy in estrus control.
Additionally, this compound has been shown to have a high affinity for both the progesterone receptor (PR) and the glucocorticoid receptor (GR), although its affinity is lower than that of medroxyprogesterone acetate (MPA).[5] This dual receptor binding can lead to a range of effects, including suppression of the adrenal cortex and potential induction of growth hormone secretion in the mammary gland.[5][6][7] The interaction with the glucocorticoid receptor also contributes to the suppression of adrenocorticotropic hormone (ACTH) secretion through hypothalamic-pituitary feedback loops.[4]
Applications in Research Models
This compound has been utilized in various animal models to study hormonal regulation and the effects of progestins on different physiological systems.
Estrus Control and Reproductive Biology
This compound is widely documented for its use in controlling the estrous cycle in canines and felines.[8][9][10] Research in this area provides models for studying the hormonal control of reproduction.
Canine Estrus Control: Studies have evaluated the efficacy and safety of this compound for preventing or postponing estrus in bitches.[9][11]
Feline Estrus Control: Research has demonstrated that this compound effectively suppresses and prevents the recurrence of estrus in cats.[8]
Contraception in Other Species: this compound has also been investigated as a contraceptive agent in other animals, such as spotted seals.[12]
Mammary Gland Physiology and Tumorigenesis
The administration of progestins, including this compound, in dogs has been associated with the development of benign mammary tumors.[6][7] This makes the canine model valuable for investigating hormonally induced breast cancer. Progestin treatment can lead to the ectopic production of growth hormone in the mammary gland, which is linked to tumor development.[6][7]
Adrenal Gland Function
Studies in both dogs and cats have shown that this compound can suppress the hypothalamic-pituitary-adrenocortical axis, leading to atrophy of the adrenal cortex.[4][6][7] This provides a model for studying the effects of synthetic progestins on adrenal function and steroidogenesis.
Experimental Protocols
Canine Model for Hormonally Induced Mammary Tumors
This protocol is based on studies investigating the histological changes in dogs after this compound treatment.[6][7]
Objective: To induce and study the development of mammary tumors and other histological changes following long-term this compound administration in a canine model.
Experimental Workflow:
Methodology:
-
Animal Model: Ovariohysterectomized female beagle dogs. A control group of intact female beagle dogs is also used.[6]
-
Treatment Groups:
-
This compound Group: Depot preparations of this compound administered subcutaneously at 3-week intervals.
-
Control Group: No treatment.
-
-
Procedure:
-
Administer this compound injections for a defined period.
-
A subset of animals is euthanized for histological analysis after the initial treatment phase.
-
The remaining animals undergo a 6-month recovery period without treatment.
-
A second phase of this compound injections is administered.
-
All remaining animals are euthanized for comprehensive histological examination of various tissues, including mammary glands, adrenal cortex, liver, and pancreas.[6]
-
Feline Model for Adrenal Suppression and Metabolic Effects
This protocol is derived from studies comparing the effects of this compound and megestrol acetate in cats.[13][14]
Objective: To evaluate the effects of this compound on adrenal function and glucose metabolism in a feline model.
Methodology:
-
Animal Model: Healthy adult cats.
-
Treatment Groups:
-
This compound Group (n=7): Subcutaneous injection of this compound (100 mg) on two occasions, one week apart.
-
Control Group (n=6): Subcutaneous injection of saline (1 ml) on the same schedule.
-
-
Procedure:
-
Collect baseline blood samples for measurement of basal cortisol, ACTH, insulin, and glucose concentrations.
-
Administer this compound or saline as per the assigned group.
-
Perform ACTH stimulation tests at regular intervals to assess adrenal responsiveness.
-
Monitor fasting blood glucose and plasma insulin concentrations throughout the study period.
-
Continue monitoring for several weeks after the cessation of treatment to assess the duration of effects.[14]
-
Quantitative Data Summary
The following tables summarize quantitative data from key research studies on this compound.
Table 1: this compound Dosages and Efficacy in Estrus Control
| Animal Model | Indication | Dosage | Efficacy | Reference |
| Canine (Bitch) | Estrus Prevention (Anoestrus) | 2-6 injections | 96.83% (total efficacy) | [9][11] |
| Canine (Bitch) | Estrus Postponement (Proestrus) | 1 injection | 92.86% | [9][11] |
| Feline (Queen) | Estrus Suppression | 33 mg/kg (subcutaneous) | Significant reduction in estrus duration | [8] |
| Spotted Seal | Contraception | 5 mg/kg (single administration in December) | 100% (in 12 trials) | [12] |
| Spotted Seal | Contraception | 5 mg/kg (single administration in January) | 91.3% (in 23 trials) | [12] |
Table 2: Histological and Endocrine Effects of this compound in Canines
| Parameter | This compound-Treated Group | Control Group | Observations | Reference |
| Mammary Tumors | 5 out of 7 dogs developed benign tumors | No tumors observed | This compound induced benign mammary tumors. | [6][7] |
| Adrenal Cortex | Significant atrophy of zona fasciculata and reticularis | Normal thickness | Progestin treatment leads to adrenal cortex atrophy. | [6][7] |
| Liver | Steroid-induced hepatopathy in 3 out of 7 dogs | No hepatopathy | This compound can induce liver abnormalities. | [6] |
| Pancreas | Vacuolation of islet cells in 2 out of 7 dogs | No vacuolation | Observed after the second series of injections. | [6] |
Table 3: Comparative Endocrine Effects of this compound in Felines
| Parameter | This compound Group (n=7) | Saline Control Group (n=6) | Observations | Reference |
| Basal Cortisol Concentrations | Reduced overall | No significant change | This compound suppresses basal cortisol levels. | [14] |
| Post-ACTH Cortisol Concentrations | Persistently suppressed in 3 out of 7 cats | No significant change | Adrenal suppression can be prolonged in some individuals. | [14] |
| Plasma ACTH Concentrations | Not significantly altered (though markedly suppressed in 3 cats) | No significant change | Variable effects on plasma ACTH. | [13] |
| Fasting Blood Glucose | Unchanged | No significant change | This compound did not induce hyperglycemia in this study. | [14] |
| Serum Insulin Concentrations | Not significantly altered | No significant change | No significant impact on insulin levels. | [13] |
Safety and Side Effects
In research models, several side effects of this compound administration have been noted. In canines, these include the development of benign mammary tumors, adrenal cortex atrophy, and steroid-induced hepatopathy.[6][7] In a clinical setting, reported side effects in dogs also include hair discoloration at the injection site, weight gain, pyometra, and diabetes mellitus.[9][11] In cats, pain upon injection and temporary aggressive behavior have been observed.[8] Researchers should be aware of these potential adverse effects when designing studies involving this compound.
Conclusion
This compound serves as a valuable tool in hormonal therapy research, particularly in models of reproductive control, mammary tumorigenesis, and adrenal function. The detailed protocols and quantitative data presented in these application notes provide a solid foundation for designing and interpreting experiments using this synthetic progestin. Careful consideration of the species-specific effects and potential side effects is crucial for the successful application of this compound in research settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. msd-animal-health.co.in [msd-animal-health.co.in]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. Buy this compound | 23873-85-0 [smolecule.com]
- 5. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the histological changes in the dog after treatment with the progestins medroxyprogesterone acetate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Control of Feline Oestrous Cycle by this compound - WSAVA2004 - VIN [vin.com]
- 9. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 10. Oestrus control in bitches with this compound, a new progestational steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Contraceptive effect of this compound on spotted seals and crossbreeds of spotted seals and harbor seals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound and megestrol on plasma adrenocorticotrophic hormone, insulin and insulin-like growth factor-1 concentrations in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative effects of this compound and megestrol acetate on basal plasma glucose concentrations and cortisol responses to exogenous adrenocorticotrophic hormone in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Proligestone in Mammary Gland Physiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proligestone, a synthetic progestin, is utilized in veterinary medicine primarily for the control of estrus in bitches and queens.[1] Its application extends into the study of mammary gland physiology due to its potent effects on mammary tissue development and pathology. As an agonist of the progesterone receptor (PR), this compound influences cellular proliferation and differentiation within the mammary gland, making it a valuable tool for investigating hormone-dependent mammary growth and tumorigenesis.[1] Notably, this compound has been shown to induce the local expression of growth hormone (GH) in the mammary glands of dogs and cats, providing a unique model to study the interplay between progestins and growth factors in mammary gland biology.[2][3][4]
These application notes provide an overview of the use of this compound in mammary gland research, detailing its mechanism of action, effects on cellular signaling, and protocols for its experimental application.
Mechanism of Action
This compound exerts its effects primarily by binding to and activating the progesterone receptor (PR).[1] It also exhibits a notable affinity for the glucocorticoid receptor (GR), which can contribute to its overall physiological effects.[5] The binding of this compound to these receptors initiates a cascade of signaling events that modulate gene expression and cellular function in the mammary gland.
A key aspect of this compound's action in the mammary gland of dogs and cats is the induction of local growth hormone (GH) expression.[2][3][4] This locally produced GH can then act in an autocrine or paracrine manner to stimulate the proliferation of mammary epithelial cells.[4] This mechanism is a significant contributor to the mammary hyperplasia and development of benign mammary tumors observed with progestin treatment.[6]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data regarding the binding affinity of this compound and its effects on mammary tissue.
Table 1: Receptor Binding Affinity of this compound in Canine Tissue
| Ligand | Receptor | Apparent Inhibition Constant (Ki) in nM |
| This compound | Progesterone Receptor (PR) | ~10 times higher than Medroxyprogesterone Acetate (MPA) |
| This compound | Glucocorticoid Receptor (GR) | ~10 times higher than Medroxyprogesterone Acetate (MPA) |
Data from a study on canine uterine (PR) and liver (GR) receptors. A higher Ki value indicates lower binding affinity.[5]
Table 2: Clinical Effect of a Progesterone Antagonist on this compound-Induced Feline Mammary Hyperplasia
| Treatment Day | Mammary Gland Volume (cm³) |
| 1 | 2040 |
| 7 | 840 |
| 14 | 400 |
| 21 | 180 |
| 28 | 50 |
Data from a case report of a cat treated with the progesterone antagonist aglepristone following the development of mammary hyperplasia after a single this compound injection.[3][7][8]
Experimental Protocols
Protocol 1: Induction of Mammary Gland Hyperplasia in a Canine Model
This protocol is based on studies investigating the long-term effects of progestin treatment in dogs.[6]
Objective: To induce and study mammary gland hyperplasia in a canine model using this compound.
Animals: Healthy, intact adult female beagle dogs.
Materials:
-
This compound injectable suspension (e.g., Covinan®, Delvosteron®)
-
Syringes and needles for subcutaneous injection
-
Surgical instruments for tissue collection
-
Fixatives for histology (e.g., 10% neutral buffered formalin)
-
Cryopreservation media for molecular analysis
Procedure:
-
Acclimatization: Acclimate dogs to the housing facility for at least two weeks prior to the start of the experiment.
-
Control Group: Maintain a control group of dogs that receive a vehicle injection (e.g., saline) on the same schedule as the treatment group.
-
This compound Administration: Administer this compound subcutaneously at a dose of 10-50 mg/kg body weight. In long-term studies, injections can be repeated at 3-week intervals.[2]
-
Monitoring: Monitor animals regularly for general health and palpate mammary glands weekly to assess for any changes in size or texture.
-
Tissue Collection: At predetermined time points, euthanize a subset of animals from both the control and treatment groups.
-
Necropsy and Tissue Processing:
-
Perform a thorough necropsy.
-
Carefully dissect the mammary glands.
-
Fix a portion of the mammary tissue in 10% neutral buffered formalin for histological analysis (e.g., Hematoxylin and Eosin staining).
-
Snap-freeze another portion of the tissue in liquid nitrogen and store at -80°C for molecular analyses (e.g., RNA/protein extraction for gene expression studies).
-
Protocol 2: Treatment of this compound-Induced Feline Mammary Hyperplasia
This protocol is based on a case report of treating feline mammary hyperplasia.[3][7][8]
Objective: To evaluate the efficacy of a progesterone receptor antagonist in reversing this compound-induced mammary hyperplasia in a feline model.
Animal: A cat presenting with mammary fibroepithelial hyperplasia following this compound administration.
Materials:
-
Aglepristone (progesterone receptor antagonist) injectable solution
-
Syringes and needles for subcutaneous injection
-
Calipers or other instruments for measuring mammary gland size
Procedure:
-
Diagnosis: Confirm the diagnosis of mammary hyperplasia through clinical examination and history of recent this compound administration.
-
Baseline Measurement: Measure and record the dimensions (length, width, and height) of the enlarged mammary glands to calculate the initial volume.
-
Aglepristone Administration: Administer aglepristone subcutaneously at a dose of 10 mg/kg body weight. The reported successful treatment regimen involved injections on days 1, 2, 7, 14, and 21.[3][7][8]
-
Monitoring and Measurement:
-
Monitor the cat's general health and appetite.
-
Measure the size of the mammary glands at regular intervals (e.g., weekly) to track the regression of hyperplasia.
-
-
Follow-up: Continue monitoring until the mammary glands have returned to their normal size.
Signaling Pathways and Visualizations
This compound, by activating the progesterone receptor, triggers a complex network of signaling pathways within the mammary gland. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: this compound signaling cascade in mammary epithelial cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Growth hormone mRNA in mammary gland tumors of dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of growth hormone in canine mammary tissue and mammary tumors. Evidence for a potential autocrine/paracrine stimulatory loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Treatment of Feline Mammary Fibroepithelial Hyperplasia Following a Single Injection of this compound | Acta Veterinaria Brno [actavet.vfu.cz]
Application Notes and Protocols for Inducing and Studying False Pregnancy with Proligestone
For Researchers, Scientists, and Drug Development Professionals
Introduction
False pregnancy, also known as pseudopregnancy or pseudocyesis, is a physiological and behavioral syndrome in non-pregnant female dogs that mimics the signs of true pregnancy. It typically occurs 6 to 8 weeks after estrus and is characterized by maternal behaviors, mammary gland enlargement, and lactation.[1] The underlying mechanism involves a decline in plasma progesterone following a prolonged luteal phase, which triggers a surge in prolactin secretion.[2][3][4][5][6] Proligestone, a potent and long-acting synthetic progestin, can be used to experimentally induce this state.[7][8] By administering this compound for a defined period and then allowing its levels to decline, researchers can simulate the natural hormonal changes that precipitate false pregnancy, creating a valuable model for study.
These protocols provide a framework for the induction of false pregnancy in canine models using this compound and methodologies for studying the subsequent physiological and behavioral changes.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data relevant to this compound pharmacokinetics and the hormonal environment during false pregnancy.
Table 1: Pharmacokinetic Profile of this compound in Bitches (Single Subcutaneous Injection)
| Parameter | Value (Mean ± SD) | Reference |
|---|---|---|
| Maximum Plasma Concentration (Cmax) | 29 ± 12 ng/mL | [9] |
| Time to Maximum Concentration (Tmax) | 3.5 ± 2 days | [9] |
| Half-life (Alpha Phase) | 9 ± 5 days | [9] |
| Half-life (Beta Phase) | 150 ± 75 days |[9] |
Table 2: Comparative Plasma Hormone Concentrations in Overtly Pseudopregnant vs. Control Bitches
| Hormone | Pseudopregnant Bitches (Mean ± SEM) | Control Bitches (Mean ± SEM) | Reference |
|---|---|---|---|
| Progesterone (P4) | 1.5 ± 0.2 ng/mL | 2.7 ± 0.4 ng/mL | [10] |
| Prolactin (PRL) | 16.0 ± 1.9 ng/mL | 2.9 ± 0.6 ng/mL |[10] |
Table 3: Progestin-Induced Growth Hormone Elevation in Ovariohysterectomized Dogs
| Hormone | Plasma Concentration (Mean ± SEM) | Reference |
|---|
| Growth Hormone (GH) | 46.5 ± 7.7 µg/L |[11] |
Experimental Protocols
Protocol 1: Induction of False Pregnancy via this compound Withdrawal
This protocol is designed to create a hormonal environment that mimics the natural decline in progesterone, thereby inducing a hyperprolactinemic state characteristic of false pregnancy.[2][4][8]
1. Animal Selection:
- Use healthy, intact adult female dogs in the anestrus stage of their reproductive cycle to ensure a baseline hormonal state.
- Confirm the anestrus stage through vaginal cytology and/or baseline serum progesterone levels (<1 ng/mL).
- Acclimatize animals to the housing and handling conditions for at least two weeks prior to the experiment.
2. This compound Administration:
- Product: this compound sterile aqueous suspension (100 mg/mL, e.g., Delvosteron® or Covinan®).[12][13]
- Dosage: Administer a single subcutaneous injection of this compound at a dose of 10-30 mg/kg body weight. The dosage can be adjusted based on the size of the animal, with smaller dogs generally receiving a dose closer to the upper end of the range.[14]
- Injection Site: Inject subcutaneously, taking care to avoid intradermal deposition or areas with excess fat. Note the injection site for monitoring.
- Duration of Treatment: Maintain the progestin-dominated state for a period of 4 to 6 weeks. The long-acting nature of the injection will sustain elevated progestin levels during this time.[9]
3. Induction via Withdrawal:
- Induction occurs naturally as the plasma concentration of this compound declines, mimicking the luteolysis at the end of diestrus.
- The onset of clinical signs is expected to begin approximately 6 to 8 weeks post-injection, coinciding with the fall in progestin levels and the subsequent rise in prolactin.[1]
Protocol 2: Study and Evaluation of Induced False Pregnancy
This protocol outlines the methods for monitoring and quantifying the physical and behavioral signs of the induced state.
1. Behavioral Assessment:
- Frequency: Observe and score animal behavior daily, starting from week 5 post-injection.
- Parameters to Score (e.g., on a 0-3 scale: 0=absent, 1=mild, 2=moderate, 3=severe):
- Nesting Behavior: Gathering bedding or objects to create a "nest."[1]
- Mothering Inanimate Objects: Carrying, protecting, or whining over toys or other items.[1]
- Restlessness/Anxiety. [8]
- Licking of Abdomen/Mammary Glands. [8]
- Changes in Activity Level (lethargy or agitation). [1]
- Aggression (particularly defensive). [1]
2. Physical Examination:
- Frequency: Perform a physical examination twice weekly, starting from week 5 post-injection.
- Parameters to Measure:
- Mammary Gland Development: Palpate and measure the mammary glands. A scoring system (e.g., 0=no development, 1=slight enlargement, 2=moderate enlargement, 3=significant enlargement with tension) can be used.
- Lactation: Gently express each teat to check for the presence of serous fluid or milk. Score the presence and character of the secretion.[1]
- Body Weight: Record body weight twice weekly to monitor for changes.
3. Hormonal Analysis:
- Frequency: Collect blood samples twice weekly from a peripheral vein (e.g., cephalic or saphenous) starting from week 5 post-injection.
- Sample Processing: Centrifuge blood to separate plasma or serum and store at -80°C until analysis.
- Hormones to Assay:
- Prolactin (PRL): To confirm hyperprolactinemia as the primary driver of clinical signs.
- Progesterone (P4): To confirm the decline of progestin activity. Note that assays should be validated for cross-reactivity with this compound if measuring during the initial phase.
- Growth Hormone (GH): To investigate the progestin-induced mammary GH production.[11]
Signaling Pathways and Logical Relationships (Visualizations)
The following diagrams illustrate the key signaling pathways involved in the hormonal control of the mammary gland, which are central to the development of false pregnancy.
Caption: Progesterone receptor signaling cascade in canine mammary tissue.
Caption: Prolactin receptor signaling pathway leading to lactation.
Caption: Experimental workflow for inducing and studying false pregnancy.
References
- 1. Canine pseudopregnancy: an evaluation of prevalence and current treatment protocols in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ivis.org [ivis.org]
- 3. The Biology of Progesterone Receptor in the Normal Mammary gland and in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Signaling of Progesterone, Growth Hormone, Wnt, and HER in Mammary Glands of Dogs, Rodents, and Humans: New Treatment Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone receptors (PR) mediate STAT actions: PR and prolactin receptor signaling crosstalk in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. entomoljournal.com [entomoljournal.com]
- 7. msd-animal-health.co.in [msd-animal-health.co.in]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. researchgate.net [researchgate.net]
- 10. Progesterone induces expression of the prolactin receptor gene through cooperative action of Sp1 and C/EBP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of prolactin receptors in normal canine mammary tissue, canine mammary adenomas and mammary adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. msd-animal-health.co.nz [msd-animal-health.co.nz]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. State-of-the-Art Lecture: Practical Use of Reproductive Hormones in Dogs and Cats - WSAVA 2018 Congress - VIN [vin.com]
Application Notes and Protocols for the Experimental Use of Proligestone in Animal Models of Hypersexuality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypersexuality, characterized by excessive and persistent sexual behaviors, can be a debilitating condition. Proligestone, a synthetic progestin, has been used in veterinary medicine to manage hypersexuality, primarily in male dogs.[1] These application notes provide a detailed framework for the pre-clinical investigation of this compound's efficacy and mechanism of action in rodent models of hypersexuality. The protocols outlined below are synthesized from established methodologies in behavioral neuroscience and pharmacology to facilitate a structured and reproducible experimental approach.
This compound acts as a potent agonist of the progesterone receptor (PR).[1] Its therapeutic effect in hypersexuality is thought to be mediated through its antigonadotropic properties, which can modulate the hypothalamic-pituitary-gonadal (HPG) axis and influence the neural circuits governing sexual behavior.[2] Progesterone and its receptors are known to interact with various neurotransmitter systems, including dopamine and serotonin, which are critically involved in the regulation of libido and compulsive behaviors.[3][4][5][6]
Pharmacokinetics of this compound
Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens in experimental models. The following table summarizes available data from canine studies, which can serve as a basis for dose-range finding studies in rodents.
| Parameter | Value (in Canines) | Reference |
| Route of Administration | Subcutaneous Injection | MSD Animal Health India |
| Time to Cmax | 3.5 ± 2 days | MSD Animal Health New Zealand |
| Cmax | 29 ± 12 ng/ml | MSD Animal Health New Zealand |
| Half-life (alpha phase) | ~9 ± 5 days | MSD Animal Health New Zealand |
| Half-life (beta phase) | ~150 ± 75 days | MSD Animal Health New Zealand |
| Elimination | Fecal Route | MSD Animal Health New Zealand |
Experimental Protocols
Animal Model: Pharmacologically-Induced Hypersexuality in Male Rats
This protocol describes the induction of hypersexual-like behaviors in male rats using a dopamine D2/D3 receptor agonist, which has been shown to induce compulsive behaviors.[7]
Materials:
-
Adult male Wistar rats (250-300g)
-
Dopamine D2/D3 receptor agonist (e.g., Quinpirole)
-
Sterile saline solution (0.9% NaCl)
-
This compound injectable suspension (100 mg/mL)
-
Ovariectomized, hormonally-primed female Wistar rats (for behavioral testing)
-
Behavioral observation arena
Procedure:
-
Animal Housing and Acclimation: House male rats individually for at least one week prior to the experiment under a 12:12 hour light/dark cycle with ad libitum access to food and water.
-
Induction of Hypersexuality:
-
Administer the dopamine agonist (e.g., Quinpirole at 0.5 mg/kg, intraperitoneally) to the experimental group daily for 7-14 days.
-
Administer an equivalent volume of sterile saline to the control group.
-
-
Behavioral Assessment (Baseline and Post-Induction):
-
Conduct baseline sexual behavior tests prior to the induction period.
-
Following the induction period, assess sexual behavior as described in Protocol 3.2. Key indicators of hypersexuality include decreased latency to mount, intromission, and ejaculation, and an increased frequency of these behaviors.[8][9]
-
-
This compound Treatment:
-
Following confirmation of a hypersexual phenotype, administer this compound subcutaneously to a subset of the hypersexual and control animals. A starting dose of 10-20 mg/kg can be extrapolated from canine clinical use, but dose-response studies are recommended.[2]
-
Another subset of hypersexual and control animals should receive a vehicle control injection.
-
-
Post-Treatment Behavioral Assessment:
-
Conduct behavioral assessments at selected time points post-proligestone administration (e.g., 1, 3, 7, and 14 days) to evaluate the onset and duration of its effects.
-
Assessment of Male Rodent Sexual Behavior
This protocol details the quantitative assessment of sexual behavior in male rats.
Procedure:
-
Preparation of Stimulus Females: Ovariectomize female rats and bring them into behavioral estrus with subcutaneous injections of estradiol benzoate followed by progesterone.
-
Behavioral Testing Arena: Use a clean, quiet, and dimly lit testing arena.
-
Acclimation: Place the male rat in the arena for a 5-10 minute acclimation period.
-
Introduction of Female: Introduce an estrous female into the arena.
-
Observation and Scoring: Record the following behavioral parameters for a 30-minute period:[8][9][10][11]
-
Mount Latency: Time from the introduction of the female to the first mount.
-
Intromission Latency: Time from the introduction of the female to the first intromission.
-
Ejaculation Latency: Time from the first intromission to ejaculation.
-
Mount Frequency: Total number of mounts.
-
Intromission Frequency: Total number of intromissions.
-
Ejaculation Frequency: Total number of ejaculations.
-
Post-Ejaculatory Interval: Time from ejaculation to the next intromission.
-
Data Presentation:
| Behavioral Parameter | Control Group | Hypersexual Group (Vehicle) | Hypersexual Group (this compound) |
| Mount Latency (s) | |||
| Intromission Latency (s) | |||
| Ejaculation Latency (s) | |||
| Mount Frequency | |||
| Intromission Frequency | |||
| Ejaculation Frequency | |||
| Post-Ejaculatory Interval (s) |
Hormonal and Neurochemical Analysis
To investigate the mechanism of action of this compound, the following analyses can be performed on samples collected at the end of the behavioral experiments.
Procedure:
-
Blood Collection: Collect trunk blood following euthanasia.
-
Hormone Assays: Use ELISA or RIA to measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
-
Brain Tissue Collection: Rapidly dissect brain regions of interest, such as the hypothalamus, preoptic area, and nucleus accumbens.
-
Neurotransmitter Analysis: Use HPLC to quantify levels of dopamine, serotonin, and their metabolites.
-
Receptor Expression Analysis: Use Western blotting or immunohistochemistry to assess the expression levels of progesterone, dopamine, and serotonin receptors in the brain regions of interest.
Data Presentation:
| Analyte | Control Group | Hypersexual Group (Vehicle) | Hypersexual Group (this compound) |
| Serum Hormones | |||
| Testosterone (ng/mL) | |||
| LH (ng/mL) | |||
| FSH (ng/mL) | |||
| Brain Neurotransmitters (ng/mg tissue) | |||
| Dopamine (Hypothalamus) | |||
| Serotonin (Hypothalamus) | |||
| Receptor Expression (relative units) | |||
| Progesterone Receptor (Preoptic Area) | |||
| Dopamine D2 Receptor (Nucleus Accumbens) |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Effect on Hypersexuality
This compound, as a progesterone receptor agonist, is hypothesized to reduce hypersexual behaviors through its influence on the HPG axis and direct actions within the central nervous system. The following diagram illustrates the proposed signaling pathway.
References
- 1. karger.com [karger.com]
- 2. scilit.com [scilit.com]
- 3. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Differences in sexual behaviour in male and female rodents: role of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroanatomical dichotomy of sexual behaviors in rodents: a special emphasis on brain serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Assessment of Sexual Behavior of Male Mice [jove.com]
- 9. Assessment of Sexual Behavior of Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethogram | Mouse Behavior Ethogram | Stanford Medicine [med.stanford.edu]
- 11. Sexual Behaviors | Mouse Behavior Ethogram | Stanford Medicine [med.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Proligestone Use and the Management of Cystic Endometrial Hyperplasia Risks
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of proligestone for estrus suppression and the associated risks of cystic endometrial hyperplasia (CEH). The following information is intended to support safe and effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary approved application of this compound in canine and feline models?
This compound is a synthetic progestin primarily used in veterinary medicine to control estrus in dogs and cats.[1] Its main applications are the temporary or permanent postponement of the estrous cycle.
Q2: What is the relationship between this compound administration and cystic endometrial hyperplasia (CEH)?
This compound, like other progestins, stimulates the proliferation and secretion of endometrial glands.[2] While effective for estrus suppression, prolonged or repeated exposure to progestins is a significant risk factor for the development of CEH.[3] In animals with pre-existing, undiagnosed CEH, this compound administration can exacerbate the condition, potentially leading to the development of pyometra, a severe uterine infection.[2]
Q3: Is this compound recommended for the treatment or mitigation of existing CEH?
No, this compound is not recommended for the treatment of existing CEH. Its mechanism of action, which promotes endometrial growth and secretion, is counterintuitive to resolving hyperplasia. The standard of care for CEH, especially when accompanied by pyometra, involves medical therapies aimed at reducing progesterone's effects or surgical intervention (ovariohysterectomy).[2]
Q4: What are the key contraindications for this compound use in research animals?
Key contraindications include:
-
Known or suspected pregnancy.
-
A history of uterine, mammary, or liver disease.[4]
-
Administration during late proestrus or estrus, which can be ineffective and increase the risk of adverse uterine effects.[4]
-
Use in diabetic animals should be approached with caution as it may alter insulin requirements.
Q5: What are the potential side effects of this compound, particularly concerning the uterus?
The most significant uterine side effect is the potential development or exacerbation of the CEH-pyometra complex.[3] Other reported side effects include mammary hyperplasia and tumors, elevated growth hormone, diabetes, and local skin reactions at the injection site.[4]
Troubleshooting Guide
Issue: An animal under this compound treatment for estrus suppression develops signs of CEH or pyometra (e.g., vulvar discharge, lethargy, abdominal distension).
Recommended Actions:
-
Immediate Discontinuation of this compound: Cease all further administration of this compound.
-
Diagnostic Workup:
-
Clinical Examination: Perform a thorough physical examination, paying close attention to signs of systemic illness.
-
Ultrasonography: Conduct a transabdominal ultrasound to assess uterine size, endometrial thickness, and the presence of intrauterine fluid.[5][6]
-
Hematology and Serum Biochemistry: Perform a complete blood count and serum chemistry panel to evaluate for signs of infection and systemic disease.[1]
-
Serum Progesterone Levels: Measure serum progesterone to confirm the luteal phase and guide treatment choices.[2]
-
-
Initiate Appropriate Medical Intervention: If CEH with secondary infection (pyometra) is diagnosed, medical management is indicated for valuable breeding animals not intended for immediate surgery. Treatment goals are to counteract the effects of progesterone, relax the cervix, and promote uterine evacuation.[2] This may include:
-
Progesterone Receptor Antagonists (e.g., Aglepristone): These drugs block progesterone receptors, preventing progesterone from exerting its effects on the uterus.[2]
-
Prostaglandins (e.g., Cloprostenol): These induce luteolysis (breakdown of the corpus luteum), leading to a drop in progesterone levels, and stimulate uterine contractions to expel contents.[7]
-
Dopamine Agonists (e.g., Cabergoline): These inhibit prolactin secretion, which supports the corpus luteum in the later stages of diestrus, thereby indirectly reducing progesterone levels.[2][7]
-
-
Supportive Care: Provide supportive care as needed, including intravenous fluids and broad-spectrum antibiotics.[2]
-
Surgical Intervention: For animals not intended for future breeding or those with severe, life-threatening pyometra, ovariohysterectomy is the definitive treatment.[2]
Data Presentation
Table 1: Reported Incidence of Uterine Disorders with this compound Use for Estrus Control
| Study/Source | Incidence of Pyometra/Uterine Disorders | Context |
| Retrospective Study (362 cases of CEH-pyometra) | 75.7% of cases had a history of progestin (Medroxyprogesterone acetate or this compound) treatment for estrus suppression. | Highlights progestin use as a significant risk factor. |
Note: Specific efficacy data for this compound in mitigating pre-existing CEH is not available as this is not a recommended clinical application.
Experimental Protocols
Protocol 1: Pre-treatment Screening for this compound Administration in Estrus Suppression Studies
-
Objective: To minimize the risk of exacerbating pre-existing CEH in animals scheduled for this compound treatment.
-
Procedure:
-
History and Physical Examination: Obtain a detailed reproductive history and perform a thorough physical examination.
-
Vaginal Cytology: Confirm the stage of the estrous cycle. This compound for estrus suppression should ideally be administered during anestrus.[4]
-
Transabdominal Ultrasonography:
-
Visualize the uterus to assess for any pre-existing abnormalities, such as endometrial thickening or fluid accumulation.
-
Measure the uterine horn diameter and endometrial thickness. Document any cystic structures.
-
-
Exclusion Criteria: Exclude any animal with ultrasonographic evidence of CEH or other uterine pathology from studies involving this compound administration.
-
Protocol 2: Monitoring Animals During a Course of this compound Treatment
-
Objective: To detect early signs of CEH development during this compound administration for estrus suppression.
-
Procedure:
-
Regular Clinical Monitoring: Conduct daily health checks, noting any changes in appetite, demeanor, or the presence of vulvar discharge.
-
Periodic Ultrasonography: Perform transabdominal ultrasonography at scheduled intervals (e.g., monthly) to monitor for changes in uterine morphology.
-
Measure and record uterine horn diameter and endometrial thickness.
-
Compare measurements to baseline values obtained during pre-treatment screening.
-
-
Action Thresholds: Establish clear criteria for intervention, such as a significant increase in uterine diameter or the appearance of intrauterine fluid, at which point this compound treatment should be suspended and a full diagnostic workup initiated.
-
Visualizations
Caption: this compound's mechanism leading to CEH risk.
Caption: Troubleshooting workflow for suspected CEH.
References
- 1. jvas.in [jvas.in]
- 2. Cystic Endometrial Hyperplasia–Pyometra Complex in Small Animals - Reproductive System - MSD Veterinary Manual [msdvetmanual.com]
- 3. usab-tm.ro [usab-tm.ro]
- 4. rcog.org.uk [rcog.org.uk]
- 5. Doppler ultrasound assessment of uterine artery in canine endometritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination dopamine agonist and prostaglandin agonist treatment of cystic endometrial hyperplasia-pyometra complex in the bitch - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Proligestone Dosage Optimization and Adrenocortical Function
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of proligestone, with a focus on understanding and minimizing the potential for adrenocortical suppression. The following information is intended for a scientific audience and should be used in conjunction with established experimental and clinical judgment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic progestogen, meaning it acts as an agonist for the progesterone receptor (PR).[1] Its primary therapeutic use in veterinary medicine is for the control of estrus in dogs and cats.[1] It alters the transcription of DNA, leading to changes in cellular metabolism that mimic the effects of progesterone.
Q2: How does this compound cause adrenocortical suppression?
A2: this compound can cause adrenal suppression due to its ability to bind to glucocorticoid receptors (GRs).[2] This cross-reactivity can mimic the effects of endogenous glucocorticoids like cortisol, leading to a negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. This results in reduced secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), ultimately causing atrophy of the adrenal cortex and decreased cortisol production.[2]
Q3: What are the clinical signs of adrenocortical suppression?
A3: Adrenocortical suppression may not always be clinically apparent, especially in the absence of stress. However, potential signs can include lethargy, weakness, anorexia, and an inability to mount an appropriate stress response. In cases of long-term use, signs associated with iatrogenic Cushing's syndrome may be observed, followed by signs of adrenal insufficiency if the drug is withdrawn abruptly.[3][4]
Q4: Is adrenocortical suppression with this compound reversible?
A4: Yes, the suppression is generally reversible, but recovery of the HPA axis can be prolonged. Studies have shown that while ACTH levels may return to normal relatively quickly after cessation of treatment, basal cortisol levels and the urinary corticoid/creatinine ratio may take up to six months to normalize.[2]
Q5: What is the recommended therapeutic dosage of this compound?
A5: The recommended dosage of this compound for estrus control in dogs is 10-33 mg/kg body weight, administered subcutaneously.[5] For cats, a common dose for estrus postponement is 100 mg per cat, also given subcutaneously.[3] For permanent postponement of estrus, a specific injection schedule is recommended, starting with an initial dose, a second dose at 3 months, a third at 4 months after the second, and subsequent injections at 5-month intervals.[3][6]
Troubleshooting Guide: Adrenocortical Suppression
This guide addresses potential issues related to adrenocortical suppression during this compound administration.
| Problem | Possible Cause | Recommended Action |
| Suspected Adrenocortical Suppression (based on clinical signs or history of long-term use) | This compound's glucocorticoid-like activity leading to HPA axis suppression. | 1. Confirm suppression: Perform an ACTH stimulation test to assess adrenal reserve. 2. Evaluate dosage: While specific dose-reduction protocols to minimize suppression are not well-established, consider if the therapeutic goals can be met with a lower dose or less frequent administration, based on the individual animal's response and the indication for treatment. This should be approached with caution and careful monitoring. 3. Provide supportive care: In cases of severe suppression or if the animal is subjected to stress, concurrent administration of glucocorticoids may be necessary.[5] |
| Prolonged Anestrus After Discontinuation | The long-acting nature of the this compound formulation and potential for accumulation. | This is a known potential outcome of this compound treatment. The duration of anoestrus can be unpredictable, with some animals not returning to estrus for up to 3 years.[3] Monitoring and supportive care are recommended. |
| Local Injection Site Reactions | Irritation from the subcutaneous injection. | To minimize the risk of local reactions such as skin thinning, discoloration, or hair loss, it is advisable to inject the product on the medial side of the flank fold in thin-skinned animals.[3] |
| Development of Diabetes Mellitus | Progestogens can induce insulin resistance. | This compound should be used with caution in diabetic animals, as insulin requirements may change unpredictably.[3] Close monitoring of blood glucose levels is recommended. |
Data Presentation
The following table summarizes data from a study in cats, illustrating the potential for adrenocortical suppression with this compound.
Table 1: Effects of this compound on Adrenocortical Function in Cats
| Parameter | Treatment Group (this compound) | Observations | Citation |
| Dosage | 100 mg subcutaneously, two doses one week apart | Standard therapeutic dose for estrus control. | [7] |
| Basal Cortisol Levels | Reduced overall in the treatment group. | Indicates a suppressive effect on baseline adrenal function. | [7] |
| Post-ACTH Cortisol Levels | Persistently suppressed in 3 out of 7 cats. | Demonstrates a blunted adrenal response to stimulation in a subset of animals. | [7] |
| Duration of Suppression | Continued for 14 weeks in one cat and at least 22 weeks in two cats. | Highlights the long-lasting effects of this compound on the HPA axis. | [7] |
| Plasma ACTH Concentrations | Not significantly altered overall, but markedly suppressed in three cats for some time after treatment. | Suggests that the primary suppression may occur at the adrenal level. | [8] |
Data extracted from a comparative study and presented for illustrative purposes.
Experimental Protocols
ACTH Stimulation Test Protocol
The ACTH stimulation test is the gold standard for assessing the adrenal gland's response to ACTH and diagnosing both hyper- and hypoadrenocorticism, as well as iatrogenic adrenal suppression.
-
Baseline Sample: Collect a baseline blood sample for serum cortisol measurement.
-
ACTH Administration: Inject synthetic ACTH (cosyntropin) intravenously or intramuscularly. A common dosage is 5 µg/kg.
-
Post-Stimulation Sample: Collect a second blood sample for serum cortisol measurement 60 minutes after ACTH administration.
-
Sample Handling: Samples should be centrifuged, and the serum separated and stored appropriately until analysis.
-
Interpretation: Compare the baseline and post-stimulation cortisol levels. A blunted or absent response in the post-stimulation sample is indicative of adrenocortical suppression.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Adrenocortical Suppression
Caption: this compound binds to both PR and GR, leading to gene expression changes that suppress the HPA axis.
Experimental Workflow for ACTH Stimulation Test
Caption: Workflow for assessing adrenal function using the ACTH stimulation test.
Logical Diagram for Dosage Adjustment Considerations
Caption: A logical approach to this compound therapy considering the risk of adrenal suppression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Progestin treatment in the dog. II. Effects on the hypothalamic-pituitary-adrenocortical axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vet-ebooks.com [vet-ebooks.com]
- 4. Control of Reproduction in Dogs and Cats: Use and Misuse of Hormones - WSAVA2006 - VIN [vin.com]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. msd-animal-health.co.in [msd-animal-health.co.in]
- 7. Comparative effects of this compound and megestrol acetate on basal plasma glucose concentrations and cortisol responses to exogenous adrenocorticotrophic hormone in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and megestrol on plasma adrenocorticotrophic hormone, insulin and insulin-like growth factor-1 concentrations in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Proligestone Injection Site Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding local injection site reactions to Proligestone.
Troubleshooting Guide: Managing Local Injection Site Reactions
Local reactions to subcutaneous this compound injections, while generally not life-threatening, require careful management to ensure subject welfare and data integrity. The following guide provides a structured approach to troubleshooting these reactions.
Immediate Post-Injection Observations (Minutes to Hours)
-
Pain or Discomfort:
-
Observation: Vocalization, lameness, or sensitivity at the injection site immediately following administration.[1][2]
-
Action:
-
Apply a cold compress to the injection site for 10-15 minutes to reduce immediate pain and inflammation.
-
Administer a veterinarian-prescribed non-steroidal anti-inflammatory drug (NSAID) if the pain is significant and not contraindicated for the experimental protocol.
-
Document the severity and duration of the pain response.
-
-
-
Swelling or Edema:
-
Observation: Noticeable swelling or a palpable lump at the injection site.
-
Action:
-
Gently palpate the area to assess the size, firmness, and extent of the swelling.
-
Mark the periphery of the swelling to monitor for any changes.
-
Apply a cold compress as described above.
-
If swelling is severe, rapidly progressing, or accompanied by systemic signs (e.g., hives, difficulty breathing), treat as a potential systemic allergic reaction and seek immediate veterinary intervention.[1][3][4]
-
-
Delayed Local Reactions (Days to Weeks)
-
Skin Thinning, Discoloration, or Hair Loss (Alopecia):
-
Observation: Noticeable thinning of the skin, changes in skin pigmentation, or localized hair loss at the injection site.[1][2]
-
Action:
-
Document the characteristics of the lesion with photographs and detailed notes.
-
Avoid administering subsequent injections in the same location. Rotate injection sites to minimize the risk of exacerbating the reaction.
-
Monitor the site for any signs of secondary infection (e.g., redness, pus, heat).
-
Consult with a veterinarian if the lesion worsens or shows signs of infection.
-
-
-
Sterile Abscess or Granuloma Formation:
-
Observation: A firm, well-demarcated, and potentially fluctuant nodule at the injection site that persists for more than a week.
-
Action:
-
Do not attempt to drain the abscess without veterinary guidance.
-
A veterinarian may perform a fine-needle aspirate to confirm the sterile nature of the abscess and rule out infection.
-
Warm compresses may be recommended by a veterinarian to help resolve the inflammation.
-
In some cases, surgical drainage or excision may be necessary.
-
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for local injection site reactions to this compound.
Quantitative Data on this compound Adverse Events
The following table summarizes available quantitative data on the incidence of local and systemic adverse events associated with this compound administration. It is important to note that comprehensive incidence rates for all specific local reactions are not consistently reported in the literature.
| Adverse Event | Species | Incidence Rate | Source |
| Local Reactions | |||
| Pain during/after injection | Cat | 66.6% of treated animals; 58.3% of injections | (WSAVA 2004) |
| Skin thinning, discoloration, alopecia | Dog, Cat | Described as "occasional" to "very occasionally" | [1][2] |
| Systemic Reactions | |||
| Uterine Disorders (including pyometra) | Dog | 0.3% overall in clinical trials | [1] |
| Uterine Changes (in animals previously on other progestogens) | Dog | 1.4% | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that might contribute to local injection site reactions?
A1: this compound is a synthetic progestin that acts as an agonist for the progesterone receptor.[5] Its depot formulation is designed for slow release from the injection site. Local reactions can be attributed to several factors including the inflammatory response to the drug crystals, the vehicle of the suspension, or a localized hypersensitivity reaction.
Q2: Are there any preventative measures to minimize the risk of local injection site reactions?
A2: Yes, several measures can be taken:
-
Injection Technique: Ensure the injection is administered subcutaneously and not intradermally or into a fat pad.[4] Proper aseptic technique should always be followed.
-
Injection Site: For thin-skinned or show animals, it is recommended to inject into the medial side of the flank fold to reduce the risk of visible skin changes or hair loss.[6] Rotating injection sites for subsequent administrations is also crucial.
-
Post-Injection Massage: Gently massaging the injection site after administration can help disperse the product and may reduce the risk of local reactions.[1][4]
Q3: How should a suspected systemic allergic reaction be managed?
A3: In the rare event of a systemic allergic/anaphylactic reaction (e.g., hives, facial swelling, difficulty breathing, collapse), immediate veterinary intervention is critical. Treatment typically involves the administration of corticosteroids, antihistamines, and/or adrenaline.[1][3][4]
Q4: Can this compound injections lead to the formation of nodules or lumps?
A4: Yes, the formation of sterile abscesses or granulomas at the injection site is a possible, though less common, reaction. These are localized inflammatory responses to the injected substance. It is important to have these assessed by a veterinarian to rule out infection and determine the appropriate course of management.
Q5: What is the recommended experimental protocol for investigating local injection site reactions to this compound?
A5: A comprehensive protocol would involve both macroscopic and microscopic evaluation. The following outlines a general experimental methodology.
Experimental Protocol: Histopathological Evaluation of this compound Injection Sites
Objective: To characterize the local tissue response to subcutaneous administration of this compound in a relevant animal model.
Methodology:
-
Animal Model: Select a suitable animal model (e.g., rats, rabbits, or the target species) and divide them into treatment and control groups.
-
Administration:
-
Administer a single subcutaneous injection of this compound to the treatment group at a designated site (e.g., dorsal thoracic region).
-
Administer a placebo (vehicle only) injection to the control group at the same anatomical location.
-
-
Macroscopic Evaluation:
-
At predetermined time points (e.g., 24 hours, 72 hours, 7 days, 14 days, and 28 days post-injection), visually inspect and palpate the injection sites in all animals.
-
Record observations of erythema (redness), edema (swelling), pain response, and any other visible abnormalities. Measure the size of any lesions.
-
-
Tissue Collection:
-
At each time point, euthanize a subset of animals from both groups.
-
Excise the injection site, including the underlying skin, subcutaneous tissue, and muscle.
-
-
Histopathological Processing:
-
Fix the collected tissues in 10% neutral buffered formalin.
-
Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin blocks at 4-5 micrometers and mount on glass slides.
-
-
Staining and Microscopic Examination:
-
Stain the tissue sections with Hematoxylin and Eosin (H&E) for general morphology.
-
A veterinary pathologist should examine the slides microscopically, evaluating for:
-
Inflammatory cell infiltration (neutrophils, lymphocytes, macrophages)
-
Necrosis
-
Fibrosis
-
Edema
-
Presence of drug crystals or vehicle components
-
Changes in the epidermis, dermis, and subcutis.
-
-
Score the severity of these changes using a semi-quantitative scoring system.
-
Experimental Workflow
Caption: Workflow for histopathological evaluation of this compound injection sites.
References
Technical Support Center: Proligestone Treatment and Anoestrus Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Proligestone to manage the estrous cycle in canine subjects.
Frequently Asked Questions (FAQs)
Q1: What is the expected duration of anoestrus after a single this compound treatment for temporary estrus postponement?
A1: The duration of anoestrus following a single injection of this compound is highly variable and cannot be reliably predicted for an individual animal.[1] On average, the subsequent estrus is expected to occur around 6 months after the injection.[2] However, this interval can be shorter than 3 months or longer than 12 months in some cases.[2] Some female dogs have been reported to remain in anoestrus for up to 3 years.[1]
Q2: We are observing a shorter-than-expected period of anoestrus in our experimental group. What are the potential causes?
A2: Several factors can contribute to a reduced duration of anoestrus:
-
Stage of the Estrous Cycle at Administration: Administering this compound late in pro-estrus may result in a less effective suppression of heat.[2] For optimal postponement, treatment should be initiated during anoestrus.
-
Social/Environmental Factors: Housing treated bitches with other cycling females can sometimes shorten the duration of anoestrus.[2][3] This phenomenon is often referred to as the "dormitory effect" and is thought to be mediated by pheromones.[4]
-
Individual Variation: There is significant inherent biological variability in the response to progestins among individual animals.
Q3: Can this compound be used for permanent postponement of estrus in a research colony? What is the protocol?
A3: Yes, this compound can be used for the permanent postponement of estrus. The recommended protocol involves a series of injections to maintain a state of anoestrus.[1][2] A typical schedule is as follows:
-
First injection: Administered during anoestrus or at the beginning of pro-estrus.
-
Second injection: 3 months after the first injection.
-
Third injection: 4 months after the second injection.
-
Subsequent injections: Every 5 months thereafter.[2]
Upon cessation of this regimen, estrus typically returns within 6-7 months, though it can be longer in some individuals.[2]
Q4: What is the mechanism of action by which this compound induces anoestrus?
A4: this compound is a synthetic progestin that acts as an agonist for the progesterone receptor.[5] Its primary mechanism for inducing anoestrus is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. By mimicking the effects of progesterone, this compound exerts negative feedback on the hypothalamus, reducing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[6][7] Reduced levels of LH and FSH prevent follicular development and ovulation, leading to a state of anoestrus.
Q5: Are there any known side effects associated with this compound treatment that could impact experimental outcomes?
A5: Yes, researchers should be aware of potential side effects, which include:
-
Local Injection Site Reactions: Pain, hair discoloration, and hair loss at the injection site have been observed.[2][8]
-
Metabolic and Behavioral Changes: Increased appetite and weight gain are common.[4][8] Lethargy may also occur.[4]
-
Endocrine Effects: this compound can have glucocorticoid-like effects and may cause adrenal suppression.[9][10] This is a critical consideration if the experimental design involves stress models or assessment of adrenal function.
-
Uterine Health: Although this compound is considered to have minimal effects on the endometrium, the use of progestins can be associated with an increased risk of cystic endometrial hyperplasia and pyometra, particularly with long-term use.[2][4][8]
Troubleshooting Guide
Issue 1: Failure to Suppress Estrus After this compound Injection
| Potential Cause | Troubleshooting Action |
| Incorrect timing of injection | This compound administered too late in pro-estrus may not be effective.[2] Confirm the stage of the estrous cycle using vaginal cytology and/or progesterone assays before treatment. For suppression, administer as early in pro-estrus as possible. |
| Individual non-responder | While rare, some individuals may not respond to the standard dose. Re-evaluate the animal's reproductive history and consider alternative methods of estrus control for that subject. |
| Incorrect dosage | Verify that the correct dose was administered based on the animal's body weight. |
Issue 2: Unexpected Return to Estrus During a Permanent Postponement Protocol
| Potential Cause | Troubleshooting Action |
| Deviation from injection schedule | Adherence to the prescribed injection intervals (3 months, then 4 months, then every 5 months) is critical for maintaining anoestrus.[2] Review administration records to ensure the schedule was followed. |
| "Breakthrough" estrus | If a "breakthrough" estrus occurs, an immediate re-injection is recommended. The subsequent injection schedule should then be adjusted, for instance, by reverting to the previous shorter interval.[11] |
| Social housing influences | If treated animals are housed with cycling females, consider separating them to minimize pheromonal stimulation that may shorten the interestrous interval.[2][3] |
Data on Anoestrus Duration and Efficacy
Table 1: Reported Duration of Anoestrus Following this compound Treatment in Bitches
| Treatment Protocol | Average Time to Return to Estrus | Reported Range of Anoestrus Duration | Source(s) |
| Single injection for temporary postponement | 6 months | < 3 months to > 12 months | [2] |
| Cessation of permanent postponement protocol | 6-7 months | < 5 months to > 12 months | [2] |
| General clinical use | 9-12 months | Up to 2 years | [4] |
Table 2: Efficacy and Side Effects of this compound for Estrus Postponement in Anoestrus (Group A, n=52) and Suppression in Proestrus (Group B, n=14)
| Parameter | Group A (Anoestrus) | Group B (Proestrus) | Source |
| Overall Efficacy | 96.83% | 92.86% | [8] |
| Side Effects | |||
| Hair discoloration at injection site | 11.54% | 14.28% | [8] |
| Weight gain | 7.69% | 14.28% | [8] |
| Pyometra | 1.92% | 7.14% | [8] |
| Diabetes Mellitus | 1.92% | 0% | [8] |
Experimental Protocols
Protocol 1: Temporary Postponement of Estrus
-
Subject Selection: Healthy, adult female canines in anoestrus. Confirm the stage of the cycle via vaginal cytology (predominance of parabasal and intermediate cells) and/or serum progesterone levels (<1 ng/mL).
-
Dosage Calculation: The recommended dose of this compound is 10-33 mg/kg, administered subcutaneously.[1][4] The dose is often scaled with body weight.
-
Administration: Administer a single subcutaneous injection. To minimize local skin reactions, especially in thin-skinned animals, the medial side of the flank fold is a recommended injection site.[1]
-
Monitoring: Monitor for the return of pro-estrous signs (e.g., vulvar swelling, serosanguinous discharge). The expected return to estrus is, on average, 6 months post-injection.[2]
Protocol 2: Permanent Postponement of Estrus
-
Subject Selection: As per Protocol 1.
-
Initial Injection: Administer the first dose of this compound (10-33 mg/kg, SC) during anoestrus or at the onset of pro-estrus.
-
Follow-up Injections:
-
Administer the second injection 3 months after the first.
-
Administer the third injection 4 months after the second.
-
Administer all subsequent injections at 5-month intervals.[2]
-
-
Long-term Monitoring: Regularly monitor the health of the animals, paying close attention to weight, appetite, and any signs of uterine or metabolic disorders. It is recommended to allow for a natural estrous cycle after a maximum of two suppressed cycles.[4]
Visualizations
Caption: this compound's negative feedback on the HPG axis.
Caption: A typical experimental workflow for this compound treatment.
Caption: Troubleshooting unexpected anoestrus variability.
References
- 1. vet-ebooks.com [vet-ebooks.com]
- 2. msd-animal-health.co.in [msd-animal-health.co.in]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Control of Estrous Cycle in the Bitch and Queen (Including the Use of Progestins and GnRH Agonists) - WSAVA 2003 Congress - VIN [vin.com]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 9. Effects of progestin administration on the hypothalamic-pituitary-adrenal axis and glucose homeostasis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progestin treatment in the dog. II. Effects on the hypothalamic-pituitary-adrenocortical axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.hpra.ie [assets.hpra.ie]
Technical Support Center: Managing Proligestone-Induced Changes in Insulin and Glucose Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Proligestone on insulin and glucose metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects glucose and insulin levels?
A1: this compound, a synthetic progestin, primarily induces a state of insulin resistance.[1][2] This is largely attributed to its capacity to increase the secretion of Growth Hormone (GH) and subsequently Insulin-like Growth Factor I (IGF-I).[1] Elevated GH levels are known to antagonize the effects of insulin, leading to reduced glucose uptake by peripheral tissues and increased hepatic glucose production.[3][4][5][6]
Q2: How quickly can changes in glucose and insulin levels be observed after this compound administration?
A2: The onset of noticeable changes can vary. While the manufacturer's literature suggests that increased insulin requirements may be observed, it does not specify a precise timeline.[7] Studies on the related progestin, medroxyprogesterone acetate (MPA), have shown that significant increases in GH and disturbances in glucose homeostasis can occur after several weeks of repeated administration.[8] Therefore, it is advisable to initiate monitoring within the first few weeks of treatment.
Q3: Are the effects of this compound on glucose metabolism reversible?
A3: In some cases, the effects may be reversible upon cessation of the drug. Studies involving dogs with progestagen-induced diabetes and acromegaly have shown that withdrawal of the progestagen can lead to a return to normal GH levels and improved glucose tolerance.[9] However, one study on prolonged this compound treatment in dogs indicated that glucose intolerance did not ameliorate during a six-month recovery period after the last injection.[1]
Q4: What are the typical clinical signs of this compound-induced hyperglycemia in animal models?
A4: The clinical signs are consistent with diabetes mellitus and include polyuria (increased urination), polydipsia (increased thirst), polyphagia (increased appetite), and weight loss despite a good appetite.[10][11]
Troubleshooting Guides
Issue 1: Unexpectedly High Blood Glucose Levels in this compound-Treated Animals
-
Possible Cause 1: this compound-induced insulin resistance.
-
Troubleshooting Steps:
-
Confirm Hyperglycemia: Perform serial blood glucose monitoring to confirm persistent hyperglycemia.[12]
-
Assess Insulin Sensitivity: Conduct a Glucose Tolerance Test (GTT) and an Insulin Tolerance Test (ITT) to quantify the degree of insulin resistance.
-
Measure GH and IGF-I: If possible, measure plasma Growth Hormone (GH) and Insulin-like Growth Factor I (IGF-I) levels to confirm their elevation as a likely cause.[1]
-
Consider Dose Adjustment or Discontinuation: Depending on the experimental design and severity of hyperglycemia, consider reducing the this compound dose or discontinuing treatment to assess for reversibility.[9]
-
-
-
Possible Cause 2: Concurrent conditions exacerbating insulin resistance.
-
Troubleshooting Steps:
-
Issue 2: High Variability in Blood Glucose Readings Between Animals in the Same Treatment Group
-
Possible Cause 1: Individual differences in response to this compound.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger sample size may be necessary to account for biological variability.
-
Individual Monitoring: Monitor and analyze data for each animal individually before pooling results.
-
-
-
Possible Cause 2: Inconsistent drug administration or environmental stressors.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent dosing, timing, and route of administration for all animals.
-
Minimize Stress: Acclimatize animals to handling and procedures to minimize stress-induced hyperglycemia.[14]
-
-
Data Presentation
Table 1: Expected Qualitative Changes in Metabolic Parameters Following Prolonged this compound Administration
| Parameter | Expected Change | Reference |
| Fasting Blood Glucose | Increase | [1][9] |
| Fasting Insulin | Increase (compensatory) | [9] |
| Glucose Tolerance | Decreased (impaired) | [1][9] |
| Insulin Sensitivity | Decreased | [1][2] |
| Growth Hormone (GH) | Increase | [1][9] |
| Insulin-like Growth Factor I (IGF-I) | Increase | [1] |
Table 2: Representative Data from a Glucose Tolerance Test (GTT) in a Canine Model Following Prolonged Progestin Treatment (Hypothetical Data Based on a Medroxyprogesterone Acetate Study)
| Time Point (minutes) | Control Group (Mean Blood Glucose, mg/dL) | Progestin-Treated Group (Mean Blood Glucose, mg/dL) |
| 0 (Fasting) | 85 | 110 |
| 30 | 150 | 220 |
| 60 | 120 | 190 |
| 90 | 95 | 160 |
| 120 | 88 | 140 |
| This table is a hypothetical representation based on findings that progestin treatment leads to elevated glucose concentrations during a GTT.[8] |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Canine and Feline Models Treated with this compound
-
Acclimatization: Acclimatize animals to handling and blood sampling procedures to minimize stress.
-
Baseline Measurement: Prior to the first this compound administration, obtain a baseline fasting blood glucose measurement.
-
Monitoring Schedule:
-
Initial Phase (First 4 weeks): Perform weekly fasting blood glucose measurements.
-
Chronic Phase: After the initial phase, transition to bi-weekly or monthly monitoring, depending on the stability of glucose levels and the experimental timeline.
-
-
Blood Sampling:
-
Glucose Measurement: Use a validated veterinary-specific portable glucometer for accurate readings.
-
Data Recording: Maintain a detailed log of this compound administration (dose, date, time), blood glucose readings, and any observed clinical signs (e.g., changes in water intake, urination, appetite).
Protocol 2: Glucose Tolerance Test (GTT) in a Canine Model
-
Fasting: Fast the dog for 12 hours overnight, with free access to water.
-
Baseline Sample: Obtain a baseline blood sample for glucose and insulin measurement (Time 0).
-
Glucose Administration: Administer a 50% dextrose solution intravenously at a dose of 0.5 g/kg body weight over 30 seconds.
-
Post-Administration Sampling: Collect blood samples at 5, 15, 30, 45, 60, 90, and 120 minutes after glucose administration.
-
Sample Handling: Place blood samples for glucose measurement into sodium fluoride tubes and samples for insulin into EDTA tubes. Centrifuge and separate plasma/serum promptly.
-
Analysis: Analyze glucose and insulin concentrations. Plot the glucose and insulin response curves over time.
Protocol 3: Insulin Tolerance Test (ITT) in a Canine Model
-
Fasting: Fast the dog for 12 hours overnight, with free access to water.
-
Baseline Sample: Obtain a baseline blood sample for glucose measurement (Time 0).
-
Insulin Administration: Administer regular crystalline insulin at a dose of 0.025 U/kg body weight intravenously.
-
Post-Administration Sampling: Collect blood samples at 5, 10, 15, 20, 30, and 45 minutes after insulin administration.
-
Glucose Monitoring: Closely monitor the animal for signs of hypoglycemia. Have a 50% dextrose solution ready for immediate administration if needed.
-
Analysis: Analyze glucose concentrations and calculate the rate of glucose disappearance.
Visualizations
Caption: this compound's impact on glucose homeostasis.
Caption: Progesterone's inhibitory effects on insulin signaling.
Caption: Troubleshooting workflow for hyperglycemia.
References
- 1. Progestin treatment in the dog. I. Effects on growth hormone, insulin-like growth factor I and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone-Related Diabetes Mellitus in the Bitch: Current Knowledge, the Role of Pyometra, and Relevance in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. e-apem.org [e-apem.org]
- 5. Effect of Growth Hormone on Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth hormone - Wikipedia [en.wikipedia.org]
- 7. Progesterone inhibits glucose uptake by affecting diverse steps of insulin signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of medroxyprogesterone acetate (Provera) on plasma growth hormone levels and on carbohydrate metabolism. I. Studies in the ovariohysterectomized bitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progesterone-controlled growth hormone overproduction and naturally occurring canine diabetes and acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.greencrossvets-symposium.com [2024.greencrossvets-symposium.com]
- 11. Diabetes: Diagnosis and Treatment - WSAVA2013 - VIN [vin.com]
- 12. Diabetes in Cats: Monitoring and Controlling [msd-animal-health-hub.co.uk]
- 13. canadianveterinarians.net [canadianveterinarians.net]
- 14. New Strategies in the Management of Feline Diabetes Mellitus - WSAVA2009 - VIN [vin.com]
- 15. PI3K/AKT/mTOR pathway promotes progestin resistance in endometrial cancer cells by inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proligestone Sustained-Release Formulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving sustained-release formulations of Proligestone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and testing of sustained-release this compound injectables.
Question: My this compound formulation is showing an initial burst release that is too high in my in vitro dissolution study. What are the potential causes and how can I mitigate this?
Answer: An excessive initial burst release is a common challenge in sustained-release formulations. The primary causes are typically related to the drug being present on or near the surface of the delivery system (e.g., microspheres, nanoparticles) or poor encapsulation efficiency.
Potential Causes & Solutions:
-
Surface-Associated Drug: this compound crystals may be adsorbed onto the surface of the polymer matrix.
-
Solution: Implement a post-preparation washing step. Gently wash the formulated microparticles with a solvent in which this compound has limited solubility but the polymer is insoluble. This can remove surface-level drug without significantly affecting the encapsulated drug.
-
-
High Porosity of Matrix: A highly porous polymer matrix can allow the dissolution medium to quickly penetrate and release the drug.
-
Solution: Modify the formulation process to create a denser matrix. For polymer-based microspheres, this can involve adjusting the solvent evaporation rate during preparation or changing the polymer concentration.[1]
-
-
Poor Encapsulation Efficiency: If a significant fraction of the drug is not properly encapsulated, it will be released immediately.
-
Solution: Optimize the encapsulation process. This could involve altering the polymer-to-drug ratio, changing the emulsifier, or modifying the stirring speed during the emulsification step.
-
Below is a workflow to troubleshoot burst release issues:
References
Overcoming challenges in the chemical synthesis of Proligestone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Proligestone. The information is designed to offer practical guidance for optimizing reaction conditions, improving yields, and ensuring the purity of the final product.
Troubleshooting Guides
Low yields and purification difficulties are common hurdles in the multi-step synthesis of this compound. This section provides a systematic approach to identifying and resolving these issues.
Low Overall Yield
A low overall yield in this compound synthesis can stem from inefficiencies in one or more of the key synthetic steps: 14α-hydroxylation of a progesterone derivative and the subsequent acetal formation.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Issue 1: Inefficient 14α-Hydroxylation
The introduction of the 14α-hydroxyl group onto the progesterone scaffold is a critical and often challenging step.
| Possible Cause | Troubleshooting Suggestion |
| Microbial Biotransformation Issues (if applicable): Inactive or low-activity fungal strain (e.g., Curvularia lunata). | Ensure the use of a fresh and properly maintained microbial culture. Optimize fermentation conditions such as pH, temperature, aeration, and incubation time. |
| Chemical Hydroxylation Issues: Ineffective oxidizing agent or harsh reaction conditions leading to by-product formation. | Screen different oxidizing agents and reaction conditions. Consider using milder, more selective reagents. Protect other sensitive functional groups in the starting material. |
| Low Substrate Bioavailability (Biotransformation): Poor solubility of the progesterone precursor in the fermentation medium. | Employ co-solvents or surfactants to increase the bioavailability of the substrate to the microbial cells. |
Issue 2: Incomplete Acetal Formation
The acid-catalyzed reaction of 14α,17α-dihydroxyprogesterone with propionaldehyde to form the cyclic acetal can be reversible and prone to side reactions.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Catalyst: Low concentration or activity of the acid catalyst. | Increase the catalyst loading (e.g., p-toluenesulfonic acid) incrementally. Ensure the catalyst is not deactivated. |
| Presence of Water: Water can shift the equilibrium of the reaction back towards the starting materials. | Use anhydrous solvents and reagents. Consider the use of a Dean-Stark apparatus to remove water azeotropically during the reaction. |
| Steric Hindrance: The bulky steroid structure can hinder the approach of the aldehyde. | Increase the reaction temperature and/or reaction time to overcome the activation energy barrier. |
| Side Reactions: Acid-catalyzed degradation of the steroid backbone or self-condensation of propionaldehyde. | Use a milder acid catalyst or lower the reaction temperature. Add propionaldehyde slowly to the reaction mixture. |
Purification Challenges
The purification of this compound from the reaction mixture often requires chromatographic techniques to remove unreacted starting materials, reagents, and by-products.
Issue: Co-elution of Impurities with this compound
| Possible Cause | Troubleshooting Suggestion |
| Similar Polarity of Impurities: By-products with polarity close to that of this compound can be difficult to separate by normal-phase column chromatography. | Optimize Chromatographic Conditions: - Mobile Phase: Perform a gradient elution with a solvent system of varying polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol).- Stationary Phase: Consider using a different stationary phase (e.g., silica gel with a different particle size or a bonded-phase column).- Technique: High-Performance Liquid Chromatography (HPLC) can offer better resolution than standard column chromatography. |
| Product Crystallization Issues: Difficulty in obtaining pure crystals of this compound. | Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization to find one that provides good solubility at high temperatures and poor solubility at low temperatures for this compound, while keeping impurities dissolved. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this compound synthesis?
The synthesis of this compound generally starts from progesterone or a derivative of 17α-hydroxyprogesterone.[1] A key intermediate that needs to be synthesized or sourced is 14α,17α-dihydroxyprogesterone.[1]
Q2: How is the crucial 14α-hydroxyl group introduced?
The 14α-hydroxylation of the progesterone backbone is a significant challenge. A common and effective method is through microbial biotransformation, utilizing fungi such as Curvularia lunata. This biocatalytic approach offers high regio- and stereoselectivity, avoiding the need for complex and often low-yielding chemical steps.
Q3: What are the key parameters to control during the acetal formation step?
The critical parameters for the acid-catalyzed acetal formation between 14α,17α-dihydroxyprogesterone and propionaldehyde are:
-
Anhydrous Conditions: The reaction is sensitive to water, which can reverse the formation of the acetal.
-
Acid Catalyst: The type and concentration of the acid catalyst (e.g., p-toluenesulfonic acid) are crucial for reaction efficiency.
-
Temperature and Reaction Time: These need to be optimized to ensure complete reaction without significant degradation of the product.
Q4: What are the potential by-products in this compound synthesis?
Potential by-products can include:
-
Unreacted 14α,17α-dihydroxyprogesterone.
-
Products of side reactions from the 14α-hydroxylation step.
-
By-products from the self-condensation of propionaldehyde.
-
Degradation products of the steroid core under acidic conditions.
Q5: What analytical techniques are recommended for monitoring the synthesis and assessing the purity of this compound?
-
Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and impurity profiling. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.
Experimental Protocols
While a detailed, validated protocol for the industrial synthesis of this compound is proprietary, the following outlines a general laboratory-scale procedure based on known chemical transformations of steroids.
Synthesis of 14α,17α-dihydroxyprogesterone (Key Intermediate)
This is a critical and often challenging step. One reported laboratory method involves the hydrolysis of 16α-acetoxy-17α-hydroxyprogesterone.
Acetal Formation to Yield this compound
Caption: Acetal formation step in this compound synthesis.
General Procedure:
-
Dissolution: Dissolve 14α,17α-dihydroxyprogesterone in a suitable anhydrous solvent (e.g., benzene or toluene).
-
Addition of Reagents: Add an excess of propionaldehyde and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and wash it with an aqueous bicarbonate solution to neutralize the acid, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
The following table provides hypothetical but realistic target values for the synthesis of this compound. Actual results will vary depending on the specific conditions and scale of the reaction.
| Parameter | Synthesis of 14α,17α-dihydroxyprogesterone | Acetal Formation | Overall Process |
| Typical Yield | 60-80% | 70-90% | 40-70% |
| Target Purity (Post-purification) | >98% | >99% | >99.5% |
| Key Reaction Conditions | Varies significantly based on method (biotransformation or chemical) | Reflux in anhydrous solvent (e.g., toluene), acid catalysis | - |
Disclaimer: The information provided in this technical support center is for guidance purposes only and should be adapted to specific laboratory conditions and safety protocols. All experiments should be conducted by qualified personnel in a suitable laboratory setting.
References
Avoiding intradermal deposition of subcutaneous Proligestone injections
Technical Support Center: Proligestone Administration
Welcome to the Technical Support Center for this compound administration. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure proper subcutaneous (SC) delivery and avoid accidental intradermal (ID) deposition during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is subcutaneous injection the specified route of administration?
This compound is a synthetic progestin used in veterinary medicine to control the estrous cycle.[1] It is formulated as a sterile aqueous suspension for injection.[2] The subcutaneous route is recommended to allow for the slow absorption and prolonged action of the drug from the subcutaneous tissue, which is the layer of fat and connective tissue just beneath the skin.[3][4][5] This route helps maintain stable plasma concentrations over an extended period.
Q2: What is the critical difference between a subcutaneous (SC) and an intradermal (ID) injection?
The primary difference lies in the anatomical location of deposition:
-
Subcutaneous (SC) Injection: The drug is delivered into the subcutaneous tissue, the layer of fat just below the dermis.[6] This layer is less vascular than muscle but allows for slower, sustained absorption of drugs.[4]
-
Intradermal (ID) Injection: The drug is injected into the dermis, the layer of skin directly beneath the epidermis.[7] This space is very limited, and absorption is the slowest of all parenteral routes.[4][7]
Accidental ID injection of a substance intended for SC administration can lead to local tissue irritation, inflammation, and altered drug absorption kinetics.[8]
Q3: Why is it crucial to avoid intradermal deposition of this compound?
Intradermal deposition of this compound is explicitly advised against and can lead to several complications that may impact experimental outcomes and animal welfare.[3]
-
Localized Reactions: The product information for Delvosteron® (a brand name for this compound) warns that slight local reactions, skin thinning, 'pitting,' discoloration, and hair loss may occur.[9][10] These reactions can be exacerbated if the product is deposited into the dermis, which has a more limited capacity to accommodate the injection volume compared to the subcutaneous space.[8]
-
Altered Pharmacokinetics: The absorption rate from an intradermal site is significantly slower and less predictable than from a subcutaneous site.[4][7] This can lead to insufficient drug concentrations at the target site, potentially causing a lack of efficacy and compromising the validity of the research data.[11]
-
Pain and Discomfort: The dermis has a high density of nerve endings, and injecting a volume intended for the subcutaneous space can cause significant pain, pressure, and discomfort to the animal.[4][8] Studies have noted that pain reactions can occur immediately after this compound injection.[12]
Q4: What are the immediate visual signs of an accidental intradermal injection?
An accidental intradermal injection is often characterized by the formation of a small, distinct, raised bump or "bleb" at the injection site.[7][13] This is because the fluid is being forced into the tight dermal space. In contrast, a correctly administered subcutaneous injection typically results in a less defined, softer elevation as the fluid disperses more easily in the fatty tissue.[14]
Troubleshooting Guide: Preventing Intradermal Deposition
Problem: I am observing skin reactions (blebs, discoloration, hair loss) at the injection site. How can I refine my technique to ensure subcutaneous delivery?
This issue almost always points to the injection being administered too superficially (intradermally) rather than subcutaneously. Follow the detailed experimental protocol below to ensure proper technique.
Experimental Protocol: Correct Subcutaneous Injection of this compound
This protocol is a synthesis of best practices for administering subcutaneous injections to laboratory animals.[6][14][15]
1. Preparation:
- Restraint: Securely and safely restrain the animal to minimize movement.[15]
- Syringe and Needle: Use a new, sterile syringe and an appropriate gauge needle (e.g., 25-27G for smaller animals).[15][16] Ensure the needle is sharp; replace it if any defects are visible.[17]
- Drug Preparation: Shake the this compound suspension vial well before use.[3] Draw up the required dose. Ensure there are no large air bubbles in the syringe.[6]
2. Site Selection and Preparation:
- Location: Choose a site with ample loose skin, such as the scruff of the neck, the dorsolateral thorax, or the flank.[6][15] For thin-skinned animals, the medial side of the flank fold is advisable to minimize visible reactions.[10][18]
- Rotation: Rotate injection sites if the animal is receiving multiple doses over time to avoid tissue damage and lipohypertrophy.[19][20]
- Aseptic Technique: Clean the injection site with an alcohol swab and allow it to dry completely to prevent stinging and reduce the risk of introducing pathogens.[7][21]
3. Injection Procedure:
- Skin Tent: Using your non-dominant hand, grasp a fold of loose skin to create a "tent."[6][15] This lifts the subcutaneous tissue away from the underlying muscle.
- Needle Insertion: Hold the syringe with your dominant hand. Insert the needle, with the bevel facing up, into the base of the skin tent at a 45° to 90° angle relative to the body surface.[5][20][22] A quick, smooth motion minimizes discomfort.[21]
- Aspiration: Gently pull back on the plunger. If blood appears in the syringe hub, you have entered a blood vessel. Withdraw the needle and attempt the injection in a different location with a fresh needle and syringe.[14][15]
- Injection: If no blood is aspirated, depress the plunger at a steady, consistent pace to inject the this compound.[6] If you feel significant resistance, stop and slightly reposition the needle, as this may indicate an intradermal placement.[15]
- Needle Withdrawal: Once the full dose is administered, withdraw the needle quickly at the same angle it was inserted.[7]
4. Post-Injection:
- Pressure & Massage: Apply gentle pressure to the site with a sterile gauze.[7] It is helpful to gently massage the injection site to promote the dispersion of the product.[3]
- Monitoring: Observe the animal for any immediate adverse reactions. Check the injection site after a few hours for signs of excessive swelling, redness, or tenderness.[21]
Visualization of Experimental Workflow
Caption: Workflow for correct subcutaneous injection technique.
Problem: I'm finding the this compound suspension difficult to inject. Could this be related to the formulation's viscosity?
Yes, difficulty with injection can be related to the formulation's properties, particularly viscosity. High-concentration protein or suspension formulations can be highly viscous, which poses challenges for injectability.[23][24]
-
Impact of Viscosity: Increased viscosity requires greater force to depress the syringe plunger, which can make the injection process difficult and may lead to incomplete dosing or failed injections.[24] This difficulty can also inadvertently cause the user to alter their technique, increasing the risk of a shallow, intradermal injection.
-
Mitigation Strategies:
-
Needle Gauge: While a smaller needle (higher gauge) is often preferred for animal comfort, a highly viscous solution may require a slightly larger needle (lower gauge, e.g., 23G) to reduce the injection force.[15][23] Always use the smallest gauge needle that allows for controlled administration without excessive force.
-
Injection Rate: Inject the suspension slowly and steadily. A rapid injection rate of a viscous fluid can increase pressure at the injection site.[25]
-
Temperature: If the product has been refrigerated, allowing it to come to room temperature for about 30 minutes before injection may slightly decrease its viscosity.[20] Always check the product's storage instructions.
-
Troubleshooting Logic for Injection Issues
Caption: Decision tree for troubleshooting injection problems.
Quantitative Data Summary
Table 1: Incidence of Observed Side Effects in Bitches Following this compound Administration (Data adapted from a study evaluating efficacy and safety)[26]
| Side Effect | Group A (Anoestrus, n=52) | Group B (Proestrus, n=14) |
| Hair discoloration at site | 11.54% | 14.28% |
| Weight Gain | 7.69% | 14.28% |
| Pyometra | 1.92% | 7.14% |
| Diabetes Mellitus | 1.92% | 0% |
Note: Local reactions like hair discoloration can be indicative of injection site irritation, which may be increased by improper subcutaneous technique.
Table 2: General Recommendations for Subcutaneous Injections in Laboratory Animals (Consult specific institutional IACUC protocols for exact limits)[15][16]
| Parameter | Recommendation | Rationale |
| Needle Gauge | 25G - 27G | Balances animal comfort with the ability to inject suspensions without excess force. |
| Max Volume/Site (Mice) | 5 mL/kg | Prevents overstretching of the skin, which can be painful and affect absorption.[6] |
| Injection Angle | 45° - 90° | Ensures deposition into the subcutaneous space below the dermis.[5] |
| Aseptic Practice | Use a new sterile needle and syringe for each animal.[15] | Prevents infection and cross-contamination.[17] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. msd-animal-health.co.nz [msd-animal-health.co.nz]
- 3. msd-animal-health.co.in [msd-animal-health.co.in]
- 4. Disavantages of the different types of injection [yuboost.com]
- 5. Subcutaneous Injections [webmd.com]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. 7.3 Intradermal and Subcutaneous Injections – Clinical Procedures for Safer Patient Care [opentextbc.ca]
- 8. quora.com [quora.com]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 11. pelagobio.com [pelagobio.com]
- 12. Control of Feline Oestrous Cycle by this compound - WSAVA2004 - VIN [vin.com]
- 13. m.youtube.com [m.youtube.com]
- 14. health-sciences.nwu.ac.za [health-sciences.nwu.ac.za]
- 15. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 16. az.research.umich.edu [az.research.umich.edu]
- 17. liberty.edu [liberty.edu]
- 18. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 19. opatoday.com [opatoday.com]
- 20. How to give a subcutaneous injection by Johns Hopkins Arthritis [hopkinsarthritis.org]
- 21. youtube.com [youtube.com]
- 22. bristol.ac.uk [bristol.ac.uk]
- 23. abzena.com [abzena.com]
- 24. Mechanistic and predictive formulation development for viscosity mitigation of high-concentration biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of the impact of viscosity, injection volume, and injection flow rate on subcutaneous injection tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
Strategies to reduce the incidence of pyometra with Proligestone
This technical support center provides researchers, scientists, and drug development professionals with essential information on strategies to minimize the incidence of pyometra when using Proligestone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of pyometra associated with this compound use?
A1: Clinical trials have shown a low incidence of uterine disorders, including pyometra, with this compound administration. The overall incidence of uterine disorders was reported to be 0.3%.[1][2] Notably, no cases of pyometra occurred in bitches injected during pro-oestrus.[1][2][3] The incidence of uterine changes was higher, at 1.4%, in animals that had previously been treated with other depot progestogens like medroxyprogesterone acetate.[1][2]
Q2: How does this compound's mechanism of action relate to the risk of pyometra?
A2: this compound is a progestational agent with antigonadotropic properties.[1] Like all progestogens, it can create a uterine environment conducive to the development of pyometra, a condition often seen during the diestrus phase of the canine reproductive cycle when progesterone levels are naturally high.[3] Progestogens can cause cystic endometrial hyperplasia (CEH), which is a proliferation of the uterine lining, creating an ideal environment for bacterial growth and subsequent infection.[4] However, this compound has a unique molecular structure that is suggested to have less of an effect on the endometrium compared to first-generation progestogens, potentially lowering the risk.[2]
Q3: Is it safe to administer this compound at any stage of the estrous cycle?
A3: this compound's unique molecular configuration is believed to allow for administration at any stage of the oestrous cycle with a reduced risk of undesirable effects on the endometrium.[1][2] However, clinical trial data indicates that the incidence of uterine disorders, including pyometra, was zero when bitches were injected during pro-oestrus.[1][2][3] Conversely, using progestins during diestrus, when endogenous progesterone levels are already high, may increase the risk of uterine pathologies.[5]
Q4: Are there any contraindications for the use of this compound that could influence the risk of pyometra?
A4: Pre-existing cystic endometrial hyperplasia/pyometra may be activated by treatment with this compound, particularly in bitches injected in proestrus.[1] It is generally not recommended to administer this compound before a bitch's first estrus.[1]
Troubleshooting Guide
Issue: Suspected uterine changes or early signs of pyometra post-Proligestone administration.
Troubleshooting Steps:
-
Cease further this compound administration: Discontinue the treatment immediately.
-
Veterinary Examination: Conduct a thorough physical examination, including abdominal palpation.
-
Diagnostic Imaging: Perform ultrasonography to assess the uterine horns for fluid accumulation, increased diameter, and signs of cystic endometrial hyperplasia.
-
Hematology and Biochemistry: Run a complete blood count (CBC) to check for leukocytosis (increased white blood cell count) and a serum biochemistry profile to assess for systemic signs of illness.
-
Vaginal Cytology and Culture: If there is vulvar discharge, perform vaginal cytology and submit a sample for bacterial culture and sensitivity to guide potential antibiotic therapy.
Strategies to Reduce Pyometra Incidence
To minimize the risk of pyometra when using this compound in a research setting, the following strategies are recommended:
-
Optimal Timing of Administration: Administer this compound during pro-oestrus, as clinical data suggests this timing is associated with the lowest risk of uterine disorders.[1][2][3] Avoid administration during diestrus.
-
Subject Health Screening: Ensure all animals are in good health and do not have any pre-existing uterine pathology before initiating treatment.
-
Regular Monitoring: Implement a regular monitoring schedule, including physical examinations and periodic uterine ultrasonography, especially in long-term studies.
-
Aseptic Injection Technique: Administer this compound via subcutaneous injection using aseptic techniques to prevent injection site reactions and potential secondary infections.[1]
-
Avoid Concurrent Use of Other Progestogens: Do not use this compound in conjunction with or immediately following treatment with other depot progestogens, as this may increase the risk of uterine changes.[1][2]
Data Presentation
Table 1: Incidence of Uterine Disorders with this compound from Clinical Trials
| Treatment Group | Incidence of Uterine Disorders (including Pyometra) | Notes |
| Overall this compound Treatment | 0.3%[1][2] | |
| This compound administered during pro-oestrus | 0%[1][2][3] | |
| Animals previously treated with other depot progestogens | 1.4%[1][2] | Specifically mentioned medroxyprogesterone acetate. |
| Animals treated only with this compound | 0.31% (5 cases in 1608 treatments)[3] |
Experimental Protocols
Protocol: Investigating the Effect of this compound Administration Timing on the Incidence of Pyometra
1. Objective: To determine the optimal timing for this compound administration to minimize the incidence of pyometra in a bitch model.
2. Animal Model: Healthy, intact adult female dogs (sexually mature, with at least one previous normal estrous cycle).
3. Experimental Groups:
- Group A (Pro-oestrus): Administration of this compound during the pro-oestrus phase of the cycle.
- Group B (Anoestrus): Administration of this compound during the anoestrus phase of the cycle.
- Group C (Control): Saline injection during the pro-oestrus phase.
4. Methodology:
- Estrous Cycle Monitoring: Monitor the estrous cycle of all bitches using a combination of behavioral observation, vaginal cytology, and serum progesterone levels.
- Dosage and Administration: Administer this compound subcutaneously at a dose of 10-33 mg/kg body weight.[1]
- Monitoring:
- Weekly: Perform a thorough physical examination.
- Monthly: Conduct uterine ultrasonography to measure uterine horn diameter and assess for any abnormalities.
- Bi-monthly: Collect blood samples for a complete blood count and serum biochemistry profile.
- Endpoint: The primary endpoint is the development of pyometra, confirmed by clinical signs, ultrasonography, and, if necessary, histopathology. The study duration should cover at least two full estrous cycles post-treatment.
5. Data Analysis: Compare the incidence of pyometra and other uterine pathologies between the different treatment groups using appropriate statistical methods (e.g., Fisher's exact test).
Visualizations
Caption: General signaling pathway of progestogen action leading to pyometra.
Caption: Experimental workflow for investigating this compound administration timing.
References
Technical Support Center: Proligestone Application in Animals with Pre-existing Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the adjustment of Proligestone protocols for animals with pre-existing medical conditions. The following information is intended to supplement, not replace, professional veterinary consultation and institutional animal care and use committee (IACUC) protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic progestogen that acts as an agonist of the progesterone receptor (PR).[1] Its primary mechanism involves diffusing across the cell membrane of target tissues, binding to the intracellular progesterone receptor, and subsequently regulating the transcription of specific genes. This genomic pathway alters cellular metabolism in a manner that mimics the effects of natural progesterone.[2] this compound also exhibits some affinity for the glucocorticoid receptor.
Q2: Can this compound be used in animals with diabetes mellitus?
A2: this compound should be used with caution in diabetic animals. While some studies suggest it has been used in diabetic animals without altering insulin requirements, others have reported an increased need for insulin following administration.[3] It is crucial to closely monitor blood glucose and urine sugar levels, especially during the first month after dosing.[3] The insulin requirements in diabetic animals receiving this compound can be unpredictable.[4]
Q3: Are there specific contraindications for this compound use related to pre-existing conditions?
A3: Yes, beyond known hypersensitivity to the drug, it is best avoided in diabetic animals where insulin requirements are likely to change unpredictably.[4] It is also not recommended for use in bitches before their first estrus.[3][4] Caution is advised in animals with a history of uterine diseases like cystic endometrial hyperplasia, as progestogens can exacerbate these conditions.[3]
Q4: What are the potential risks of using this compound in animals with pre-existing liver disease?
A4: While specific studies on this compound in animals with hepatic insufficiency are limited, progestins are metabolized in the liver. In cases of severe hepatic dysfunction, such as cirrhosis or significant portosystemic shunts, drug clearance may be impaired, potentially leading to increased drug exposure and a higher risk of adverse effects.[5] Steroid-induced hepatopathy has been observed in dogs treated with progestins.[6] Therefore, use in animals with significant liver disease should be approached with extreme caution, and dosage adjustments may be necessary.
Q5: How should this compound protocols be adjusted for animals with renal insufficiency?
A5: There is a lack of specific pharmacokinetic data for this compound in animals with renal disease. For many drugs that are renally cleared, dosage adjustments are necessary in cases of renal insufficiency to prevent drug accumulation and potential toxicity.[7][8] Depending on the severity of renal impairment, this could involve reducing the dose or extending the dosing interval.[5] A thorough risk-benefit assessment by a veterinarian is essential before using this compound in an animal with kidney disease.
Q6: Are there any known cardiovascular side effects of this compound?
A6: The available literature does not highlight direct cardiovascular side effects as a primary concern with this compound. However, any hormonal therapy can have systemic effects. In animals with pre-existing cardiovascular conditions, such as congestive heart failure, careful monitoring is always recommended when administering any new medication. The potential for fluid retention, although not a commonly reported side effect of this compound, should be considered in animals with compromised cardiac function.
Data Presentation: Dosage Adjustment and Monitoring
The following tables provide a general framework for adjusting this compound protocols and for monitoring animals with pre-existing conditions. These are not definitive protocols and must be adapted to the individual animal's health status.
Table 1: this compound Dosage Adjustment Recommendations for Pre-existing Conditions
| Pre-existing Condition | Recommended Dosage Adjustment | Rationale |
| Diabetes Mellitus | Use with caution; no specific dose reduction is established, but a conservative approach is advised.[3][4] | Potential for unpredictable changes in insulin requirements.[4] |
| Hepatic Insufficiency | For severe dysfunction, consider a 25-50% reduction of the standard dose as a starting point. This is based on general principles of drug metabolism for hepatically cleared drugs, not specific this compound data. | Progestins are metabolized by the liver; impaired function can lead to drug accumulation.[5] |
| Renal Insufficiency | For moderate to severe renal disease, consider increasing the dosing interval or reducing the dose. The exact adjustment depends on the degree of renal impairment. This is a general recommendation for renally cleared drugs. | To prevent accumulation of the drug or its metabolites if they are renally excreted.[7][8] |
| Cardiovascular Disease | No specific dosage adjustment is documented. Use the standard dose with enhanced monitoring. | Lack of evidence for direct cardiovascular effects, but caution is warranted with any systemic therapy in these patients. |
Table 2: Monitoring Parameters for Animals with Pre-existing Conditions on this compound
| Pre-existing Condition | Monitoring Parameter | Frequency |
| All Conditions | General physical examination, including weight and injection site evaluation. | At each visit. |
| Diabetes Mellitus | Blood glucose curve, urine glucose, and ketone monitoring.[3] | Baseline, then weekly for the first month, then as clinically indicated. |
| Hepatic Insufficiency | Serum liver enzymes (ALT, AST, ALP), bilirubin, albumin, and bile acids.[9] | Baseline, then 1 month after administration, and every 3-6 months thereafter, or as clinically indicated. |
| Renal Insufficiency | Serum creatinine, blood urea nitrogen (BUN), urinalysis (including specific gravity), and blood pressure. | Baseline, then 1 month after administration, and every 3-6 months thereafter, or as clinically indicated. |
| Cardiovascular Disease | Heart rate, respiratory rate and effort, blood pressure, and thoracic auscultation. | Baseline, then at regular intervals as determined by the supervising veterinarian. |
Experimental Protocols
1. Protocol for Monitoring Diabetic Animals Treated with this compound
-
Objective: To monitor for changes in glycemic control in diabetic animals receiving this compound.
-
Methodology:
-
Baseline Assessment: Perform a complete physical examination, obtain a baseline body weight, and conduct a baseline blood glucose curve (blood glucose measured every 2 hours for 12-24 hours). Perform a complete blood count (CBC), serum chemistry panel, and urinalysis.
-
This compound Administration: Administer this compound at the recommended dose, considering a conservative approach if there are concerns about glycemic stability.
-
Post-Administration Monitoring:
-
Week 1-4: Perform weekly blood glucose curves and urine glucose monitoring.[3] Adjust insulin dosage as needed based on these results.
-
Long-term: After the initial month, monitoring frequency can be reduced to every 3-6 months, or more frequently if glycemic control is unstable.
-
-
2. Protocol for Monitoring Animals with Hepatic Insufficiency Treated with this compound
-
Objective: To monitor for evidence of hepatotoxicity or altered drug metabolism in animals with pre-existing liver disease.
-
Methodology:
-
Baseline Assessment: Conduct a thorough physical examination and obtain baseline values for a complete liver panel, including ALT, AST, ALP, total bilirubin, albumin, and pre- and post-prandial bile acids.[9]
-
This compound Administration: Administer a potentially reduced dose of this compound (e.g., 75% of the standard dose) and observe the animal closely for any adverse effects.
-
Post-Administration Monitoring:
-
1 Month: Repeat the complete liver panel.
-
Long-term: Repeat the liver panel every 3-6 months. Any significant elevation in liver enzymes or deterioration in hepatic function should prompt re-evaluation of the this compound protocol.
-
-
3. Protocol for Monitoring Animals with Renal Insufficiency Treated with this compound
-
Objective: To monitor for any adverse effects on renal function in animals with pre-existing kidney disease.
-
Methodology:
-
Baseline Assessment: Perform a physical examination and establish baseline values for serum creatinine, BUN, and a complete urinalysis, including urine specific gravity. Measure systolic blood pressure.
-
This compound Administration: Administer this compound, considering an extended dosing interval based on the severity of renal disease.
-
Post-Administration Monitoring:
-
1 Month: Repeat serum creatinine, BUN, and urinalysis. Re-check blood pressure.
-
Long-term: Monitor renal parameters and blood pressure every 3-6 months. Any evidence of worsening azotemia or hypertension should lead to a reassessment of the treatment plan.
-
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Decision workflow for this compound administration.
Caption: Logic for adjusting protocols based on monitoring.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. idexx.com [idexx.com]
- 3. msd-animal-health.co.in [msd-animal-health.co.in]
- 4. vet-ebooks.com [vet-ebooks.com]
- 5. bsavalibrary.com [bsavalibrary.com]
- 6. Comparison of the histological changes in the dog after treatment with the progestins medroxyprogesterone acetate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Hepatic Function Tests in Small Animals - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Proligestone & Glucocorticoid Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the impact of the synthetic progestin Proligestone on plasma glucocorticoid levels during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the established impact of this compound on plasma glucocorticoid levels?
A1: this compound, a synthetic progestin, has been shown to act as a glucocorticoid agonist, leading to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. This results in a notable[1][2] decrease in the basal plasma concentrations of endogenous glucocorticoids, such as cortisol. Studies in dogs have demo[1][3]nstrated that this compound administration causes a significant suppression of basal ACTH and cortisol levels. This suppression can be l[1]ong-lasting, with basal cortisol levels and urinary corticoid/creatinine ratios not returning to pre-treatment levels for up to six months after the final injection. In cats, while the effect[1][2] can be more variable, this compound has been observed to reduce basal cortisol concentrations overall, with some individuals showing persistent adrenal suppression for 14 to 22 weeks.
Q2: What is the underl[3]ying mechanism for this compound's effect on glucocorticoids?
A2: The primary mechanism is this compound's cross-reactivity with the Glucocorticoid Receptor (GR). This compound exhibits a s[4]ignificant binding affinity for both the progesterone receptor (PR) and the GR. Although its affinity for[4] these receptors is lower than that of the synthetic progestin medroxyprogesterone acetate (MPA), its binding to the GR is substantial enough to mimic the actions of endogenous glucocorticoids. This agonistic activity o[4]n the GR initiates the negative feedback loop of the HPA axis, suppressing the release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. The reduced ACTH stimulat[1][5]ion of the adrenal cortex leads to decreased synthesis and secretion of cortisol and, with prolonged exposure, can cause atrophy of the adrenal zona fasciculata and reticularis.
Q3: Can this compound i[2][5]nterfere with glucocorticoid immunoassays?
A3: Yes, there is a potential for interference. Due to structural similarities between steroid hormones, synthetic progestins like this compound can cross-react with antibodies used in competitive immunoassays for cortisol. This cross-reactivity can[6] lead to falsely elevated measurements of glucocorticoid levels, as the assay may detect this compound or its metabolites in addition to the target analyte. The extent of this interf[6][7]erence is assay-dependent. It is crucial for researchers to validate their specific immunoassay or consider alternative methods like liquid chromatography-mass spectrometry (LC-MS/MS) for more specific quantification.
Q4: How can I minimize[8] the biological impact of this compound on the HPA axis in my experimental design?
A4: Minimizing the biological impact involves careful consideration of dose, duration, and study design.
-
Dose Optimization: Use the lowest effective dose of this compound required to achieve the desired progestogenic effect.
-
Duration Limitation: Limit the duration of this compound treatment to the shortest possible period to reduce the extent and longevity of HPA axis suppression.
-
Recovery Period: [1][2]Incorporate a sufficient washout or recovery period in the study design. Given that HPA axis suppression can last for up to 6 months post-treatment in some species, long-term follow-up is essential to observe a return to baseline glucocorticoid levels.
-
Control Groups: A[1][2]lways include a vehicle-treated control group to accurately assess the baseline HPA axis function and quantify the degree of suppression caused by this compound.
Troubleshooting Experimental Assays
Issue 1: Measured glucocorticoid levels in this compound-treated subjects are unexpectedly high and inconsistent.
-
Possible Cause 1: Immunoassay Cross-Reactivity. The antibodies in your ELISA or RIA kit may be cross-reacting with this compound or its metabolites, leading to artificially inflated results.
-
Troubleshooting[6] Step:
-
Consult the assay manufacturer's data sheet for known cross-reactivity with progestins.
-
Perform a spike and recovery experiment by adding a known amount of this compound to a control plasma sample to quantify the degree of interference.
-
If interference is significant, consider using a more specific method like LC-MS/MS, which is less prone to structural cross-reactivity.
-
-
-
Possible Cause 2: [8]External Stressors. Glucocorticoid levels are highly sensitive to environmental and procedural stress. Inconsistent handling, sa[9]mpling procedures, or housing conditions can cause sporadic spikes in cortisol that confound the suppressive effect of this compound.
-
Troubleshooting Step:
-
Ensure all subjects are properly acclimatized before the study begins.
-
Standardize all handling and blood sampling procedures to be as brief and stress-free as possible.
-
Collect samples at the same time of day for all subjects to account for the natural circadian rhythm of cortisol secretion.
-
-
Issue 2: Baseline gluc[9]ocorticoid levels are suppressed, but there is no clear dose-dependent effect of this compound.
-
Possible Cause: Saturation of the Glucocorticoid Receptor. The doses of this compound used may be high enough to cause maximal suppression of the HPA axis, masking a dose-response relationship. Once the GR-mediated negative feedback is fully engaged, increasing the this compound concentration may not produce a further decrease in endogenous glucocorticoid production.
-
Troubleshooting Step:
-
Expand the dose range in a pilot study to include lower concentrations of this compound to identify the linear range of the dose-response curve.
-
Measure upstream HPA axis hormones like ACTH. While cortisol suppression may appear saturated, ACTH levels might show more subtle dose-dependent changes.
-
-
Data Summary
Th[10]e following table summarizes the observed effects of this compound on glucocorticoid-related parameters from animal studies.
| Species | Agent | Dosage & Duration | Key Findings on Glucocorticoid Axis | Reference |
| Dog | This compound (PROL) | 8 injections at 3-week intervals | Caused significant suppression of basal ACTH and cortisol levels. Adrenocortical suppression lasted up to 6 months post-treatment. | |
| Cat | This compound (P[1][2]RG) | 100 mg subcutaneous, two occasions one week apart | Reduced overall basal cortisol concentrations. Adrenal suppression was observed in a subset of cats, lasting 14 to over 22 weeks. | |
| Cat | This compound (P[3]RG) | 100 mg subcutaneous, two occasions one week apart | Plasma ACTH concentrations were not significantly altered overall, though some individuals showed marked suppression post-treatment. |
Experimental P[10]rotocols
Protocol: Measurement of Plasma Cortisol by Competitive ELISA
This protocol provides a general workflow for the quantitative determination of cortisol in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Researchers should always refer to the specific instructions provided with their commercial ELISA kit.
1. Principle: This a[11][12][13][14]ssay is based on the competitive binding principle. Cortisol present in the sample competes with a fixed amount of enzyme-labeled cortisol (e.g., Cortisol-HRP conjugate) for a limited number of binding sites on a microplate coated with anti-cortisol antibodies. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of cortisol in the sample.
2. Materials:
-
Co[12][14]rtisol ELISA Kit (containing antibody-coated microplate, cortisol standards, cortisol-enzyme conjugate, wash buffer, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of reading absorbance at 450 nm
-
Plate shaker (optional, but recommended)
-
Distilled or deionized water
-
Plasma samples collected in appropriate anticoagulant (e.g., EDTA, heparin)
3. Sample Preparation:
-
Collect blood samples and centrifuge to separate plasma.
-
Store plasma at -20°C or lower if not assayed immediately.
-
On the day of the ass[12]ay, thaw samples completely, mix well, and centrifuge again to remove any precipitates.
-
Avoid using grossly lipemic or hemolyzed samples.
4. Assay Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Bring all reagents and samples to room temperature before use.
-
Standard Curve: P[12]ipette the specified volume (e.g., 20-50 µL) of each cortisol standard, control, and plasma sample into the appropriate wells of the antibody-coated microplate, ensuring duplicates for each.
-
Add Conjugate: Pi[12][13]pette the specified volume (e.g., 100-200 µL) of the diluted cortisol-enzyme conjugate into each well.
-
Incubation: Incub[12][14]ate the plate for the specified time (e.g., 45-60 minutes) at room temperature, often with gentle shaking.
-
Washing: Decant t[12][14]he contents of the plate and wash the wells 3-5 times with diluted wash buffer. After the final wash, tap the plate firmly on absorbent paper to remove any residual liquid.
-
Substrate Addition:[12][13] Add the specified volume (e.g., 100-150 µL) of TMB substrate to each well and incubate for a set time (e.g., 15-30 minutes) at room temperature, allowing color to develop.
-
Stop Reaction: Ad[12][13]d the specified volume (e.g., 50 µL) of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well within 20-30 minutes using a microplate reader set to 450 nm.
5. Data Analysis: 1.[14] Calculate the average absorbance for each set of duplicate standards, controls, and samples. 2. Generate a standard curve by plotting the average absorbance of each standard on the Y-axis against its known concentration on the X-axis (typically on a semi-log scale). 3. Determine the concentration of cortisol in each sample by interpolating its average absorbance from the standard curve. 4. Multiply the result by the dilution factor if samples were diluted prior to the assay.
Visualizations
Diagrams
Caption: Figure 1: this compound's mechanism of HPA axis suppression via GR activation.
Caption: Figure 2: Workflow for assessing this compound's impact on glucocorticoids.
Caption: Figure 3: Troubleshooting logic for high glucocorticoid assay results.
References
- 1. Progestin treatment in the dog. II. Effects on the hypothalamic-pituitary-adrenocortical axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of progestin administration on the hypothalamic-pituitary-adrenal axis and glucose homeostasis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of this compound and megestrol acetate on basal plasma glucose concentrations and cortisol responses to exogenous adrenocorticotrophic hormone in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effects of this compound and megestrol on plasma adrenocorticotrophic hormone, insulin and insulin-like growth factor-1 concentrations in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. sceti.co.jp [sceti.co.jp]
- 13. medimabs.com [medimabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Long-term safety considerations for repeated Proligestone administration
Technical Support Center: Proligestone Administration
This technical support center provides detailed information for researchers, scientists, and drug development professionals on the long-term safety considerations associated with the repeated administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic progestogen, a type of medication that mimics the effects of the natural hormone progesterone.[1] Its primary mechanism of action is as an agonist of the progesterone receptor (PR).[1] Upon binding to the PR, it influences gene transcription, leading to various physiological effects. Progestogens like this compound are known to be involved in the regulation of several major signaling pathways implicated in carcinogenesis, including PI3K/AKT, Ras/Raf/MEK/ERK, and WNT/β-catenin.[2] In canine mammary tissue, progestin administration can lead to the local expression of growth hormone (GH), which may play a role in activating mammary stem cells.[3][4]
Q2: What are the most common long-term safety concerns with repeated this compound administration?
A2: The most frequently cited long-term safety concerns include uterine disorders like cystic endometrial hyperplasia (CEH) and pyometra, the development of mammary gland disorders including tumors, adrenal suppression, and metabolic changes such as increased appetite and weight gain.[4][5][6] Local injection site reactions, such as skin thinning, discoloration, and hair loss, have also been reported, though rarely.[7]
Q3: How does the long-term safety profile of this compound compare to other progestins like medroxyprogesterone acetate (MPA)?
A3: this compound is considered a second-generation progestogen and is reported to have a more favorable safety profile compared to first-generation progestins like medroxyprogesterone acetate (MPA) and megestrol acetate.[5] Clinical trial data indicates that this compound is less likely to induce mammary gland disorders or uterine changes, including pyometra, than MPA.[5][6] For instance, the incidence of uterine changes was found to be higher (1.4%) in animals that had previously received MPA compared to the overall incidence with this compound (0.3%).[5][6] Side effects such as increased appetite and lethargy also occur less frequently with this compound.[5][6] However, some studies comparing histological changes after treatment with MPA and this compound found no significant differences in the frequencies of abnormalities like adrenal cortex atrophy and the development of benign mammary tumors.[4][8]
Q4: What is the risk of mammary tumor development with long-term this compound use?
A4: The use of progestins, in general, is associated with a stimulating effect on the development of mammary tumors in dogs.[8][9][10] Progestin treatment can lead to hyperplastic changes in the mammary gland and the development of benign tumors.[4] This effect is thought to be linked to the progestin-induced local production of growth hormone in the mammary gland.[4][8] While this compound appears less likely to induce mammary gland disorders than first-generation progestogens, the risk is not eliminated.[5][7] In one comparative study, five out of seven dogs treated with this compound developed benign mammary tumors, the same incidence as in the MPA-treated group.[4][8]
Q5: What is the incidence of uterine disorders, such as pyometra, with repeated this compound administration?
A5: While all progestogens carry a potential risk of causing the cystic endometrial hyperplasia (CEH)/pyometra complex, the unique molecular structure of this compound is thought to reduce this risk.[5][6][7] Clinical trial data for a this compound-based product (Delvosteron®) reported a low overall incidence of uterine disorders, including pyometra.[5][6][11]
| Prior Treatment History | Incidence of Uterine Disorders (including Pyometra)[5][6][11] |
| No prior depot progestogens | 0.3% |
| Previously received MPA | 1.4% |
| Injected during pro-oestrus | 0% |
Q6: Does long-term this compound use lead to metabolic changes?
A6: Yes, metabolic changes can occur. A transient increase in appetite, associated with weight gain and lethargy, may be seen in some animals, although this is reported to be less frequent than with older progestins.[5][6][11] Unlike some other progestins, this compound did not alter fasting blood glucose concentrations in a study on cats.[12] Progesterone itself can have complex effects on carbohydrate, lipid, and protein metabolism, including inducing hyperinsulinemia and promoting fat deposition.[13]
| Parameter | This compound | Megestrol Acetate (MA) | Medroxyprogesterone Acetate (DMPA) |
| Appetite/Weight | Transient increase may occur[5][6][11] | Increase is a known side effect[5] | Weight gain is a known side effect |
| Fasting Blood Glucose | Unchanged (in cats)[12] | Fasting hyperglycemia (in cats)[12] | May affect carbohydrate metabolism[14] |
| Insulin Levels | Not specified in studies | Not specified in studies | Significantly higher plasma insulin in long-term users[14] |
| Adrenal Function | Can cause adrenal suppression[5][6][12] | Suppression of cortisol concentrations[12] | Higher morning cortisol in long-term users[14] |
Q7: What is the risk of adrenal suppression with chronic this compound administration?
A7: this compound, in common with other progestogens, can cause adrenal suppression.[5][6][7] This is a result of its intrinsic glucocorticoid actions, which can suppress the hypothalamic-pituitary-adrenal (HPA) axis.[8] A study in cats showed that while basal cortisol concentrations were reduced overall, only a subset of cats had persistently suppressed cortisol concentrations after an ACTH stimulation test.[12] In some of these cats, adrenal suppression continued for 14 to over 22 weeks.[12] It is recommended to consider administering glucocorticoids to animals on long-term this compound therapy if they are subjected to major surgery or significant stress.[6][7]
Troubleshooting Guides
Issue: Suspected Adrenal Suppression in a Study Subject
Q: My subject on long-term this compound is showing signs of lethargy and has an impaired response to stress. How can I confirm adrenal suppression?
A: Suspected adrenal suppression (hypoadrenocorticism) should be confirmed using an ACTH (adrenocorticotropic hormone) stimulation test.[15] This test assesses the adrenal glands' capacity to produce cortisol in response to stimulation.
Q: What is the experimental protocol for an ACTH stimulation test?
A: The following is a generalized protocol. Specifics such as the type of ACTH (e.g., cosyntropin) and assay methods should be validated for the species being studied.
Experimental Protocol: ACTH Stimulation Test
-
Baseline Sample: Collect a baseline blood sample (e.g., 1-2 mL in a serum separator tube) to measure the resting cortisol concentration.
-
ACTH Administration: Administer a standardized dose of synthetic ACTH (cosyntropin). The route (intravenous or intramuscular) and dose will vary by species and institutional protocol. A common dose for dogs is 5 µg/kg.
-
Post-Stimulation Sample: Collect a second blood sample at a specified time point after ACTH administration. For dogs, this is typically 60 minutes post-injection.
-
Sample Handling: Allow blood to clot, centrifuge to separate serum, and store the serum frozen (-20°C or colder) until analysis.
-
Cortisol Analysis: Measure cortisol concentrations in both the baseline and post-stimulation samples using a validated method, such as radioimmunoassay (RIA) or chemiluminescent immunoassay.
-
Interpretation: Compare the post-stimulation cortisol level to the established reference range for a normal response in the species. A subnormal or blunted cortisol response post-ACTH is indicative of adrenal suppression.[15]
Issue: Development of Mammary Nodules in a Study Subject
Q: A subject receiving repeated this compound injections has developed palpable mammary nodules. How should I proceed with the investigation?
A: The development of mammary nodules requires prompt and systematic investigation to determine their nature (hyperplastic, benign, or malignant). Progestin use is a known stimulating factor for canine mammary tumors.[9]
Q: What experimental procedures can characterize these lesions?
A: A multi-step approach is recommended, starting with clinical assessment and progressing to definitive histopathological diagnosis.
Experimental Protocol: Characterization of Mammary Nodules
-
Clinical Examination: Document the number, size, location, and consistency of all nodules. Check for fixation to underlying tissues and assess regional lymph nodes.
-
Imaging: Radiographs (3-view thoracic) or CT scans can be performed to check for evidence of metastasis, although this is more common with malignant tumors.
-
Cytology (Fine Needle Aspiration): Aspirate cells from the nodule(s) using a fine needle. Smear the contents onto a microscope slide for cytological evaluation. This is a minimally invasive screening tool but may not be definitive.
-
Biopsy and Histopathology: Surgical excision (lumpectomy, mammectomy) or an incisional biopsy of the nodule is required for a definitive diagnosis.
-
Sample Fixation: Immediately place the excised tissue in 10% neutral buffered formalin at a 10:1 ratio of formalin to tissue volume.
-
Sample Processing: After fixation, the tissue will be processed, embedded in paraffin, sectioned, and stained (typically with Hematoxylin and Eosin - H&E).
-
Pathological Evaluation: A board-certified veterinary pathologist should evaluate the slides to determine the histological type (e.g., adenoma, complex adenoma, carcinoma), grade of malignancy (if applicable), and status of surgical margins.[4]
-
-
Immunohistochemistry (Optional): Further analysis can be performed on the tissue sections to assess the expression of progesterone receptors (PR), estrogen receptors (ER), and proliferation markers (e.g., Ki-67) to understand the hormonal dependency and aggressiveness of the lesion.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Signaling of Progesterone, Growth Hormone, Wnt, and HER in Mammary Glands of Dogs, Rodents, and Humans: New Treatment Target Identification [frontiersin.org]
- 4. Comparison of the histological changes in the dog after treatment with the progestins medroxyprogesterone acetate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msd-animal-health.co.in [msd-animal-health.co.in]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. A population-based case-control study of canine mammary tumours and clinical use of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 12. Comparative effects of this compound and megestrol acetate on basal plasma glucose concentrations and cortisol responses to exogenous adrenocorticotrophic hormone in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic effects of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic effects of depot-medroxyprogesterone acetate in long-term users: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Addison Disease (Hypoadrenocorticism) in Animals - Endocrine System - Merck Veterinary Manual [merckvetmanual.com]
Managing weight gain as a side effect in Proligestone research subjects
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Proligestone and managing its potential metabolic side effects, particularly weight gain, in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known side effects?
This compound is a synthetic progestin, or an agonist of the progesterone receptor, used in veterinary medicine to control the estrous cycle in dogs and cats.[1][2] While it is considered to have fewer and less severe adverse effects than first-generation progestogens like medroxyprogesterone acetate (MPA), it is associated with several side effects.[3][4] A transient increase in appetite, lethargy, and subsequent weight gain may be observed in some animals.[4][5][6][7] Other potential effects include adrenocortical suppression, changes in insulin requirements, and mammary gland disorders, although the latter is less likely than with older progestins.[3][4][8]
Q2: What is the proposed mechanism for progestin-induced weight gain?
The weight gain associated with progestins like this compound is multifactorial and not fully elucidated for this specific compound, but can be inferred from the actions of progesterone and other synthetic progestins. The primary mechanisms include:
-
Increased Appetite (Hyperphagia): Progesterone can stimulate appetite, and an imbalance with estrogen (which tends to suppress appetite) can lead to increased food consumption.[9][10][11]
-
Increased Fat Deposition: Progestins appear to promote the storage of body fat over the development of lean muscle mass.[9][12]
-
Metabolic and Hormonal Shifts: Progesterone can induce hyperinsulinemia (elevated insulin levels) and may alter insulin sensitivity in peripheral tissues like muscle and fat.[11][12][13] This can affect how the body processes and stores glucose, potentially favoring fat accumulation.
-
Fluid Retention: Some progestational agents are known to cause fluid retention, which can contribute to a temporary increase in body weight.[9]
Q3: How does this compound's effect on weight compare to other progestins?
Several sources indicate that while this compound can cause an increase in appetite and weight gain, these side effects occur less frequently and are less pronounced compared to first-generation progestogens such as medroxyprogesterone acetate (MPA) and megestrol acetate.[4][5][6][7] Its unique molecular structure is thought to reduce the risk of certain undesirable effects.[4][5]
Q4: Besides weight gain, are there other metabolic effects of this compound to monitor?
Yes. Researchers should be aware of other potential metabolic alterations:
-
Glucose Homeostasis: Progestins can impact insulin requirements. While some diabetic animals have been treated without altering their insulin needs, others have required an increased dose.[4][5] It is crucial to monitor blood glucose levels and insulin sensitivity, especially in long-term studies.
-
Adrenocortical Suppression: this compound and other progestins can act as glucocorticoid agonists, leading to the suppression of the hypothalamic-pituitary-adrenocortical (HPA) axis. This suppression can last for up to six months after the cessation of treatment.[8] Researchers should consider this when designing studies involving stress or requiring major surgery.[5][6]
Troubleshooting Guide
Issue: There is unexpectedly high or rapid weight gain in the this compound-treated group.
This common issue can confound study results. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for high weight gain.
Issue: There is high variability in weight gain among subjects within the same treatment group.
-
Standardize Environmental Conditions: Ensure all subjects are housed under identical conditions (temperature, light/dark cycle, cage size) to minimize stress-induced variables.
-
Verify Diet Consistency: Use a controlled, purified diet instead of a standard chow diet, which can have batch-to-batch variability.[14] Ensure all subjects have ad libitum access to the same food and water source.
-
Baseline Metabolic Phenotyping: Before starting the treatment protocol, perform baseline measurements of body weight and composition. This allows for normalization of data and helps identify outliers early in the study.
-
Check for Dosing Accuracy: Ensure subcutaneous injections are administered consistently and that the full dose is delivered to each subject.
Data Presentation
| Parameter | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) | Comparator Progestin (e.g., MPA) (Mean ± SD) | p-value |
| Body Weight Change (%) | ||||
| Total Caloric Intake (kcal/day) | ||||
| Body Fat Mass Change (%) | ||||
| Lean Body Mass Change (%) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Plasma Insulin (ng/mL) | ||||
| GTT Area Under Curve (AUC) |
SD: Standard Deviation; GTT: Glucose Tolerance Test; AUC: Area Under the Curve.
Experimental Protocols
Protocol 1: Monitoring Body Composition and Intake
This protocol is essential for determining whether weight gain is due to an increase in fat mass, lean mass, or fluid, and if it is driven by increased food consumption.
-
Acclimatization: Acclimate subjects (e.g., mice, rats) to the housing facility for at least one week prior to the study.
-
Baseline Measurements: Record the initial body weight of each animal. Perform a baseline body composition analysis using Time-Domain Nuclear Magnetic Resonance (TD-NMR) to determine initial fat mass, lean mass, and free water content.[15]
-
Treatment Administration: Administer this compound, vehicle control, or comparator drug according to the planned dosing schedule.
-
Weekly Monitoring:
-
Record body weight at the same time of day, twice weekly.
-
If using metabolic cages, continuously monitor food and water intake. Calculate the average daily caloric intake.[15]
-
-
Final Analysis: At the end of the study period, repeat the body composition analysis (TD-NMR) to quantify changes from baseline.
Protocol 2: Glucose Tolerance Test (GTT)
A GTT assesses the subject's ability to clear a glucose load from the blood, providing insights into insulin secretion and sensitivity. This protocol is adapted from established guidelines for rodent models.[16][17]
-
Fasting: Fast the animals for 6 hours prior to the test. Overnight fasting (10-12 hours) can also be used but may induce a more pronounced catabolic state.[17] Ensure free access to water.
-
Baseline Glucose: Take a baseline blood sample (time = 0 min) from the tail tip to measure basal glucose levels using a handheld glucometer.
-
Glucose Administration: Administer a bolus of glucose (typically 1.5-2 g/kg body weight) via intraperitoneal (i.p.) injection.[17]
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection and measure glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion.
Protocol 3: Insulin Tolerance Test (ITT)
An ITT measures the rate of glucose clearance in response to exogenous insulin, directly assessing peripheral insulin sensitivity.
-
Fasting: Fast the animals for 4-6 hours. A shorter fasting period is recommended for ITT compared to GTT to avoid hypoglycemia.[16]
-
Baseline Glucose: Take a baseline blood sample (time = 0 min) from the tail tip.
-
Insulin Administration: Administer human or rodent insulin (typically 0.75 U/kg body weight for lean mice) via i.p. injection.[17] Note: The dose may need to be adjusted for obese or insulin-resistant models.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, and 90 minutes post-injection and measure glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration over time. A faster and more profound drop in glucose indicates greater insulin sensitivity.
Visualizations: Pathways and Workflows
Caption: Potential signaling pathways for progestin-induced weight gain.
Caption: General experimental workflow for a metabolic study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ivis.org [ivis.org]
- 3. vet-ebooks.com [vet-ebooks.com]
- 4. msd-animal-health.co.in [msd-animal-health.co.in]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Progestin treatment in the dog. II. Effects on the hypothalamic-pituitary-adrenocortical axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. How Does Progesterone Affect Weight? | Ulta Lab Tests [ultalabtests.com]
- 11. shop.miracare.com [shop.miracare.com]
- 12. Metabolic effects of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drbrighten.com [drbrighten.com]
- 14. An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 16. Revisited guidelines for metabolic tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Proligestone vs. Medroxyprogesterone Acetate (MPA) in Canine Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of progestin-based estrus suppression in canines is critical for both therapeutic application and the development of new contraceptive agents. This guide provides an objective comparison of two commonly used synthetic progestins, proligestone and medroxyprogesterone acetate (MPA), drawing upon available experimental data to evaluate their efficacy, safety profiles, and underlying mechanisms of action.
Efficacy in Estrus Suppression
Both this compound and MPA are effective in suppressing estrus in bitches, though dosages and reported success rates vary across studies. MPA has a longer history of use for this purpose.[1] this compound is often administered subcutaneously at a dose of 10-30 mg/kg for estrus suppression.[2][3] MPA is available in both injectable and oral forms, with the injectable dose for estrus suppression being 2-3 mg/kg.[2][3]
One study evaluating this compound administered to bitches in anoestrus (Group A) and proestrus (Group B) reported high efficacy. In Group A, the success rate of the first injection was 98.07%, and in Group B, a single injection was 92.86% effective in suppressing estrus.[4][5] Another study noted that oral administration of megestrol acetate, a related progestin, at 2.2 mg/kg daily for 8 days in early proestrus suppressed estrus in 92% of bitches.[2][6]
The return to estrus after treatment cessation varies between the two compounds. For MPA, the average time for return to estrus is reported to be between 2 and 9 months.[2][6] In contrast, this compound is associated with a longer return to estrus, averaging 9 to 12 months, with some cases extending up to two years.[2][6]
Comparative Safety and Side Effect Profiles
A significant body of research indicates a more favorable safety profile for this compound compared to first-generation progestogens like MPA.[7][8] While both can induce a range of side effects, the incidence and severity are often reported to be lower with this compound.[7]
Common side effects associated with progestin use in dogs include weight gain, lethargy, and increased appetite.[6] More serious adverse effects can involve the reproductive and endocrine systems.[9] Progestin treatment has been linked to an increased risk of cystic endometrial hyperplasia and pyometra.[6][8] One report indicated that 45% of dogs treated with MPA for estrus suppression showed uterine lesions upon spaying.[6] In a study on this compound, the incidence of pyometra was 1.92% in the group receiving multiple injections and 7.14% in the group receiving a single injection during proestrus.[4][5] It has been noted that the incidence of uterine changes was higher in animals that had previously received depot progestogens containing MPA.[8]
Mammary gland enlargement and neoplasia are also recognized risks.[10] Histological studies have shown that both MPA and this compound can induce the development of benign mammary tumors in beagles.[11]
Both drugs can also affect the adrenal cortex due to their affinity for glucocorticoid receptors.[12][13] This can lead to adrenocortical suppression.[10][12] Studies have demonstrated that both MPA and this compound can cause atrophy of the adrenal cortex.[11][14] Other potential side effects include diabetes mellitus and acromegaly.[10][15]
Quantitative Data Summary
| Feature | This compound | Medroxyprogesterone Acetate (MPA) |
| Primary Use in Canines | Estrus suppression and postponement.[15] | Estrus suppression, behavioral management.[10][16] |
| Typical Dosage (Estrus Suppression) | 10-30 mg/kg subcutaneously.[2][3] | 2-3 mg/kg injection.[2][3] |
| Efficacy (Estrus Suppression) | High, with one study showing 98.07% success with the first injection in anoestrus and 92.86% in proestrus.[4][5] | Effective, though specific comparative efficacy rates in the same study are not readily available. |
| Return to Estrus | Average of 9-12 months, can be up to 2 years.[2] | Average of 2-9 months.[2][6] |
| Incidence of Pyometra | Reported at 1.92% (multiple injections) and 7.14% (single proestrus injection) in one study.[4][5] | Associated with a higher incidence of uterine lesions (45% in one report).[6] |
| Mammary Gland Effects | Can induce benign mammary tumors.[11] | Can induce benign mammary tumors.[11][14] |
| Adrenal Effects | Causes adrenal cortex atrophy and adrenocortical suppression.[11][14][12] | Causes adrenal cortex atrophy and adrenocortical suppression.[11][14][12] |
Experimental Protocols
Histological Comparison of this compound and MPA
A key study comparing the histological effects of this compound and MPA utilized the following protocol:
-
Subjects: Ovariohysterectomized beagle dogs were divided into two treatment groups (n=7 each for MPA and this compound) and a control group (n=4 intact female beagles).
-
Treatment: Depot preparations of MPA or this compound were administered subcutaneously at 3-week intervals.
-
Study Phases:
-
Initial Treatment: After an initial series of injections, three dogs from each treatment group were euthanized for tissue analysis.
-
Recovery Period: The remaining dogs in each treatment group underwent a 6-month period with no hormone treatment.
-
Second Treatment Phase: Following the recovery period, the remaining dogs received five additional injections at the same 3-week interval and were subsequently euthanized.
-
-
Tissue Collection and Analysis: Samples from various organs, including the adrenal glands, mammary glands, and liver, were collected for histological examination.[11][14]
Clinical Trial for Estrus Suppression (General Methodology)
While specific, detailed protocols for every cited efficacy study are not fully available, a general methodology for a clinical trial assessing estrus suppression in bitches can be outlined as follows:
-
Subject Selection: A cohort of healthy, intact female dogs of a specific breed or mixed breeds within a defined age and weight range would be selected. The stage of the estrous cycle (anoestrus or proestrus) at the start of the trial would be determined through vaginal cytology and/or progesterone assays.
-
Treatment Groups: Animals would be randomly assigned to a treatment group (receiving either this compound or MPA at a specified dose and route of administration) or a control group (receiving a placebo).
-
Monitoring for Estrus:
-
Behavioral Observation: Daily monitoring for signs of proestrus and estrus, such as vulvar swelling, serosanguinous discharge, and acceptance of the male.
-
Vaginal Cytology: Regular collection of vaginal smears to assess the cellular changes characteristic of different stages of the estrous cycle.
-
Hormone Assays: Periodic blood sampling to measure serum progesterone and estradiol levels to confirm the endocrine status of the animals.
-
-
Safety Monitoring:
-
Physical Examinations: Regular veterinary check-ups to assess overall health and note any physical changes, such as weight gain or mammary gland enlargement.
-
Blood Work: Complete blood count and serum chemistry profiles to be performed at baseline and at specified intervals during the study to monitor for any systemic side effects.
-
Owner Questionnaires: Owners would be provided with a standardized questionnaire to report any observed side effects, such as changes in appetite, thirst, or behavior.
-
-
Data Analysis: The efficacy of estrus suppression would be determined by the percentage of bitches in each treatment group that do not show signs of estrus during the study period. The incidence and severity of side effects would be compared between the groups.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound and MPA in canine target cells.
Caption: General experimental workflow for a comparative canine estrus suppression study.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the histological changes in the dog after treatment with the progestins medroxyprogesterone acetate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Progesterone receptor isoforms in the mammary gland of cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of 4.7 mg Deslorelin Acetate Implants in Suppressing Oestrus Cycle in Prepubertal Female Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oestrus control in bitches with this compound, a new progestational steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Signaling of Progesterone, Growth Hormone, Wnt, and HER in Mammary Glands of Dogs, Rodents, and Humans: New Treatment Target Identification [frontiersin.org]
- 8. Estrous cycle manipulation in dogs | Clinical Theriogenology [clinicaltheriogenology.net]
- 9. Membrane-bound progesterone receptors in the canine uterus and placenta; possible targets in the maintenance of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 12. researchgate.net [researchgate.net]
- 13. Medroxyprogesterone acetate and reproductive processes in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. tandfonline.com [tandfonline.com]
Proligestone and Natural Progesterone: A Comparative Analysis of Progesterone Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the progesterone receptor (PR) binding characteristics of the synthetic progestin Proligestone and endogenous progesterone. This analysis is based on available experimental data and aims to elucidate the similarities and differences in their molecular interactions with the progesterone receptor, which is crucial for understanding their pharmacological profiles.
Executive Summary
This compound, a synthetic progestin, and natural progesterone both exert their physiological effects primarily through binding to and activating the progesterone receptor. While both are agonists of the PR, their binding affinities and potential downstream signaling nuances may differ. This guide summarizes the available quantitative data on their receptor binding, details the experimental protocols used to determine these interactions, and illustrates the associated signaling pathways. A notable gap in the current literature is the lack of specific quantitative binding data for this compound to the human progesterone receptor, necessitating a qualitative comparison in that context.
Data Presentation
Table 1: Progesterone Receptor Binding Affinity
| Compound | Receptor Source | Method | Key Findings | Quantitative Data | Reference |
| This compound | Canine Uterine Cytosol | Competitive Radioligand Binding Assay ([³H]ORG 2058) | Higher affinity for the canine PR than progesterone. | Rank order of displacement: Medroxyprogesterone acetate ≈ ORG 2058 > This compound > Progesterone. Specific IC50/Kd not provided. | [1] |
| Natural Progesterone | Canine Uterine Cytosol | Competitive Radioligand Binding Assay ([³H]ORG 2058) | Lower affinity for the canine PR compared to this compound. | Rank order of displacement: Medroxyprogesterone acetate ≈ ORG 2058 > this compound > Progesterone . | [1] |
| Natural Progesterone | Human Nuclear Progesterone Receptor (nPR) in MCF-7 cell cytosol | Competitive Radioligand Binding Assay ([³H]P4) | High affinity for the human nPR. | IC50: 7.74 nM | [2] |
Note: A direct quantitative comparison of the binding affinities of this compound and natural progesterone for the human progesterone receptor is limited by the available data. The data from canine receptors suggests this compound has a higher affinity than progesterone in that species.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is a standard method to determine the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Principle: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]progesterone or [³H]ORG 2058) is incubated with a source of progesterone receptors (e.g., cell lysates, purified receptors). The unlabeled test compounds (this compound and progesterone) are added in increasing concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined.
Detailed Methodology:
-
Receptor Preparation:
-
Tissue homogenates (e.g., uterine tissue from estrogen-primed animals) or cell lysates from cell lines expressing the progesterone receptor (e.g., MCF-7, T47D) are prepared.
-
The tissue or cells are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing the progesterone receptors.
-
Protein concentration of the cytosol is determined using a standard protein assay.
-
-
Binding Reaction:
-
The assay is typically performed in a multi-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]ORG 2058).
-
Increasing concentrations of the unlabeled competitor (this compound or progesterone).
-
The receptor preparation (cytosol).
-
-
Control wells are included for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled ligand).
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value is determined from the resulting sigmoidal curve.
-
The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mandatory Visualization
Caption: Workflow for a competitive radioligand binding assay.
Caption: Progesterone receptor signaling pathway.
Discussion
Progesterone Receptor Binding
Both this compound and natural progesterone are agonists of the progesterone receptor. The available data from a study on canine uterine and liver receptors indicates that both compounds have a high affinity for the progesterone receptor.[1] In this study, this compound demonstrated a higher affinity for the canine PR than progesterone, as it was more effective in displacing the radiolabeled ligand [³H]ORG 2058.[1] For the human nuclear progesterone receptor, natural progesterone has a reported IC50 of 7.74 nM, indicating strong binding.[2]
The lack of quantitative binding data for this compound on the human progesterone receptor is a significant knowledge gap. Such data would be crucial for a direct and quantitative comparison of their potency at the molecular level in a human context.
Signaling Pathways
Upon binding to the progesterone receptor in the cytoplasm, both this compound and progesterone are expected to induce a conformational change in the receptor. This leads to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus. In the nucleus, the activated receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-regulators and the initiation of target gene transcription.[3] This is known as the genomic signaling pathway.
Conclusion
This compound and natural progesterone are both effective agonists of the progesterone receptor. The limited available data suggests that this compound may have a higher binding affinity for the progesterone receptor than natural progesterone, at least in canine models. Both compounds are expected to activate the same downstream signaling pathways, both genomic and non-genomic, to elicit their physiological effects.
For a more definitive comparative analysis, further research is required to:
-
Determine the quantitative binding affinity (IC50 and/or Kd) of this compound for the human progesterone receptor isoforms.
-
Conduct head-to-head comparative studies on the downstream signaling events and gene expression profiles induced by this compound and natural progesterone in relevant human cell lines or animal models.
This information will be critical for a more complete understanding of the comparative pharmacology of these two progestogenic compounds and for the development of future progestin-based therapies.
References
- 1. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oestrus Control in Felines: Evaluating the Efficacy of Proligestone and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The effective and safe control of oestrus in felines is a critical aspect of population management, breeding programs, and addressing behavioral issues associated with heat cycles. This guide provides an objective comparison of proligestone's performance against other common hormonal agents used for oestrus suppression in queens. The information presented is supported by experimental data to aid in informed decision-making for research and drug development.
Mechanism of Action: A Comparative Overview
The primary methods for hormonal oestrus control in felines involve the administration of synthetic progestins or the use of Gonadotropin-Releasing Hormone (GnRH) agonists.
Progestins , such as this compound, megestrol acetate (MA), and medroxyprogesterone acetate (MPA), mimic the action of natural progesterone. Their primary mechanism involves a negative feedback loop on the hypothalamus and pituitary gland. This action suppresses the release of GnRH, and subsequently, Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which are essential for follicular development and ovulation.
GnRH agonists , like deslorelin, initially stimulate the pituitary gland, causing a "flare-up" effect with a transient increase in FSH and LH, which may induce a fertile estrus. However, with continuous administration, GnRH agonists lead to the downregulation and desensitization of GnRH receptors in the pituitary. This sustained action ultimately suppresses the release of FSH and LH, leading to a cessation of ovarian activity and a state of temporary infertility.
Comparative Efficacy of Oestrus Suppression
The efficacy of different hormonal agents in suppressing oestrus in felines varies in terms of onset of action, duration of suppression, and the consistency of response.
| Agent | Formulation | Dosage | Efficacy in Oestrus Suppression | Duration of Suppression |
| This compound | Subcutaneous Injection | 30-33 mg/kg | Effective in suppressing and preventing oestrus.[1] No recurrence of oestrus was observed in treated cats over a 12-week period.[1] | Approximately 8 months when administered in interoestrus.[2][3] |
| Megestrol Acetate (MA) | Oral | 5 mg/cat daily for 3 days, then 2.5–5 mg weekly | Effective for short-term suppression.[4] An ultra-low dose of 11.5 μg/kg/day was effective in 27 out of 28 queens for up to 6 months.[5] | 3.3 to 4.9 months.[3] |
| Medroxyprogesterone Acetate (MPA) | Intramuscular Injection | 25 mg/cat | A single injection can effectively suppress oestrus for up to 6 months. | Up to 6 months. |
| Deslorelin (GnRH Agonist) | Subcutaneous Implant | 4.7 mg | Highly effective for long-term contraception.[3] Induces reversible suppression of oestrus. | Mean duration of 11 months, with a wide range of 5 to 14 months or longer.[3] |
Comparative Safety and Side Effect Profiles
The use of hormonal agents for oestrus control is associated with a range of potential side effects. The incidence and severity of these adverse effects are crucial considerations in selecting an appropriate treatment.
| Agent | Common Side Effects | Serious Adverse Events | Quantitative Data on Side Effects |
| This compound | Pain at injection site, temporary aggressive behavior.[1] | Mammary hyperplasia (rare), calcinosis circumscripta (rare).[2] | Pain reaction was observed in 66.6% of treated animals.[1] Temporary aggressive behavior was seen in 11.1% (2/18) of cats.[1] |
| Megestrol Acetate (MA) | Increased appetite and weight gain. | Mammary tumors, cystic endometrial hyperplasia-pyometra complex, diabetes mellitus.[2][3] | With an ultra-low dose, transient mammary and uterine hyperplasia were detected in 14% and 11% of queens, respectively, treated for over four months.[5] Pyometra was observed in one queen post-treatment.[5] |
| Medroxyprogesterone Acetate (MPA) | Pyometra, endometritis, mammary gland hyperplasia, cystic endometrial hyperplasia, ovarian cysts.[6] | In a study of 315 cats receiving a 75 mg dose, 8.6% showed deleterious effects, including pyometra (37% of affected cats) and endometritis (29.6% of affected cats).[6] | |
| Deslorelin (GnRH Agonist) | Initial induction of a fertile oestrus. | Generally considered to have a low incidence of serious side effects.[3] | No significant side effects other than the initial oestrus induction have been reported in queens.[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of efficacy studies. Below are summaries of experimental protocols from key studies.
This compound Efficacy Study
-
Objective: To evaluate the efficacy of this compound in suppressing and preventing oestrus in felines.[1]
-
Study Population: 22 young female cats.[1]
-
Methodology:
-
The duration of the first pubertal oestrus was recorded for all cats without treatment.[1]
-
On the second day of the subsequent oestrus, 18 cats were treated with a subcutaneous injection of this compound (33 mg/kg), while 4 cats received a normal saline placebo.[1]
-
A subset of the this compound-treated cats received second and third injections at 12-week intervals.[1]
-
Oestrous behavior was monitored for 12 weeks following each treatment.[1]
-
-
Oestrus Detection: Observation of behavioral alterations indicative of oestrus.[1]
-
Data Analysis: Nonparametric statistical tests were used to compare the duration of oestrus before and after treatment and between treatment and control groups.[1]
Comparative Study of this compound and Megestrol Acetate
-
Objective: To compare the duration of oestrus suppression between this compound and megestrol acetate.
-
Study Population: Two groups of 15 queens each.[2]
-
Methodology:
-
Oestrus Detection: Not explicitly detailed in the abstract, but likely based on behavioral signs.
-
Key Finding: this compound provided a longer duration of efficacy (approximately 8 months) compared to megestrol acetate (3-5 months).[2]
Medroxyprogesterone Acetate Efficacy Study
-
Objective: To investigate the efficacy of a human formulation of MPA for feline contraception.[7]
-
Study Population: Ten adult female cats in a randomized controlled trial.[7]
-
Methodology:
-
Oestrus Detection: A combination of behavioral observation, vaginal cytology, and hormone assays.[7]
Signaling Pathways and Experimental Workflows
Visual representations of the biological mechanisms and experimental processes provide a clearer understanding of the actions and evaluation of these hormonal agents.
Caption: Progestin Signaling Pathway for Oestrus Suppression.
Caption: GnRH Agonist Signaling Pathway for Oestrus Suppression.
Caption: Generalized Experimental Workflow for Comparative Efficacy Studies.
References
- 1. Control of Feline Oestrous Cycle by this compound - WSAVA2004 - VIN [vin.com]
- 2. Progestins to control feline reproduction: Historical abuse of high doses and potentially safe use of low doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproduction Control in Cats: New Developments in Non-Surgical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormonal Control of Estrus in Cats - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 5. Efficacy, safety and interval from end of treatment to estrus in cats treated with an ultra-low dose megestrol acetate protocol for suppression of reproductive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. jcovm.uobaghdad.edu.iq [jcovm.uobaghdad.edu.iq]
A Comparative Analysis of Proligestone and Other Progestins: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of the side effects associated with Proligestone and other synthetic progestins commonly used in veterinary medicine. This analysis is supported by available experimental data and detailed methodologies to aid in informed research and development.
The use of synthetic progestins for therapeutic and reproductive control in veterinary species is widespread. However, concerns regarding their side effect profiles necessitate a thorough understanding of the comparative risks. This guide focuses on this compound, a third-generation progestin, and compares its adverse effects with those of more established progestins such as Medroxyprogesterone Acetate (MPA) and Megestrol Acetate, with additional data on the progesterone antagonist, Aglepristone, where available.
Quantitative Comparison of Side Effects
The following table summarizes the reported incidence and nature of side effects for various progestins. It is important to note that direct comparative studies with large sample sizes are limited, and incidence rates can vary based on dosage, duration of treatment, and the individual animal's health status.
| Side Effect Category | This compound | Medroxyprogesterone Acetate (MPA) | Megestrol Acetate | Aglepristone |
| Uterine Disorders (Cystic Endometrial Hyperplasia/Pyometra) | Incidence of uterine disorders, including pyometra, was 0.3% in clinical trials. This increased to 1.4% in animals previously treated with MPA.[1] | Commonly cited as a significant risk, especially with long-term use.[2][3] In one study on cats, 8.6% of 315 cats receiving a single high dose of MPA developed deleterious effects on the female genital system, with pyometra accounting for 37% of these cases.[4] | Pyometra developed in 0.8% of 389 bitches treated in early proestrus.[5] Repeated use increases the risk of uterine infections.[6] | Used as a treatment for pyometra, not a cause.[3][7] |
| Mammary Gland Disorders (Hyperplasia, Tumors) | Appears less likely to induce mammary gland disorders than first-generation progestins.[1] However, in a long-term study, 5 out of 7 dogs developed benign mammary tumors, a similar incidence to MPA-treated dogs.[8] | Dose-related development of multiple, large mammary nodules (hyperplasia and benign tumors) observed in long-term studies in dogs.[9] | A known side effect, with risks increasing with prolonged use.[10][11] | Used in the treatment of feline mammary fibroepithelial hyperplasia.[7] |
| Metabolic Effects (Diabetes Mellitus, Weight Gain) | Can be used with caution in diabetic animals, though it may alter insulin requirements.[1] Increased appetite and weight gain are potential side effects.[12] | Can induce insulin resistance and diabetes mellitus.[8][10] Increased appetite and weight gain are common.[10] | In a 4-year study, 2 of 16 dogs on high-dose megestrol acetate developed diabetes.[13] Increased appetite and weight gain are common side effects.[10][11] | May be valuable in treating insulin-resistant diabetes mellitus.[7] |
| Adrenocortical Suppression | Can cause adrenal suppression.[12] Both this compound and MPA suppress the hypothalamic-pituitary-adrenocortical (HPA) axis, acting as glucocorticoid agonists.[14] | Suppresses the HPA axis.[8][14] | Affects the function of the adrenal glands.[6] | Binds to glucocorticoid receptors but does not exert glucocorticoid activity. |
| Local Injection Site Reactions | Pain, skin thinning, discoloration, and alopecia at the injection site can occur.[1] | Not a primary route of administration for all formulations, but local reactions can occur with injectable forms. | Not applicable (oral administration). | Localized injection site reactions are the most commonly noted adverse effect. |
| Behavioral Changes | Listlessness and depression have been reported.[12] | Changes in personality and lethargy can occur.[10] | Lethargy and behavior changes are potential side effects.[10][11] | Excitation (23%) and depression (21%) have been reported. |
| Gastrointestinal Effects | Not commonly reported as a primary side effect. | Not commonly reported as a primary side effect. | Not commonly reported as a primary side effect. | Anorexia (25%) and diarrhea (13%) have been reported. |
Experimental Protocols
Comparative Histological Analysis of Medroxyprogesterone Acetate and this compound in Dogs
This section details the methodology from a study comparing the histological changes in dogs following treatment with MPA and this compound.[8]
-
Study Animals: Two groups of seven ovariohysterectomized female beagle dogs. A control group of four intact female beagle dogs was also used.
-
Treatment Protocol:
-
Group 1 (MPA): Received subcutaneous (SC) injections of a depot preparation of medroxyprogesterone acetate at 3-week intervals.
-
Group 2 (PROL): Received subcutaneous (SC) injections of a depot preparation of this compound at 3-week intervals.
-
Initial Phase: After the first series of injections, three dogs from each treatment group were euthanized for tissue analysis.
-
Recovery and Re-treatment Phase: The remaining four dogs in each group underwent a 6-month period with no hormone treatment. Following this recovery period, they received five additional injections at the same 3-week interval and were subsequently euthanized.
-
-
Data Collection and Analysis:
-
Tissue Sampling: Samples were collected from the adrenal cortex, mammary glands, liver, islets of Langerhans, spleen, lung, brain, and pituitary gland.
-
Histological Examination: Tissues were processed for standard histological analysis to identify pathological changes.
-
Specific Measurements: The thickness of the combined zona fasciculata and reticularis of the adrenal cortex was measured. Mammary tissues were examined for the presence of hyperplasia and tumors. Livers were assessed for steroid-induced hepatopathy. Islets of Langerhans were examined for vacuolation.
-
-
Key Findings: The study found no significant differences in the frequencies of abnormalities between the MPA- and this compound-treated dogs. Both groups exhibited adrenal cortex atrophy and a high incidence of benign mammary tumors. Steroid-induced hepatopathy and vacuolation of the cells of the islets of Langerhans were also observed in both groups.[8]
Visualizing Mechanisms and Processes
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Progesterone Receptor Signaling Pathway in Canine Tissues
Progestins exert their effects primarily through binding to and activating progesterone receptors (PRs). This interaction initiates a signaling cascade that can lead to both desired therapeutic effects and adverse side effects. The following diagram illustrates a simplified model of the progesterone receptor signaling pathway in canine uterine and mammary tissues.
Caption: Simplified Progesterone Receptor Signaling Pathway.
Generalized Workflow for a Veterinary Clinical Trial Comparing Progestins
The evaluation of new veterinary drugs, including comparative studies of progestins, follows a structured clinical trial process. This workflow ensures the collection of robust data on safety and efficacy.
Caption: Generalized Veterinary Clinical Trial Workflow.
References
- 1. image.chewy.com [image.chewy.com]
- 2. ivis.org [ivis.org]
- 3. Pharmacologic Advances in Canine and Feline Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Megestrol acetate for estrus postponement in the bitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Megestrol Acetate (Ovaban®, Megace®) for Dogs and Cats [petplace.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the histological changes in the dog after treatment with the progestins medroxyprogesterone acetate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA studies of estrogen, progestogens, and estrogen/progestogen combinations in the dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Megestrol Acetate | VCA Animal Hospitals [vcahospitals.com]
- 11. Short-term use of megestrol acetate for temporary estrus postponement in dogs — Alliance for Contraception in Cats & Dogs [acc-d.org]
- 12. vet-ebooks.com [vet-ebooks.com]
- 13. A four-year evaluation of the chronic toxicity of megestrol acetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progestin treatment in the dog. II. Effects on the hypothalamic-pituitary-adrenocortical axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Proligestone Cross-Reactivity in Progesterone Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of proligestone in progesterone immunoassays. Due to the limited availability of direct quantitative data for this compound, this document infers its potential for cross-reactivity based on its known binding affinity for the progesterone receptor and provides a comparison with other synthetic progestins for which experimental data are available.
Executive Summary
This compound, a synthetic progestin primarily used in veterinary medicine, demonstrates a high affinity for the progesterone receptor. This strong binding affinity suggests a significant potential for cross-reactivity in competitive immunoassays designed to measure progesterone levels. While direct percentage cross-reactivity data from manufacturers or independent studies for this compound is scarce, its structural similarity to other progestins known to interfere with these assays warrants careful consideration when interpreting results from subjects treated with this compound. This guide summarizes the available data on related compounds and provides the necessary context for researchers to assess the potential impact of this compound on their progesterone measurements.
Data Presentation: Cross-Reactivity of Progestins in Progesterone Immunoassays
The following table summarizes the reported cross-reactivity of various synthetic progestins in different progesterone immunoassay platforms. It is important to note the absence of specific data for this compound. However, data for medroxyprogesterone acetate (MPA), a structurally related progestin, is included to provide a basis for comparison.
| Compound | Immunoassay Type | Reported Cross-Reactivity (%) | Reference |
| Medroxyprogesterone Acetate | Radioimmunoassay (RIA) | Weak (0.5% - 4.9%) | [1][2] |
| d-Norgestrel | Competitive Protein-Binding Assay | 4% | |
| Dydrogesterone | Competitive Protein-Binding Assay | 1.4% | |
| Norethindrone | Not Specified | <1% | |
| This compound | Not Available | Data not found in published literature |
Note: The cross-reactivity of a compound can vary significantly between different assays and manufacturers due to the specific antibodies used.
Inferred Cross-Reactivity of this compound
A study on the binding specificity of medroxyprogesterone acetate (MPA) and this compound for the canine progesterone receptor (PR) provides insight into the potential for cross-reactivity. The research established a rank order for the displacement of a PR ligand from the canine uterine receptor as follows: MPA ≈ ORG 2058 > This compound > Progesterone.[3]
This indicates that this compound has a high affinity for the progesterone receptor, comparable to, though slightly less than, MPA. In competitive immunoassays, where antibodies are used to bind progesterone, compounds with a high affinity for the progesterone receptor are likely to compete with progesterone for antibody binding sites, leading to an overestimation of the actual progesterone concentration. Therefore, it is highly probable that this compound will exhibit significant cross-reactivity in progesterone immunoassays.
Experimental Protocols
The following are generalized protocols for common progesterone immunoassay types. Specific protocols may vary by manufacturer.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Microplate wells are coated with anti-progesterone antibodies.
-
Blocking: Non-specific binding sites in the wells are blocked.
-
Competition: A known amount of enzyme-labeled progesterone (conjugate) and the sample (containing unknown progesterone) are added to the wells. Progesterone in the sample and the conjugate compete for binding to the coated antibodies.
-
Washing: Unbound progesterone and conjugate are washed away.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of progesterone in the sample.
Radioimmunoassay (RIA)
-
Competition: A known amount of radiolabeled progesterone (tracer) and the sample (containing unknown progesterone) are mixed with a specific anti-progesterone antibody.
-
Incubation: The mixture is incubated to allow for competitive binding between the labeled and unlabeled progesterone for the antibody.
-
Separation: The antibody-bound progesterone is separated from the free progesterone.
-
Counting: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Calculation: The concentration of progesterone in the sample is determined by comparing the radioactivity with a standard curve. The amount of radioactivity is inversely proportional to the concentration of progesterone in the sample.
Visualizations
Experimental Workflow: Competitive Immunoassay
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Proligestone and Megestrol Acetate in Feline Estrus Suppression: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy and safety of two progestins, proligestone and megestrol acetate, for the suppression of estrus in domestic cats. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Efficacy in Estrus Suppression
Both this compound and megestrol acetate are effective in suppressing estrus in cats, but they differ in their duration of action and side effect profiles. This compound generally provides a longer period of estrus suppression with a lower incidence of certain adverse effects compared to megestrol acetate.
A study comparing subcutaneous (SC) this compound (30 mg/kg) and SC megestrol acetate (25 mg/cat) in queens in interoestrus found that this compound provided a significantly longer period of calm, averaging 8.00 ± 2.20 months, compared to 3.33 ± 1.01 months for megestrol acetate.[1] When administered during estrus, following a GnRH injection, this compound still resulted in a longer calm period (7.57 ± 2.35 months) than megestrol acetate (4.90 ± 2.65 months).[1]
Another study reported that a single subcutaneous injection of this compound (33 mg/kg) was effective in suppressing estrus, with a significantly earlier withdrawal of estrous symptoms compared to a saline control group (4.0 days vs. 7.0 days).[2] Importantly, no recurrence of estrus was observed in any of the this compound-treated cats during the 12-week observation period.[2]
Megestrol acetate, when administered orally, has also been shown to be effective. A low-dose regimen of approximately 0.625 mg/kg/week for up to 30 weeks is considered relatively safe for estrus prevention in cats not showing signs of heat.[3] For cats already in estrus, a higher oral dose of 5 mg/cat daily for three days, followed by a weekly dose of 2.5 mg/cat, has been suggested.[4]
Table 1: Comparative Efficacy of this compound and Megestrol Acetate in Estrus Suppression
| Parameter | This compound | Megestrol Acetate | Reference |
| Route of Administration | Subcutaneous injection | Oral, Subcutaneous injection | [1][2] |
| Dosage (Estrus Suppression) | 30-33 mg/kg SC | 25 mg/cat SC; 2.5-5 mg/cat oral | [1][2][4] |
| Duration of Estrus Suppression | ~8 months (single SC injection) | ~3-5 months (single SC injection) | [1][3] |
| Time to Disappearance of Estrous Symptoms | 2.85 ± 0.74 days (SC) | 2.93 ± 1.35 days (SC) | [5] |
Side Effect Profile
A significant consideration in the choice between this compound and megestrol acetate is their side effect profiles. Megestrol acetate has been associated with a higher risk of developing pyometra and shows more pronounced effects on the adrenal glands and glucose metabolism.
In a comparative study, pyometra was observed in 2 out of 30 cats (6.6%) treated with megestrol acetate, while no cases were reported in the 43 cats treated with this compound.[1]
Furthermore, megestrol acetate administration (5 mg daily for 14 days) led to the suppression of basal and ACTH-stimulated cortisol concentrations and fasting hyperglycemia in cats.[6] In contrast, while this compound (100 mg SC on two occasions) did cause a reduction in basal cortisol concentrations, it did not significantly alter fasting blood glucose levels.[6] Another study confirmed that megestrol acetate treatment can lead to significant impairment of adrenocortical function.[7]
Pain at the injection site is a notable side effect of this compound, with one study reporting pain reactions in 66.6% of treated animals.[2] Temporary aggressive behavior was also observed in a small percentage of cats (11.1%) after this compound administration during estrus.[2]
Table 2: Comparative Side Effects of this compound and Megestrol Acetate
| Side Effect | This compound | Megestrol Acetate | Reference |
| Pyometra | Not observed in one study | 6.6% incidence in one study | [1] |
| Adrenal Suppression | Reduced basal cortisol, less persistent suppression of post-ACTH cortisol | Suppression of basal and ACTH-stimulated cortisol | [6] |
| Hyperglycemia | No significant change in fasting blood glucose | Fasting hyperglycemia observed | [6] |
| Injection Site Reaction | Pain reported in 66.6% of cats | Not reported as a primary side effect | [2] |
| Behavioral Changes | Temporary aggression in 11.1% of cats (when given in estrus) | Not specifically reported in comparative efficacy studies | [2] |
Experimental Protocols
Study 1: Comparative Efficacy and Safety of this compound and Megestrol Acetate for Estrus Suppression
-
Objective: To compare the duration of estrus suppression and the incidence of side effects of this compound and megestrol acetate in queens.
-
Animals: 73 female cats of various breeds at different stages of their reproductive cycle.
-
Methodology:
-
Group 1 (Interoestrus, n=35):
-
Group 1A (n=20): Administered 30 mg/kg this compound subcutaneously.
-
Group 1B (n=15): Administered 25 mg megestrol acetate subcutaneously.
-
-
Group 2 (Oestrus, n=38):
-
All cats were first administered 50 µg Gonadotropin-Releasing Hormone (GnRH) intramuscularly.
-
48-96 hours post-GnRH injection:
-
Group 2A (n=23): Administered 30 mg/kg this compound subcutaneously.
-
Group 2B (n=15): Administered 25 mg megestrol acetate subcutaneously.
-
-
-
-
Monitoring:
-
Observation for the disappearance of estrous symptoms.
-
Recording the duration of the period of remaining calm (anestrus).
-
Monitoring for side effects, including pyometra and breast tumors.
-
-
Data Analysis: Statistical comparison of the duration of calm between the groups.
Reference: Findik, M., Erünal, N., & Aslan, S. (1999). The use of this compound, megestrol acetate and GnRH on queens with the aim of hormonal contraception. Turkish Journal of Veterinary and Animal Sciences, 23(5), 455-460.[5]
Study 2: Effects of this compound and Megestrol Acetate on Adrenal Function and Glucose Metabolism
-
Objective: To compare the effects of this compound and megestrol acetate on basal plasma glucose and cortisol responses to exogenous ACTH.
-
Animals: Healthy adult female cats.
-
Methodology:
-
Megestrol Acetate Group (n=7): Received 5 mg megestrol acetate orally once daily for 14 days.
-
This compound Group (n=7): Received 100 mg this compound subcutaneously on two occasions one week apart.
-
Control Group (n=6): Received subcutaneous saline (1 ml) as per the this compound schedule.
-
-
Monitoring:
-
Measurement of basal cortisol concentrations.
-
ACTH stimulation tests to assess cortisol response.
-
Measurement of fasting blood glucose concentrations.
-
Monitoring continued for several weeks after the cessation of treatment.
-
-
Data Analysis: Statistical comparison of hormonal and glucose levels between the treatment groups and the control group over time.
Reference: Watson, A. D., Church, D. B., Emslie, D. R., & Middleton, D. J. (1989). Comparative effects of this compound and megestrol acetate on basal plasma glucose concentrations and cortisol responses to exogenous adrenocorticotrophic hormone in cats. Research in veterinary science, 47(3), 374-376.[6]
Signaling Pathways and Experimental Workflows
Progestin-Mediated Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound and megestrol acetate, as synthetic progestins, exert their contraceptive effects by providing negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This action suppresses the release of gonadotropins, which in turn prevents follicular development, ovulation, and the behavioral signs of estrus.
Caption: Progestin action on the HPG axis.
Experimental Workflow for Comparative Efficacy Study
The following diagram illustrates the general workflow for a clinical trial comparing the efficacy of this compound and megestrol acetate in suppressing estrus in cats.
Caption: Workflow for a feline estrus suppression trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Control of Feline Oestrous Cycle by this compound - WSAVA2004 - VIN [vin.com]
- 3. Progestins to control feline reproduction: Historical abuse of high doses and potentially safe use of low doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormonal Control of Estrus in Cats - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 5. "The use of this compound, megestrol acetate and GnRH on queens with the" by MURAT FINDIK, NİL ERÜNAL et al. [journals.tubitak.gov.tr]
- 6. Comparative effects of this compound and megestrol acetate on basal plasma glucose concentrations and cortisol responses to exogenous adrenocorticotrophic hormone in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenocortical suppression in cats given megestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Histological Showdown: Proligestone vs. Medroxyprogesterone Acetate in Uterine Tissue
For researchers, scientists, and drug development professionals, a critical examination of the histological impact of progestational agents on uterine tissue is paramount for advancing reproductive health and drug safety. This guide provides a comparative analysis of two commonly used synthetic progestins, Proligestone and Medroxyprogesterone Acetate (MPA), focusing on their effects on the canine uterus. The information is supported by experimental data to offer a clear perspective on their respective profiles.
Quantitative Histological Comparison
Direct quantitative histological comparisons between this compound and MPA on uterine tissue are limited in the available scientific literature. However, by compiling data from various studies, a comparative overview can be constructed. The following table summarizes key histological parameters, highlighting the more extensively studied effects of MPA and the reported lower incidence of uterine changes with this compound.
| Histological Parameter | This compound Treatment | Medroxyprogesterone Acetate (MPA) Treatment | Control/Untreated | Citation |
| Endometrial Thickness | Data not available | Increased thickness of the uterine wall, endometrium, and myometrium.[1] | Baseline | [1] |
| Glandular Proliferation | Reported to have "hardly any effect on the endometrium".[2] | Can induce endometrial gland proliferation.[3] Neonatal exposure may reduce endometrial cell proliferation in glandular and luminal epithelial compartments.[4] | Normal cyclical changes | [2][3][4] |
| Glandular Dilation/Cystic Endometrial Hyperplasia (CEH) | Low incidence of uterine disorders (0.3%), including pyometra.[2][5] The incidence is higher (1.4%) in animals previously treated with MPA.[2][5] | Can lead to cystic endometrial hyperplasia with proliferation and cystic dilation of endometrial glands.[3] | Absent | [2][3][5] |
| Glandular Secretion | Data not available | Increases glandular secretory capacity, leading to larger glandular diameter.[1] | Cyclical | [1] |
| Cellular Morphology | Data not available | Can cause vacuolation of the cells of the islets of Langerhans and the epithelium of the intercalated ducts in other tissues.[6][7] | Normal | [6][7] |
| Extracellular Matrix (Collagen) | Data not available | No significant effect on collagen types I and III in the endometrium after two doses.[8] | Baseline | [8] |
Experimental Protocols
The following are summaries of experimental methodologies from key studies investigating the effects of MPA on canine uterine tissue.
Study on Neonatal Exposure to MPA[4]
-
Animal Model: Seven mixed-breed female puppies.
-
Treatment Groups:
-
MPA Group (n=4): Received medroxyprogesterone acetate (10 mg/kg IM) at 5 days of age, with a repeated dose when body weight tripled.
-
Control Group (n=3): Received saline.
-
-
Tissue Collection: Ovariohysterectomy was performed at seven weeks of age.
-
Histological Analysis: Uterine tissues were stained with hematoxylin for gland penetration measurements. Immunohistochemistry was used to detect proliferating cell nuclear antigen (PCNA) as a marker for cell proliferation.
Study on the Effects of MPA on Uterine Wall Thickness[1]
-
Animal Model: Prepubertal female dogs.
-
Treatment Groups:
-
MPA-treated group: Received MPA applications.
-
Control group.
-
-
Histological Analysis: The thickness of the uterine wall, endometrium, and myometrium, and the height of the surface epithelium were measured. The number and diameter of endometrial glands were also assessed.
Signaling Pathways and Experimental Workflow
Both this compound and MPA are synthetic progestins that exert their effects primarily by binding to progesterone receptors (PR) and, to some extent, glucocorticoid receptors (GR).[9] The activation of these receptors initiates a cascade of downstream signaling events that modulate gene expression and cellular function in the uterus. While the specific downstream signaling pathways for each drug in uterine tissue are not fully elucidated, a general mechanism can be depicted.
Caption: Generalized signaling pathway for this compound and MPA.
The experimental workflow for assessing the histological effects of these compounds typically follows a standardized process from animal treatment to microscopic analysis.
Caption: A typical experimental workflow for histological analysis.
Conclusion
Based on the available evidence, Medroxyprogesterone Acetate has a more pronounced effect on the canine uterus, with documented increases in endometrial thickness and the potential to induce cystic endometrial hyperplasia.[1][3] In contrast, this compound is reported to have a minimal impact on the endometrium, with a lower incidence of associated uterine pathologies.[2][5] However, a direct comparative study with detailed quantitative histological data for both compounds on uterine tissue is lacking. Both progestins are known to interact with progesterone and glucocorticoid receptors, initiating downstream signaling that alters uterine cell function.[9] Further research with direct, quantitative comparisons is necessary to fully elucidate the differential histological effects of this compound and MPA on uterine tissue and to refine their therapeutic applications and risk assessments.
References
- 1. Use of this compound in the management of three German shepherd dogs with pituitary dwarfism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The endometrium histopathology and cell ultrastructure in bitches with pyometra induced using progesterone and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msd-animal-health.co.in [msd-animal-health.co.in]
- 5. mdpi.com [mdpi.com]
- 6. Histological and histochemical features of the mature female reproductive tract of local breed dog (Canis familiaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
Proligestone Demonstrates a Reduced Risk of Uterine Disorders in Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data indicates that proligestone, a third-generation progestin, is associated with a lower incidence of uterine disorders, such as cystic endometrial hyperplasia (CEH) and pyometra, compared to first-generation progestins like medroxyprogesterone acetate (MPA). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, experimental protocols, and the underlying signaling pathways.
This compound's unique molecular structure is believed to contribute to its improved safety profile regarding the endometrium.[1][2] Clinical trial data for this compound shows a notably low overall incidence of uterine disorders.
Comparative Incidence of Uterine Disorders
Data from clinical trials and observational studies highlight a reduced risk of uterine complications with this compound treatment.
| Progestin | Study Type | Incidence of Uterine Disorders (Pyometra/CEH) | Animal Model | Reference |
| This compound | Clinical Trials | 0.3% overall | Bitches | [1][2] |
| This compound | Clinical Trials (in animals previously treated with MPA) | 1.4% | Bitches | [1][2] |
| This compound | Observational Study (treatment during anoestrus) | 1.92% (pyometra) | Bitches | [3] |
| This compound | Observational Study (treatment during pro-oestrus) | 7.14% (pyometra) | Bitches | [3] |
| Medroxyprogesterone Acetate (MPA) | Retrospective Study | 75.7% of bitches with CEH-pyometra complex had a history of treatment with progestins (MPA or this compound) | Bitches | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of progestin effects on the uterus.
Comparative Histopathology of this compound and MPA
This study aimed to compare the histological changes in various organs, including the uterus (in ovariohysterectomized animals, therefore mammary and adrenal glands were the focus), of dogs treated with this compound versus MPA.
-
Animal Model: Ovariohysterectomized beagle dogs.[6]
-
Treatment Groups:
-
Methodology:
-
Key Findings: The study found no significant differences in the frequencies of abnormalities between the MPA and this compound-treated dogs in the tissues examined.[6]
Induction of Pyometra Model
This experimental model was designed to study the pathogenesis of pyometra.
-
Animal Model: Ovariectomized female dogs.[7]
-
Methodology:
-
Key Findings: This model successfully induced pyometra and allowed for the detailed study of endometrial changes associated with the disease.[7]
Signaling Pathways
The effects of progestins on the uterus are mediated through their interaction with progesterone receptors (PRs), which leads to a cascade of signaling events.
Progesterone Receptor Signaling Pathway
Progestins like this compound bind to nuclear progesterone receptors (nPR) and membrane progesterone receptors (mPRs) in uterine cells. This binding initiates genomic and non-genomic pathways that regulate gene expression and cellular function, ultimately influencing endometrial proliferation and secretion.
Caption: Progesterone receptor signaling pathway.
Experimental Workflow for Evaluating Uterine Health
A typical experimental workflow to assess the impact of progestins on uterine health involves several key steps, from animal selection to data analysis.
Caption: Experimental workflow for uterine health assessment.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. msd-animal-health.co.in [msd-animal-health.co.in]
- 3. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 4. researchgate.net [researchgate.net]
- 5. usab-tm.ro [usab-tm.ro]
- 6. Comparison of the histological changes in the dog after treatment with the progestins medroxyprogesterone acetate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The endometrium histopathology and cell ultrastructure in bitches with pyometra induced using progesterone and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Proligestone and Medroxyprogesterone Acetate (MPA) on the Adrenal Cortex
This guide provides a detailed comparison of the effects of two synthetic progestins, Proligestone and Medroxyprogesterone Acetate (MPA), on the adrenal cortex. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data from published studies.
Introduction
This compound and Medroxyprogesterone Acetate (MPA) are synthetic progestins used in veterinary medicine, primarily for the control of estrus in female dogs and cats.[1] While effective for reproductive management, their administration has been associated with significant effects on the hypothalamic-pituitary-adrenal (HPA) axis, leading to adrenal cortex suppression.[2][3] This guide delves into the comparative effects, mechanisms of action, and experimental findings related to these two compounds.
Mechanism of Action: Glucocorticoid Receptor Affinity
Both this compound and MPA exert their effects on the adrenal cortex primarily through their affinity for the glucocorticoid receptor (GR).[4] In addition to their progestational activity via the progesterone receptor (PR), they act as glucocorticoid agonists.[3] This binding to the GR initiates a negative feedback loop on the HPA axis, similar to endogenous cortisol, leading to reduced secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland.[3][5] The reduced ACTH stimulation on the adrenal cortex results in decreased cortisol production and, with prolonged exposure, atrophy of the adrenal cortex.[6][7]
While both drugs exhibit this glucocorticoid activity, in vitro studies have shown that MPA has an approximately tenfold higher affinity for both the progesterone and glucocorticoid receptors compared to this compound.[4] However, the ratio of their binding affinity for the GR and PR is similar, suggesting a comparable in vitro binding specificity.[4]
Comparative Effects on Adrenal Function and Morphology
Experimental studies, primarily in dogs, have demonstrated that both this compound and MPA lead to suppression of the HPA axis.[2][3] This suppression is characterized by a significant decrease in basal plasma cortisol concentrations.[2] Histological examinations have confirmed that treatment with either progestin results in atrophy of the adrenal cortex, specifically affecting the zona fasciculata and zona reticularis.[6][7]
While both drugs induce adrenal suppression, some studies suggest differences in the extent and nature of their effects. In one study with beagle bitches, the increase in ACTH after stimulation with CRH remained normal in the MPA-treated group but was suppressed in the this compound-treated group.[2] However, the cortisol response to CRH stimulation was lower in both treatment groups.[2] In cats, MPA was found to suppress both basal and ACTH-stimulated cortisol concentrations, whereas this compound reduced basal cortisol but only persistently suppressed post-ACTH cortisol levels in a subset of the treated animals.[8]
The suppressive effects on the adrenal cortex can be long-lasting, with basal cortisol levels and urinary corticoid/creatinine ratios taking up to six months to return to pre-treatment levels after cessation of therapy for both drugs.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies.
| Parameter | This compound | Medroxyprogesterone Acetate (MPA) | Species | Reference |
| Receptor Binding Affinity | ||||
| Inhibition Constant (Ki) for Progesterone Receptor (PR) | ~10x higher than MPA (lower affinity) | Lower Ki (higher affinity) | Dog | [2][4] |
| Inhibition Constant (Ki) for Glucocorticoid Receptor (GR) | ~10x higher than MPA (lower affinity) | Lower Ki (higher affinity) | Dog | [2][4] |
| Hormonal Effects | ||||
| Basal Plasma Cortisol | Significantly decreased | Significantly decreased | Dog | [2] |
| Basal Plasma ACTH | Moderately affected | Moderately affected | Dog | [2] |
| ACTH response to CRH | Suppressed | Normal | Dog | [2] |
| Cortisol response to CRH | Lowered | Lowered | Dog | [2] |
| Post-ACTH Cortisol (Cats) | Persistently suppressed in a subset of cats | Suppressed | Cat | [8] |
| Morphological Effects | ||||
| Adrenal Cortex | Atrophy of zona fasciculata and reticularis | Atrophy of zona fasciculata and reticularis | Dog | [6] |
| Thickness of zona fasciculata and reticularis | Significantly smaller than control | Significantly smaller than control | Dog | [6] |
Experimental Protocols
The findings presented in this guide are based on studies with specific experimental designs. Below are summaries of the methodologies employed in key comparative studies.
Study 1: Comparative Effects on HPA Axis in Dogs
-
Animals: Ovariohysterectomized beagle bitches were divided into two groups.[2][3]
-
Treatment: One group received depot preparations of Medroxyprogesterone Acetate (MPA), and the other received this compound (PROL) subcutaneously at 3-week intervals.[6]
-
Hormone Analysis: Basal plasma concentrations of ACTH and cortisol were measured. The responsiveness of the HPA axis was assessed through stimulation with corticotropin-releasing hormone (CRH).[2]
-
Histology: After a series of injections, adrenal glands were collected for histological examination to assess for morphological changes.[6]
-
Recovery: A recovery period of 6 months was observed in a subset of the animals to monitor the return of HPA axis function.[2]
Study 2: Comparative Effects in Cats
-
Animals: Healthy adult cats were used in the study.
-
Treatment: One group received oral megestrol acetate (a related progestin), and another group received subcutaneous this compound. A control group received saline.[8]
-
Hormone Analysis: Basal cortisol concentrations and cortisol responses to exogenous ACTH administration were measured.[8]
-
Duration: The effects on cortisol levels were monitored during the treatment period and for several weeks after cessation of the drug administration.[8]
Conclusion
Both this compound and Medroxyprogesterone Acetate cause significant suppression of the adrenal cortex due to their glucocorticoid receptor agonist activity. This leads to reduced cortisol secretion and atrophy of the adrenal cortex. While both drugs share this mechanism, there are some reported differences in their potency and specific effects on the HPA axis responsiveness, with MPA generally demonstrating higher receptor affinity. MPA has also been associated with a higher frequency of side effects such as increased appetite and weight gain when compared to this compound.[9][10] The prolonged adrenal suppression observed with both compounds is a critical consideration for their clinical use and warrants careful monitoring of patients. Researchers and drug development professionals should consider these comparative effects when evaluating the safety profiles of existing and novel progestins.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of progestin administration on the hypothalamic-pituitary-adrenal axis and glucose homeostasis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progestin treatment in the dog. II. Effects on the hypothalamic-pituitary-adrenocortical axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACTH and cortisol plasma levels in cancer patients treated with medroxyprogesterone acetate at high dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the histological changes in the dog after treatment with the progestins medroxyprogesterone acetate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative effects of this compound and megestrol acetate on basal plasma glucose concentrations and cortisol responses to exogenous adrenocorticotrophic hormone in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. msd-animal-health.co.in [msd-animal-health.co.in]
- 10. assets.hpra.ie [assets.hpra.ie]
A Comparative Analysis of Proligestone's Binding Affinity for Progesterone and Glucocorticoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of the synthetic progestin, proligestone, for the progesterone receptor (PR) and the glucocorticoid receptor (GR). Understanding this binding profile is crucial for elucidating its mechanism of action and predicting its potential physiological and side effects. This document summarizes key experimental findings, details the methodologies used for these assessments, and provides a visual representation of the relevant signaling pathways.
Introduction to this compound, PR, and GR
This compound is a synthetic progestogen used in veterinary medicine, primarily for the control of estrus in dogs and cats.[1][2] Like other progestins, its primary mechanism of action is through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily.[1] Upon binding to progesterone or a synthetic agonist like this compound, the PR undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes, leading to various physiological effects.
The glucocorticoid receptor (GR) is another member of the nuclear receptor superfamily that is structurally related to the PR. It is the primary receptor for glucocorticoids such as cortisol and plays a vital role in regulating metabolism, inflammation, and the stress response. Due to the structural similarities between steroid hormones and their receptors, cross-reactivity can occur. Several synthetic progestins are known to bind to the GR, which can lead to glucocorticoid-like side effects. Therefore, assessing the relative binding affinity of this compound to both PR and GR is essential for a comprehensive understanding of its pharmacological profile.
Comparative Binding Affinity Data
The relative binding affinity of this compound and other steroids to the canine progesterone and glucocorticoid receptors has been investigated through competitive binding assays. The following tables summarize the findings from these studies.
Table 1: Relative Binding Affinity to Canine Progesterone Receptor (PR)
The following data is derived from a study by Selman et al. (1996), which utilized canine uterine cytosol as the source of PR and [3H]ORG 2058 as the radioligand.[1] The relative binding affinity (RBA) is expressed relative to the binding of a high-affinity synthetic progestin, ORG 2058.
| Compound | Relative Binding Affinity (RBA) Ranking | Notes |
| Medroxyprogesterone Acetate (MPA) | ≈ ORG 2058 | High affinity |
| This compound (PROL) | < MPA / ORG 2058 | High affinity, but lower than MPA |
| Progesterone | < this compound | Lower affinity than this compound |
| Cortisol | << Progesterone | Negligible affinity |
| Dexamethasone | << Progesterone | Negligible affinity |
Table 2: Relative Binding Affinity to Canine Glucocorticoid Receptor (GR)
The data below, also from Selman et al. (1996), was obtained using canine liver cytosol as the source of GR and [3H]dexamethasone as the radioligand.[1] The RBA is ranked relative to the potent synthetic glucocorticoid, dexamethasone.
| Compound | Relative Binding Affinity (RBA) Ranking | Notes |
| Dexamethasone | Highest | Potent synthetic glucocorticoid |
| Cortisol | < Dexamethasone | Endogenous glucocorticoid |
| Medroxyprogesterone Acetate (MPA) | < Cortisol | Significant GR affinity |
| This compound (PROL) | < MPA | Significant GR affinity, but lower than MPA |
| Progesterone | < this compound | Low GR affinity |
| Aldosterone | << Progesterone | Negligible affinity |
A key finding from the study by Selman et al. (1996) is that while both medroxyprogesterone acetate (MPA) and this compound exhibit high affinity for both PR and GR, the apparent inhibition constants for this compound for both receptors were approximately 10 times higher than those of MPA, indicating a lower affinity for this compound.[1] The ratio of the inhibition constants for GR and PR was similar for both progestins, suggesting a comparable in vitro binding specificity profile.[1] This cross-reactivity with the GR is consistent with observed side effects such as adrenal suppression.[1]
Experimental Protocols
The determination of the relative binding affinities of this compound to PR and GR is typically performed using a competitive radioligand binding assay. The following is a detailed description of the likely methodology employed in the key cited study by Selman et al. (1996), based on standard practices for such assays.
Preparation of Receptor-Containing Cytosol
-
Progesterone Receptor (PR) Source: Uterine tissue from dogs in the luteal phase of the estrous cycle is used, as PR expression is highest during this phase. The tissue is homogenized in a cold buffer (e.g., Tris-HCl with EDTA and dithiothreitol to maintain receptor stability).
-
Glucocorticoid Receptor (GR) Source: Liver tissue from dogs is used as it is a rich source of GR. The tissue is processed in the same manner as the uterine tissue.
-
Cytosol Preparation: The homogenate is subjected to ultracentrifugation to pellet cellular debris and organelles. The resulting supernatant, known as the cytosol, contains the soluble steroid receptors and is used for the binding assay. The protein concentration of the cytosol is determined using a standard method like the Bradford or Lowry assay to ensure consistent receptor concentrations across experiments.
Competitive Radioligand Binding Assay
-
Principle: This assay measures the ability of an unlabeled ligand (the "competitor," e.g., this compound) to compete with a radiolabeled ligand (the "tracer") for binding to the receptor. The tracer is a high-affinity ligand for the specific receptor.
-
Reagents:
-
For PR Assay:
-
Radioligand: [3H]ORG 2058 (a high-affinity synthetic progestin).
-
Competitors: Unlabeled this compound, medroxyprogesterone acetate, progesterone, dexamethasone, and cortisol at various concentrations.
-
-
For GR Assay:
-
Radioligand: [3H]dexamethasone (a potent synthetic glucocorticoid).
-
Competitors: Unlabeled this compound, medroxyprogesterone acetate, progesterone, dexamethasone, and cortisol at various concentrations.
-
-
-
Procedure:
-
A constant amount of the receptor-containing cytosol is incubated with a fixed concentration of the respective radioligand.
-
Increasing concentrations of the unlabeled competitor steroids are added to the incubation tubes.
-
The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
To determine non-specific binding, a parallel set of tubes is incubated with the radioligand in the presence of a large excess of the corresponding unlabeled hormone (e.g., unlabeled ORG 2058 for the PR assay and unlabeled dexamethasone for the GR assay).
-
Separation of Bound and Free Ligand
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. A common method is the use of dextran-coated charcoal. The charcoal adsorbs the small, free steroid molecules, while the larger receptor-ligand complexes remain in the supernatant after a brief centrifugation.
Quantification and Data Analysis
-
The radioactivity in the supernatant (representing the bound ligand) is measured using a liquid scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The relative binding affinity (RBA) of the test compound is then calculated using the formula:
-
RBA (%) = (IC50 of reference compound / IC50 of test compound) x 100
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the classical genomic signaling pathways for the progesterone and glucocorticoid receptors, as well as a typical experimental workflow for a competitive binding assay.
Caption: Classical genomic signaling pathway of the Progesterone Receptor.
Caption: Classical genomic signaling pathway of the Glucocorticoid Receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
Proligestone and Mammary Tumors: A Comparative Analysis with Other Progestogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proligestone and other progestogens concerning their effects on mammary tumors, with a focus on canine models, which are highly relevant for studying hormone-dependent breast cancer.[1] This document synthesizes experimental data on tumor incidence, receptor binding, and cellular proliferation, details key experimental methodologies, and visualizes the critical signaling pathways involved in progestin-driven mammary tumorigenesis.
Comparative Efficacy and Mammary Tumor Induction
Synthetic progestogens, used for estrus control in canines, have been associated with an increased risk of mammary tumors.[2][3] The following tables summarize the available quantitative data comparing the effects of this compound with other notable progestogens.
Histological Changes and Benign Tumor Formation
A key comparative study directly evaluated the long-term effects of this compound (PROL) versus Medroxyprogesterone Acetate (MPA) in ovariohysterectomized beagle dogs.[4][5]
| Progestogen | Dose and Administration | Duration of Treatment | Key Mammary Gland Findings | Benign Mammary Tumor Incidence |
| This compound (PROL) | Depot preparation (SC) at 3-week intervals | 8 injections, followed by a 6-month rest, then 5 more injections | Well-developed alveoli, hyperplastic ductular epithelium.[4][5] | 5 out of 7 dogs (71.4%)[4][5] |
| Medroxyprogesterone Acetate (MPA) | Depot preparation (SC) at 3-week intervals | 8 injections, followed by a 6-month rest, then 5 more injections | Well-developed alveoli, hyperplastic ductular epithelium.[4][5] | 5 out of 7 dogs (71.4%)[4][5] |
| Control | No treatment | N/A | Normal mammary gland structure for intact female dogs.[4][5] | 0 out of 4 dogs (0%)[4][5] |
Data sourced from Selman et al. (1995).[4][5]
The study concluded that there were no significant differences in the incidence or types of benign mammary tumors (simple tubular and papillary adenomas, complex and mixed tumors) between the this compound and MPA treatment groups.[4][5]
Progesterone Receptor Binding Affinity
The interaction of progestogens with the progesterone receptor (PR) is a critical initiating step in their effect on mammary tissue. The binding affinities of this compound and MPA for canine uterine PR have been compared.[6]
| Progestogen | Relative Binding Affinity for Progesterone Receptor (Canine Uterus) |
| Medroxyprogesterone Acetate (MPA) | ~1 |
| ORG 2058 (Reference Progestin) | ~1 |
| This compound (PROL) | ~0.1 (10-fold lower than MPA) |
| Progesterone | <0.1 |
Data adapted from van der Vlugt et al. (1996).[6]
While both MPA and this compound bind with high affinity to the progesterone receptor, MPA's affinity is approximately ten times higher than that of this compound.[6]
Effects on Cellular Proliferation
The progesterone receptor antagonist, aglepristone, has been shown to have anti-proliferative effects in progesterone receptor-positive (PR+) canine mammary carcinomas, offering a contrasting therapeutic approach.[7][8]
| Treatment Group (PR+ Tumors) | Mean Proliferation Index (Ki-67) - Day 1 | Mean Proliferation Index (Ki-67) - Day 15 | Change in Mean Proliferation Index |
| Aglepristone | 7.7% | 4.3% | -44.2% (Significant Decrease)[7] |
| Placebo Control | 8.2% | 7.9% | -3.7% (No Significant Change)[7] |
Data from Guil-Luna et al. (2011).[7]
Signaling Pathways in Progestin-Induced Mammary Tumorigenesis
Progestogens exert their effects on mammary tissue through a complex interplay of signaling pathways. The binding of a progestogen to its receptor in PR-positive epithelial cells initiates a cascade that promotes cell proliferation, often in a paracrine manner.[1][9] Key pathways involved are the Growth Hormone (GH) and Wnt signaling pathways.[1][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vivo Progestin Treatment and Tumor Induction
This protocol is based on the comparative study of this compound and MPA by Selman et al. (1995).[4][5]
Protocol Details:
-
Animal Model: Ovariohysterectomized female beagle dogs.[4][5]
-
Treatment Groups:
-
Drug Administration: Subcutaneous (SC) injection of depot preparations at 3-week intervals.[4][5]
-
Endpoint Analysis: Histopathological examination of mammary glands and other major organs to assess for hyperplasia, tumor formation, and other pathological changes.[4][5]
Immunohistochemistry for Proliferation Marker (Ki-67)
This protocol is a generalized method for assessing cell proliferation in canine mammary tumor tissue, as referenced in studies evaluating the effects of hormonal treatments.[2][12][13]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) of canine mammary tumors are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, typically using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary monoclonal antibody against Ki-67 at a predetermined optimal dilution, typically overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Analysis: The Ki-67 proliferation index is determined by counting the percentage of Ki-67-positive tumor cell nuclei in multiple high-power fields. A pre-defined threshold is used to classify tumors as having low or high proliferative activity.[13]
In Vivo Tumor Measurement and Staging
Accurate measurement of tumor size is critical for staging and assessing treatment response in both clinical and research settings.[14][15][16][17]
-
Caliper Measurement: The length (longest diameter) and width (perpendicular to the length) of palpable tumors are measured using calipers. Tumor volume can be estimated using the formula for a prolate spheroid: V = (4/3)π(L/2)(W/2)².[14]
-
Ultrasonography: B-mode ultrasound provides a more accurate, non-invasive method to measure tumor dimensions (length, width, and depth), allowing for a more precise volume calculation (V = (4/3)π(L/2)(W/2)(D/2)).[14][15]
-
Clinical Staging (TNM System): The World Health Organization (WHO) TNM staging system is used to classify the extent of the tumor.[16][17]
-
T (Tumor): Based on the size of the primary tumor (e.g., T1: <3 cm, T2: 3-5 cm, T3: >5 cm).[16]
-
N (Node): Assesses involvement of regional lymph nodes (N0: no involvement, N1: involvement).[16]
-
M (Metastasis): Indicates the presence of distant metastasis (M0: no metastasis, M1: metastasis present).[16]
-
Conclusion
The available evidence indicates that both this compound and medroxyprogesterone acetate can induce benign mammary tumors in dogs with similar frequency after long-term administration.[4][5] Although this compound exhibits a lower binding affinity for the progesterone receptor compared to MPA, this does not appear to translate to a reduced risk of benign tumor development in the studied canine model.[4][6] The underlying mechanism for progestin-induced mammary tumorigenesis is multifactorial, involving the activation of progesterone receptors and the subsequent paracrine signaling through growth hormone and Wnt pathways, leading to increased cell proliferation.[1][10][18] The anti-proliferative effects of progesterone receptor antagonists like aglepristone in PR-positive tumors highlight the critical role of this receptor in tumor growth and suggest a potential therapeutic avenue.[7][8] Further quantitative studies comparing this compound with a broader range of modern progestogens and anti-progestins are warranted to fully elucidate its relative risk profile and to inform the development of safer hormonal therapies.
References
- 1. Frontiers | Molecular Signaling of Progesterone, Growth Hormone, Wnt, and HER in Mammary Glands of Dogs, Rodents, and Humans: New Treatment Target Identification [frontiersin.org]
- 2. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 3. scispace.com [scispace.com]
- 4. Comparison of the histological changes in the dog after treatment with the progestins medroxyprogesterone acetate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding specificity of medroxyprogesterone acetate and this compound for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. helvia.uco.es [helvia.uco.es]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Signaling of Progesterone, Growth Hormone, Wnt, and HER in Mammary Glands of Dogs, Rodents, and Humans: New Treatment Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Signaling of Progesterone, Growth Hormone, Wnt, and HER in Mammary Glands of Dogs, Rodents, and Humans: New Treatment Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijvets.com [ijvets.com]
- 13. Immunocytochemical study of Ki-67 as a prognostic marker in canine mammary neoplasia [pubmed.ncbi.nlm.nih.gov]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. Ultrasonography as the Gold Standard for In Vivo Volumetric Determination of Chemically-induced Mammary Tumors | In Vivo [iv.iiarjournals.org]
- 16. animalcancertrustcharity.co.uk [animalcancertrustcharity.co.uk]
- 17. The Effect of Size and Clinical Staging of Mammary Tumors on Blood Parameters in Bitches | Acta Scientiae Veterinariae [seer.ufrgs.br]
- 18. Expression of growth hormone in canine mammary tissue and mammary tumors. Evidence for a potential autocrine/paracrine stimulatory loop - PMC [pmc.ncbi.nlm.nih.gov]
Proligestone in the Management of Canine False Pregnancy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of proligestone's efficacy in preventing false pregnancy in canines against alternative therapies. The following sections detail the hormonal underpinnings of this condition, comparative treatment data, and the experimental designs of key studies.
Canine false pregnancy, or pseudocyesis, is a common physiological condition in non-pregnant bitches that manifests with clinical signs of pregnancy, including maternal behaviors, mammary gland enlargement, and lactation.[1][2] This phenomenon is primarily attributed to the decline in progesterone and subsequent rise in prolactin levels that occur during the late diestrus phase of the estrous cycle.[2][3] this compound, a synthetic progestin, is one therapeutic option for managing this condition.[4] This guide evaluates its performance alongside the primary alternatives: the prolactin inhibitors cabergoline, bromocriptine, and metergoline.
Mechanism of Action
The hormonal cascade leading to false pregnancy provides the rationale for the different treatment strategies. This compound, as a progestin, acts by negative feedback on the hypothalamus and pituitary gland, suppressing the release of gonadotropins and prolactin.[5] In contrast, cabergoline, bromocriptine, and metergoline directly target prolactin secretion. Cabergoline and bromocriptine are dopamine D2 receptor agonists, which inhibits prolactin release from the pituitary.[6] Metergoline, a serotonin antagonist, also indirectly leads to reduced prolactin levels.[6]
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. Canine pseudopregnancy: an evaluation of prevalence and current treatment protocols in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veterinaryworld.org [veterinaryworld.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. msd-animal-health.co.in [msd-animal-health.co.in]
- 6. ivis.org [ivis.org]
Safety Operating Guide
Proper Disposal of Proligestone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proligestone, a synthetic progestin, requires stringent disposal procedures due to its classification as a suspected carcinogen with the potential for reproductive harm. Adherence to proper disposal protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory setting, in accordance with established safety guidelines.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS). The SDS provides critical information regarding personal protective equipment (PPE), emergency procedures, and specific handling instructions.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following PPE is mandatory when handling the compound or its waste:
| PPE Category | Specification | Rationale |
| Gloves | Double chemotherapy-grade gloves | Provides maximum protection against skin absorption. |
| Eye Protection | Safety goggles or a full-face shield | Protects against splashes and aerosols. |
| Lab Coat | Solid-front barrier gown | Prevents contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | Minimizes inhalation exposure to powders or aerosols. |
Emergency Procedures
In the event of accidental exposure, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and have the this compound SDS readily available.
This compound Disposal Workflow
The proper disposal of this compound waste is a multi-step process that emphasizes containment and clear communication of the hazard. In-laboratory chemical degradation of this compound is not recommended due to the lack of validated and safe protocols for this specific compound. The primary and safest disposal route is through a certified hazardous waste management service.
Personal protective equipment for handling Proligestone
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Proligestone. Adherence to these procedures is essential to ensure personal safety and proper disposal. This compound is suspected of causing cancer, may damage an unborn child, and may cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment of the workplace and the specific tasks being performed should always be conducted to determine the appropriate level of PPE required.[2] The following table summarizes the recommended PPE and engineering controls for handling this compound based on Safety Data Sheets (SDS).[1][3]
| Control Type | Requirement | Details and specifications |
| Engineering Controls | Ventilation | Use in a properly designed biosafety cabinet, fume hood, or other containment device, especially if there is a potential for aerosolization.[1][3] If not, handle over lined trays or benchtops.[1][3] Essentially no open handling is permitted; use closed processing systems or containment technologies where possible.[1][3] |
| Safety Stations | Eye flushing systems and safety showers should be located close to the workstation.[1][4] | |
| Respiratory Protection | Respirator | If adequate local exhaust ventilation is not available or if exposure assessments indicate a need, use respiratory protection. A particulates-type filter is recommended.[1] |
| Hand Protection | Gloves | Chemical-resistant gloves are required.[2] Considering double gloving is a recommended precaution.[1] |
| Eye Protection | Safety Eyewear | Wear safety glasses with side shields or goggles.[1][3] |
| Face Shield | If there is a potential for direct contact with dusts, mists, or aerosols, a faceshield or other full-face protection should be worn.[1][3] | |
| Skin and Body Protection | Lab Coat/Uniform | A work uniform or laboratory coat is necessary.[1][3] |
| Additional Garments | Depending on the task, additional garments such as sleevelets, aprons, or disposable suits should be used to avoid exposed skin.[1][3] |
Safe Handling and Operational Procedures
General Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][5][6]
-
Avoid contact with skin, eyes, and clothing.[4][5][6] Do not breathe mist or vapors.[4][6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Keep the container tightly closed and store it in a locked and properly labeled container according to national regulations.[1][3][4]
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Contaminated clothing should be washed before reuse, and shoes should be thoroughly cleaned.[1][4][5]
-
Use appropriate degowning techniques to remove potentially contaminated clothing.[1][3]
Emergency and First Aid Procedures
In case of an accident or if you feel unwell, seek immediate medical advice.[1][4][5] First aid responders should use recommended personal protective equipment.[1][4][5]
-
If Inhaled: Move the person to fresh air and get medical attention.[1][4][5]
-
In Case of Skin Contact: Immediately flush the skin with soap and plenty of water.[1][4][5] Remove contaminated clothing and shoes and seek medical attention.[1][4][5]
-
In Case of Eye Contact: Flush eyes with water as a precaution and get medical attention if irritation develops and persists.[1][4][5]
-
If Swallowed: Do NOT induce vomiting.[1][4][5] Rinse the mouth thoroughly with water and get medical attention.[1][4][5]
Spill and Disposal Plan
Spill Containment:
-
In the event of a spill, use personal protective equipment.[1][5]
-
Prevent further leakage or spillage if it is safe to do so.[1][5]
-
For small spills, absorb with an inert material. For large spills, contain the material with diking or other barriers to prevent spreading.[5][6]
-
Contaminated wash water should be retained and disposed of properly.[5]
-
Local authorities should be notified if significant spills cannot be contained.[5]
Waste Disposal:
-
Dispose of waste from residues in accordance with local regulations.[1] Do not dispose of waste into the sewer.[1]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[1] If not otherwise specified, dispose of them as unused product.[1]
This compound Handling Workflow
The following diagram illustrates the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
